molecular formula C3H3Cl5 B075905 1,1,2,3,3-Pentachloropropane CAS No. 15104-61-7

1,1,2,3,3-Pentachloropropane

货号: B075905
CAS 编号: 15104-61-7
分子量: 216.3 g/mol
InChI 键: PANVCEBTPSTUEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,2,3,3-Pentachloropropane (CAS Registry Number: 15104-61-7) is an organic compound with the molecular formula C3H3Cl5 and a molecular weight of 216.32 g/mol . This pentachlorinated propane derivative is offered as a high-purity material for research and development purposes. As a specialty chlorinated hydrocarbon, it serves as a valuable intermediate and model compound in synthetic organic chemistry, materials science, and environmental research. Its structure makes it a candidate for studying chemical reaction mechanisms, particularly in nucleophilic substitution and elimination pathways, as well as for investigating the properties and environmental fate of polyhalogenated compounds. Researchers can utilize this chemical as a standard or starting material in method development and analytical studies. This product is intended for laboratory research use only and is not classified or intended for human or veterinary therapeutic, diagnostic, or other personal applications.

属性

IUPAC Name

1,1,2,3,3-pentachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVCEBTPSTUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164698
Record name Propane, 1,1,2,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15104-61-7
Record name 1,1,2,3,3-Pentachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15104-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,3,3-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,2,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,3-Pentachloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,1,2,3,3-Pentachloropropane chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1,2,3,3-Pentachloropropane: Chemical Properties and Structure

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated hydrocarbon of interest to researchers and professionals in the chemical and pharmaceutical sciences. This document delves into its fundamental chemical and physical properties, molecular structure, spectroscopic signature, and safety considerations. The information presented herein is synthesized from authoritative databases and peer-reviewed sources to ensure scientific accuracy and reliability.

Molecular Structure and Chemical Identity

This compound is a chlorinated derivative of propane.[1] Its structure consists of a three-carbon backbone with five chlorine atoms distributed across the first, second, and third carbon positions.[1] Specifically, two chlorine atoms are attached to each of the terminal carbons (C1 and C3), and one chlorine atom is bonded to the central carbon (C2).[1] This arrangement gives rise to its distinct chemical properties and reactivity.

The IUPAC name for this compound is this compound.[2] It is identified by the CAS Registry Number 15104-61-7.[3] The molecular formula is C₃H₃Cl₅, and it has a molecular weight of approximately 216.32 g/mol .[3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compoundPubChem[2]
CAS Number 15104-61-7NIST WebBook[3]
Molecular Formula C₃H₃Cl₅PubChem[2]
Molecular Weight 216.321 g/mol NIST WebBook[3]
InChI InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3HPubChem[2]
InChIKey PANVCEBTPSTUEL-UHFFFAOYSA-NPubChem[2]
SMILES C(C(Cl)Cl)(C(Cl)Cl)ClPubChem[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Density 1.589 g/cm³ChemicalBook[5]
Flash Point 79.9 °CChemicalBook[5]
Vapor Pressure 0.351 mmHg at 25°CChemicalBook[5]
Kovats Retention Index 1118.9, 1119 (Standard non-polar)PubChem[2][6]

The product is reported to be stable under normal handling and storage conditions.[7]

Spectroscopic Characterization

Spectroscopic data is fundamental to confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different chemical environments of the protons.[1] The hydrogen atoms on the terminal carbons are more deshielded due to the presence of two adjacent chlorine atoms.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[2][8]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern in the mass spectrum is a characteristic fingerprint of the molecule, with prominent peaks observed at m/z values of 96, 83, and 143.[2]

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[9][10] The IR spectrum reveals characteristic vibrational frequencies corresponding to the C-H and C-Cl bonds within the molecule.

The following workflow outlines a typical procedure for the spectroscopic characterization of a chemical sample like this compound.

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for spectroscopic characterization.

Synthesis and Reactivity

The reactivity of polychlorinated alkanes is often characterized by dehydrochlorination reactions. For example, the dehydrochlorination of 1,1,1,3,3-pentachloropropane has been studied and can be promoted by halide anions to produce tetrachloropropene isomers.[12] It is plausible that this compound would undergo similar elimination reactions under appropriate basic conditions.

Safety and Handling

This compound is classified as toxic if swallowed.[5][7] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[7] The compound is toxic to aquatic life with long-lasting effects.[7]

Table 3: GHS Hazard Information for this compound

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, Oral Category 3H301: Toxic if swallowedSynQuest Labs[7], ECHA[6]
Skin Irritation Category 2H315: Causes skin irritationSynQuest Labs[7]
Eye Irritation Category 2AH319: Causes serious eye irritationSynQuest Labs[7]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritationSynQuest Labs[7]
Hazardous to the aquatic environment, acute hazard Category 2H401: Toxic to aquatic lifeSynQuest Labs[7]
Hazardous to the aquatic environment, long-term hazard Category 2H411: Toxic to aquatic life with long lasting effectsSynQuest Labs[7]

When handling this chemical, it is imperative to use personal protective equipment, including safety goggles, chemical-resistant gloves, and appropriate respiratory protection.[5] Work should be conducted in a well-ventilated area, such as a fume hood.[7] In case of fire, thermal decomposition may generate hazardous products like carbon oxides and hydrogen chloride.[7]

Applications and Uses

This compound is primarily used in laboratory settings for scientific research and development.[7] It can serve as a chemical intermediate in the synthesis of other compounds. Its well-defined structure and reactivity make it a useful model compound for studying the properties and reactions of polychlorinated alkanes.

Conclusion

This compound is a significant compound for specialized research applications. A thorough understanding of its chemical structure, physicochemical properties, and spectroscopic profile is essential for its effective and safe use. The data compiled in this guide from authoritative sources provides a solid foundation for researchers and drug development professionals working with this and related halogenated compounds.

References

A Comprehensive Technical Guide to 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical compound 1,1,2,3,3-pentachloropropane, including its chemical identity, physical and chemical properties, synthesis, analytical methodologies, and safety and handling protocols. This document is intended to serve as a technical resource for professionals in research and development.

Section 1: Chemical Identity and Properties

This compound is a halogenated hydrocarbon. Its fundamental identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 15104-61-7[1][2][3][4]
Molecular Formula C₃H₃Cl₅[1][3]
Molecular Weight 216.32 g/mol [1][3]
Appearance Colorless clear liquid[4]
Odor Slight pesticide-like odor[4]
Boiling Point 205.8°C at 760 mmHg[1]
Melting Point -10°C[1]
Density 1.589 g/cm³[1]
Flash Point 79.9°C[1]
InChI Key PANVCEBTPSTUEL-UHFFFAOYSA-N[3]

Section 2: Synthesis of Pentachloropropanes

A patented process for the production of 1,1,1,3,3-pentachloropropane involves reacting carbon tetrachloride and vinyl chloride in the presence of a catalyst mixture that includes an organophosphate solvent, iron metal, and ferric chloride[4]. This isomer serves as a crucial intermediate in the synthesis of HFC-245fa, a refrigerant[4].

A general laboratory-scale synthesis for 1,1,1,3,3-pentachloropropane is described as a radical addition reaction catalyzed by cuprous chloride[3]. The optimized conditions for this synthesis are reported as follows:

  • Solvent: Acetonitrile (10-20% of total reaction mass)

  • Reactant Molar Ratio (CCl₄:VnCl): 1:0.3-0.4

  • Reaction Temperature: 110-125°C

  • Reaction Pressure: 0.5-1.0 MPa

  • Reaction Time: 5-8 hours

  • Catalyst: Cuprous chloride (1.5-3.5% of the mass of vinyl chloride)

  • Catalyst Promoter: Triethanolamine (equal mass to cuprous chloride)

Under these conditions, a yield of 72% with a product purity of 98% for 1,1,1,3,3-pentachloropropane has been reported[3].

Conceptual Synthesis Workflow

cluster_reactants Reactants cluster_catalyst Catalyst System Carbon_Tetrachloride Carbon Tetrachloride Reaction_Vessel High-Pressure Reaction Vessel (110-125°C, 0.5-1.0 MPa) Carbon_Tetrachloride->Reaction_Vessel Vinyl_Chloride Vinyl Chloride Vinyl_Chloride->Reaction_Vessel Cuprous_Chloride Cuprous Chloride Cuprous_Chloride->Reaction_Vessel Triethanolamine Triethanolamine Triethanolamine->Reaction_Vessel Product_Mixture Crude Product Mixture Reaction_Vessel->Product_Mixture 5-8 hours Purification Purification (e.g., Distillation) Product_Mixture->Purification Final_Product 1,1,1,3,3-Pentachloropropane (and isomers) Purification->Final_Product

Caption: Conceptual workflow for the synthesis of pentachloropropane isomers.

Section 3: Analytical Methodologies

The characterization and quantification of this compound can be achieved through various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like pentachloropropanes. While a specific method for this compound is not detailed, methods for similar compounds like 1,2,3-trichloropropane can be adapted. A common approach involves purge and trap concentration followed by GC-MS analysis[5].

A general GC-MS protocol would involve:

  • Sample Preparation: Dissolving the sample in a suitable volatile solvent.

  • Injection: Introducing a small volume of the sample into the GC inlet.

  • Separation: Utilizing a capillary column (e.g., a DB-5ms or equivalent) with a temperature program to separate the components of the sample.

  • Detection: Identifying the compound based on its mass spectrum and retention time. The NIST WebBook provides mass spectral data for this compound[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide valuable information about the connectivity of atoms in this compound. The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule, with their chemical shifts and coupling patterns providing structural insights[7]. Spectral data for this compound is available in various databases[8].

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H and C-Cl bonds. The NIST WebBook provides an IR spectrum for this compound[9].

Analytical Workflow Diagram

Sample Sample Containing This compound GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GC_MS Separation & Mass Analysis NMR Nuclear Magnetic Resonance (¹H and ¹³C NMR) Sample->NMR Structural Elucidation IR Infrared Spectroscopy (IR) Sample->IR Functional Group Analysis Identification Structural Identification and Quantification GC_MS->Identification NMR->Identification IR->Identification

References

An In-Depth Technical Guide to 1,1,2,3,3-Pentachloropropane: Synthesis, Discovery, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,1,2,3,3-pentachloropropane (CAS No. 15104-61-7), a lesser-known chlorinated hydrocarbon. While its close isomers have found utility as intermediates in the synthesis of refrigerants and other fluorinated compounds, this compound remains a compound of primarily academic and research interest. This document delves into the plausible, albeit not widely documented, synthetic pathways, its likely discovery within the broader context of polyhalogenated alkane research, and a detailed exposition of its physicochemical and spectroscopic properties. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting. This guide is intended for researchers, synthetic chemists, and professionals in drug development who may encounter or have an interest in this unique molecule.

Introduction and Discovery

The discovery of this compound is not marked by a singular, seminal publication but is rather understood as a part of the broader exploration of chlorinated propanes that began in the mid-20th century. The exhaustive chlorination of propane and its derivatives leads to a complex mixture of isomers, and it is within this context that this compound was likely first isolated and characterized. Unlike its isomer, 1,1,1,3,3-pentachloropropane, which has been investigated as a precursor to the refrigerant HFC-245fa, the 1,1,2,3,3-isomer has not found significant industrial application to date. Its primary relevance lies in the study of structure-property relationships among halogenated alkanes and as a potential, though not widely utilized, building block in organic synthesis.

Plausible Synthetic Pathways: A Discussion of Non-Selective Chlorination

A specific, high-yield, and selective synthesis for this compound is not well-documented in readily accessible chemical literature. The majority of published synthetic efforts for pentachloropropanes focus on the 1,1,1,3,3-isomer. However, based on the fundamental principles of free-radical halogenation, a plausible, non-selective route to this compound can be postulated through the exhaustive photochlorination of propane or the further chlorination of trichloropropane isomers.

The free-radical chlorination of alkanes is a chain reaction involving initiation, propagation, and termination steps. The reaction of propane with chlorine in the presence of UV light is known to produce a mixture of mono-, di-, and trichlorinated propanes, with the isomer distribution being dependent on the relative reactivity of primary versus secondary hydrogens.[1][2] Further chlorination of this mixture would be expected to yield a variety of tetrachloro- and pentachloropropane isomers, including this compound.

A more targeted, yet still likely unselective, approach would involve the photochlorination of a specific trichloropropane isomer, such as 1,1,3-trichloropropane. The rationale behind this is the further substitution of hydrogen atoms with chlorine under free-radical conditions.

Postulated Experimental Protocol for Non-Selective Synthesis

The following protocol is a generalized procedure based on known methods for free-radical chlorination of alkanes and should be considered a starting point for the non-selective synthesis of this compound. The actual yield of the desired isomer is expected to be low, and significant effort in purification would be required.

Reaction Scheme:

Step-by-Step Methodology:

  • Reactor Setup: A quartz reaction vessel equipped with a gas inlet, a condenser, a thermometer, and a magnetic stirrer is assembled. The reactor should be placed in a well-ventilated fume hood and shielded from ambient light. A UV lamp (e.g., a high-pressure mercury lamp) is positioned to irradiate the reaction vessel.

  • Reactant Introduction: The reaction vessel is charged with a suitable chlorinated solvent (e.g., carbon tetrachloride) that is inert under the reaction conditions. Gaseous propane is then bubbled through the solvent at a controlled rate.

  • Initiation: The UV lamp is turned on to initiate the chlorination reaction.

  • Chlorine Addition: Chlorine gas is slowly introduced into the reaction mixture through the gas inlet. The flow rate of chlorine should be carefully controlled to maintain a slight excess relative to the propane feed. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a cooling bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots taken from the reaction mixture. The appearance of various chlorinated propane peaks will be observed.

  • Workup: Once the desired level of chlorination is achieved (as determined by GC), the UV lamp is turned off, and the feeds of propane and chlorine are stopped. The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

  • Purification: The resulting mixture of chlorinated propanes is a complex one. The separation of this compound from its isomers would require fractional distillation under reduced pressure. Due to the likely close boiling points of the various isomers, this separation would be challenging and may require a highly efficient distillation column.

Causality Behind Experimental Choices:

  • UV Light: Provides the energy to initiate the homolytic cleavage of chlorine molecules into chlorine radicals, which are essential for the propagation of the free-radical chain reaction.

  • Excess Chlorine: Driving the reaction towards higher degrees of chlorination to favor the formation of pentachloropropanes.

  • Inert Solvent: To facilitate heat dissipation and maintain a homogenous reaction mixture.

  • Fractional Distillation: The primary method for separating volatile liquid components with different boiling points.

Physicochemical and Spectroscopic Properties

The unambiguous identification of this compound relies on a combination of its physical properties and spectroscopic data.

Physical and Chemical Properties
PropertyValueSource
CAS Number 15104-61-7PubChem[3]
Molecular Formula C3H3Cl5PubChem[3]
Molecular Weight 216.32 g/mol PubChem[3]
Appearance Colorless liquid (presumed)-
IUPAC Name This compoundPubChem[3]
Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

  • Mass Spectrometry: The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of C-H and C-Cl bonds, as well as the overall fingerprint of the molecule.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms in the molecule.

Safety and Handling

As with all polychlorinated hydrocarbons, this compound should be handled with extreme caution in a well-ventilated laboratory fume hood.

Hazard Identification:

  • Toxicity: While specific toxicological data for this compound is limited, it should be treated as a potentially toxic and carcinogenic compound, similar to other polychlorinated alkanes.

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing yet understudied member of the chlorinated propane family. While a selective and high-yield synthetic route remains elusive in the current body of scientific literature, its formation through non-selective free-radical chlorination of propane is a plausible, though impractical, method of preparation. The characterization of this compound is well-established through various spectroscopic techniques. For researchers in the fields of synthetic chemistry and drug development, this compound serves as a reminder of the vast and sometimes sparsely explored landscape of chemical space. Further investigation into selective synthetic methodologies could unlock its potential as a unique building block for novel chemical entities.

References

An In-depth Technical Guide to 1,1,2,3,3-Pentachloropropane: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1,2,3,3-pentachloropropane, a halogenated hydrocarbon of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its core physical and chemical properties, explores potential synthetic routes and chemical reactivity, outlines established analytical methodologies, and discusses its toxicological profile.

Introduction and Chemical Identity

This compound (CAS No. 15104-61-7) is a chlorinated derivative of propane.[1] Its structure, featuring five chlorine atoms distributed across the three-carbon backbone, imparts specific chemical and physical characteristics that are critical to its behavior and potential applications. Understanding these fundamental properties is paramount for its safe handling, effective use in synthesis, and accurate analysis.

The molecular structure of this compound is illustrated below. The arrangement of chlorine atoms, particularly the dichloro groups at positions 1 and 3 and a single chlorine at the central carbon, influences its polarity, reactivity, and spectroscopic signature.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. These properties dictate its behavior in various solvents, its volatility, and its stability under different conditions.

PropertyValueSource
CAS Number 15104-61-7[1]
Molecular Formula C₃H₃Cl₅[1]
Molecular Weight 216.32 g/mol [1]
Boiling Point 198-205.8 °C at 760 mmHg
Melting Point -10 °C
Density 1.589 - 1.63 g/cm³
Vapor Pressure 0.351 mmHg at 25°C
Flash Point 79.9 °C
Refractive Index 1.5131
LogP (Octanol-Water Partition Coefficient) 3.20120

These properties suggest that this compound is a dense, relatively non-volatile liquid at room temperature with limited solubility in water. Its high LogP value indicates a preference for nonpolar environments, a crucial consideration in drug development and environmental fate studies.

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not widely published, its synthesis can be inferred from established methods for producing other polychlorinated propanes. A common approach involves the radical addition of a polychlorinated methane, such as carbon tetrachloride, to a chlorinated alkene.

For instance, the synthesis of the isomeric 1,1,1,3,3-pentachloropropane is achieved through the radical addition of carbon tetrachloride to vinyl chloride in the presence of a cuprous chloride catalyst.[2] A similar strategy could likely be adapted for the synthesis of this compound, potentially by using a different chlorinated alkene precursor.

Synthesis_Pathway reagents Polychlorinated Methane (e.g., Carbon Tetrachloride) reaction Radical Addition Reaction reagents->reaction + alkene Chlorinated Alkene (e.g., Vinyl Chloride) alkene->reaction + catalyst Radical Initiator / Catalyst (e.g., Cuprous Chloride) catalyst->reaction Initiation product This compound reaction->product

Caption: Generalized radical addition pathway for the synthesis of polychlorinated propanes.

The chemical reactivity of this compound is largely dictated by the presence of multiple carbon-chlorine bonds. It is generally a stable compound but is incompatible with strong oxidizing agents.[3] Key reactions that this class of compounds can undergo include:

  • Dehydrochlorination: The elimination of hydrogen chloride (HCl) to form tetrachloropropene isomers is a probable reaction, especially in the presence of a base. Studies on the dehydrochlorination of 1,1,1,3,3-pentachloropropane have shown that the reaction can be promoted by halide anions, with fluoride showing the best reactivity.[4] This suggests that this compound could similarly yield various tetrachloropropene isomers depending on the reaction conditions and the specific hydrogen and chlorine atoms that are eliminated.

  • Nucleophilic Substitution: The chlorine atoms in this compound can potentially be displaced by nucleophiles.[5][6] The reaction kinetics and mechanism (Sₙ1 or Sₙ2) would depend on the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the solvent.[5]

Analytical Methodologies

The accurate identification and quantification of this compound are crucial for quality control, reaction monitoring, and toxicological studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Separation

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. The NIST WebBook provides mass spectral data for this compound, which can be used for its identification.[7]

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or in situations where derivatization is desirable, HPLC can be a suitable analytical method. Reverse-phase HPLC with a UV detector is a common setup for the analysis of chlorinated hydrocarbons.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are invaluable for the structural elucidation of this compound. The ¹H NMR spectrum is expected to show distinct signals for the protons on the propane backbone, with chemical shifts and coupling patterns providing information about their chemical environment.[8] Similarly, the ¹³C NMR spectrum will show resonances for the three carbon atoms, with their chemical shifts being influenced by the number of attached chlorine atoms.[1]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H and C-Cl bonds within the molecule, providing a functional group fingerprint.[1]

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using GC-MS. The specific parameters may need to be optimized for the instrument and application.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) for identification. Quantitation can be performed using an internal or external standard.

GCMS_Workflow sample Sample Preparation (Dissolution in Solvent) injection Injection into GC sample->injection separation Separation in GC Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data Data Acquisition & Analysis (Mass Spectrum) detection->data

Caption: A generalized workflow for the GC-MS analysis of this compound.

Toxicology and Safety

This compound is classified as toxic if swallowed.[3] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[3] Due to the limited toxicological data available for this specific isomer, it is prudent to handle it with the care afforded to other polychlorinated hydrocarbons. The toxicology of related compounds, such as other polychlorinated propanes and biphenyls, suggests potential for a range of adverse health effects, including impacts on the liver, nervous system, and reproductive system.[9][10][11][12][13]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Applications and Future Directions

While specific industrial applications for this compound are not well-documented, its structural similarity to other commercially relevant polychlorinated alkanes suggests potential uses as:

  • A chemical intermediate: The synthesis of refrigerants, solvents, and other specialty chemicals often involves polychlorinated intermediates. For example, 1,1,1,3,3-pentachloropropane is a precursor in the manufacture of HFC-245fa, a blowing agent and refrigerant.[14]

  • A research chemical: Its unique structure makes it a valuable compound for studying the structure-activity relationships of chlorinated hydrocarbons, including their environmental fate and toxicological mechanisms.

Further research is needed to fully elucidate the chemical reactivity, potential applications, and comprehensive toxicological profile of this compound. Such studies will be instrumental in guiding its safe and effective use in the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Molecular Blueprint

1,1,2,3,3-Pentachloropropane (CAS No. 15104-61-7) is a halogenated hydrocarbon with the molecular formula C₃H₃Cl₅.[1][2] As with many chlorinated alkanes, its utility in industrial processes and chemical synthesis necessitates unambiguous methods for its identification and quality assurance. The complexity introduced by five heavy, electronegative chlorine atoms on a short propane chain creates a unique spectroscopic fingerprint. This guide provides an in-depth analysis of this fingerprint through the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Understanding the spectroscopic data is not merely an academic exercise; it is fundamental for researchers in synthesis, environmental scientists tracking halogenated compounds, and quality control professionals ensuring feedstock purity. Each technique offers a unique and complementary perspective, and when combined, they provide a definitive structural confirmation. This document is structured to first examine the molecule's inherent structural properties and then explore how these properties manifest in each spectroscopic domain.

Molecular Structure and Symmetry

The foundation of any spectral interpretation is a thorough understanding of the molecule's structure. This compound possesses a symmetrical architecture that is crucial for predicting its NMR spectra. The central carbon (C2) is bonded to a single hydrogen and a chlorine atom, while the terminal carbons (C1 and C3) are chemically equivalent, each bonded to one hydrogen and two chlorine atoms.

This symmetry dictates that the two terminal CHCl₂ groups are chemically and magnetically equivalent. Consequently, the three protons and three carbons in the molecule give rise to fewer spectral signals than the molecular formula might initially suggest.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic environments of atomic nuclei, providing detailed information about molecular structure and connectivity. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Spectroscopy: Probing Proton Environments

Field Insight: The primary determinant of the proton chemical shifts in this molecule is the powerful electron-withdrawing (inductive) effect of the chlorine atoms. This effect "deshields" the nearby protons, shifting their resonance signals significantly downfield compared to a non-halogenated alkane.

Expected Spectrum: Due to the molecule's symmetry, the two protons on C1 and C3 (Hᵃ) are chemically equivalent, and the single proton on C2 (Hᵇ) represents a distinct environment. Therefore, we anticipate two signals in the ¹H NMR spectrum.[3]

  • Signal (Hᵃ): The two equivalent protons on the terminal CHCl₂ groups. This signal will be split into a doublet by the adjacent Hᵇ proton.

  • Signal (Hᵇ): The single proton on the central CHCl group. This signal will be split into a triplet by the two equivalent Hᵃ protons.

The integration ratio of these signals will be 2:1 (Hᵃ:Hᵇ), confirming the proton count in each unique environment.

Caption: Spin-spin coupling relationships in this compound.

¹H NMR Data Summary

Signal AssignmentIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)
Hᵃ (2H, CHCl₂)2Doublet (d)6.0 - 6.5
Hᵇ (1H, CHCl)1Triplet (t)4.5 - 5.0
Note: Exact chemical shifts can vary based on solvent and instrument frequency. The values provided are estimates based on the principles of substituent effects.
¹³C NMR Spectroscopy: The Carbon Backbone

Field Insight: In proton-decoupled ¹³C NMR, each unique carbon environment produces a single, sharp peak. Similar to ¹H NMR, the chemical shifts are heavily influenced by the attached chlorine atoms, with carbons bonded to more chlorines appearing further downfield.

Expected Spectrum: The molecular symmetry results in two distinct carbon environments: the equivalent terminal carbons (C1, C3) and the central carbon (C2).

  • Signal 1: Corresponds to C1 and C3 (CHCl₂ groups).

  • Signal 2: Corresponds to C2 (CHCl group).

¹³C NMR Data Summary

Signal AssignmentApprox. Chemical Shift (δ, ppm)Rationale
C1, C3 (CHCl₂)75 - 85Deshielded by two directly attached chlorine atoms.
C2 (CHCl)65 - 75Deshielded by one chlorine and adjacent CHCl₂ groups.
Note: Data is estimated. Reference spectra from databases like SpectraBase should be consulted for exact values.[4]
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 300 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS reference signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

Field Insight: IR spectroscopy is exceptionally useful for identifying functional groups. In this molecule, the most diagnostic absorptions will be the C-H stretching and, most importantly, the strong C-Cl stretching vibrations in the fingerprint region.

Expected Spectrum: The IR spectrum will be characterized by a few key features:

  • C-H Stretching: Weak to medium absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is also attached to an electronegative atom.

  • C-H Bending: Bending (scissoring, wagging) vibrations are expected in the 1450-1200 cm⁻¹ range.

  • C-Cl Stretching: The most prominent feature will be one or more very strong absorption bands in the 800-600 cm⁻¹ region. The presence of multiple chlorine atoms (geminal and vicinal) will likely result in a complex and intense absorption pattern in this area, which is highly characteristic of the molecule.

Key IR Absorption Bands (Gas Phase) Data sourced from the NIST Chemistry WebBook.[5]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3040WeakC-H Stretch
~1270MediumC-H Bend
~775StrongC-Cl Stretch
~680StrongC-Cl Stretch
Experimental Protocol for IR Data Acquisition (FTIR-ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

  • Data Processing: The resulting spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance IR spectrum.

Mass Spectrometry (MS)

Field Insight: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight and the fragmentation pattern, which offers clues to the molecule's structure. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is the most powerful diagnostic tool.

Expected Spectrum:

  • Molecular Ion (M⁺): The molecular weight of C₃H₃Cl₅ is approximately 216 g/mol .[1] The molecular ion peak will be a cluster of peaks (M, M+2, M+4, M+6, M+8, M+10) reflecting the statistical distribution of the five chlorine atoms being either ³⁵Cl or ³⁷Cl. The parent ion cluster may be weak or absent due to the molecule's propensity to fragment.

  • Fragmentation: Halogenated alkanes readily fragment through the loss of a halogen radical (Cl•) or hydrogen halide (HCl). Subsequent fragmentations are also common. Analysis of the major fragment ions is key to confirming the structure.

Major Fragments from EI-MS Data sourced from NIST and PubChem databases.[1][2]

m/z (for ³⁵Cl)Relative IntensityProposed Fragment Ion
179Moderate[M-Cl]⁺ / [C₃H₃Cl₄]⁺
143High[C₃H₂Cl₃]⁺
96High (Base Peak)[C₂HCl₂]⁺
83High[CHCl₂]⁺

digraph "MS_Fragmentation" {
graph [rankdir="LR"];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"];
edge [color="#4285F4", fontcolor="#202124"];

M [label="[C₃H₃Cl₅]⁺˙\n m/z 216 (calc.)"]; F1 [label="[C₃H₃Cl₄]⁺\n m/z 179"]; F2 [label="[C₃H₂Cl₃]⁺\n m/z 143"]; F3 [label="[C₂HCl₂]⁺\n m/z 96\n(Base Peak)"]; F4 [label="[CHCl₂]⁺\n m/z 83"];

M -> F1 [label="- Cl•"]; F1 -> F2 [label="- HCl"]; M -> F3 [label="- CHCl₂•"]; M -> F4 [label="- C₂H₂Cl₃•"]; }

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample solution into the GC. Use a non-polar capillary column (e.g., DB-5ms) and a suitable temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate the analyte from any impurities.

  • MS Detection: As the compound elutes from the GC column, it enters the MS ion source. Set the electron energy to 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the GC peak corresponding to the analyte. Analyze the mass spectrum associated with that peak, identifying the molecular ion cluster (if present) and the major fragment ions and their isotopic patterns.

Integrated Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.

Integrated_Workflow cluster_0 Spectroscopic Techniques cluster_1 Derived Information IR IR Spectroscopy IR_info Functional Groups (C-H, C-Cl) IR->IR_info NMR NMR (¹H & ¹³C) NMR_info Connectivity & Symmetry (2 proton, 2 carbon env.) NMR->NMR_info MS Mass Spectrometry MS_info Molecular Weight & Formula (C₃H₃Cl₅, Isotopic Pattern) MS->MS_info Structure Structural Confirmation: This compound IR_info->Structure NMR_info->Structure MS_info->Structure

Caption: Workflow showing how complementary data leads to structural confirmation.

The Mass Spectrum confirms the molecular formula (C₃H₃Cl₅) through its molecular weight and the highly characteristic chlorine isotopic pattern. The fragmentation pattern, showing losses of Cl and HCl, is consistent with a chlorinated alkane. The IR Spectrum confirms the presence of C-H and C-Cl bonds and the absence of other functional groups (like C=O or O-H). Finally, the NMR Spectra provide the definitive structural framework. The ¹H and ¹³C NMR data, revealing exactly two types of proton and two types of carbon environments, perfectly match the symmetrical structure of this compound and rule out other isomers (e.g., 1,1,1,2,3-pentachloropropane). Together, these data points provide an unassailable confirmation of the analyte's identity and structure.

References

Preamble: A Note on Data Scarcity and a Precautionary Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 1,1,2,3,3-Pentachloropropane

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. These characteristics influence its behavior in the laboratory, its potential for environmental dispersion, and its interaction with biological systems.

PropertyValueSource
CAS Number 15104-61-7[1]
Molecular Formula C₃H₃Cl₅[1]
Molecular Weight 216.32 g/mol [2]
Physical State Liquid[1]
Boiling Point 198 °C[1]
Melting Point -10 °C[1]
Density 1.589 g/cm³ (at 25°C)[2]
Vapor Pressure 0.351 mmHg (at 25°C)[2]
Refractive Index 1.5124 (at 20°C)[1]

Section 2: Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary routes of occupational exposure are inhalation of vapors and dermal contact.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, AcuteCategory 2H401: Toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects
Source:[1]

Expert Insight: The classification "Acute Toxicity, Oral, Category 3" is significant. The Acute Toxicity Estimate (ATE) for oral exposure is 100 mg/kg body weight[1]. This places the compound in a high-toxicity bracket, necessitating stringent controls to prevent ingestion, which could occur via contaminated hands. The skin and respiratory irritation classifications underscore the need for handling this chemical within a certified chemical fume hood and with appropriate personal protective equipment at all times.

Section 3: Toxicological Profile and Mechanistic Insights

Direct toxicological studies on this compound are limited. Therefore, it is scientifically prudent to consider the toxicology of closely related, well-studied analogues like 1,2,3-trichloropropane (TCP).

Target Organ Toxicity
  • Liver and Kidneys: Studies on the isomeric 1,1,2,2,3-pentachloropropane and other chlorinated propanes consistently identify the liver and kidneys as primary target organs. Inhalation exposure to 5 ppm of 1,1,2,2,3-pentachloropropane for 13 weeks caused degenerative changes in the liver and kidneys of rats[3]. It is highly probable that this compound exhibits similar hepatotoxic and nephrotoxic effects. The mechanism likely involves metabolic activation to reactive intermediates within these organs[4].

  • Respiratory System: As indicated by its GHS classification, the compound is an irritant to the respiratory tract[1]. Acute inhalation may lead to inflammation and discomfort.

  • Central Nervous System (CNS): Chlorinated hydrocarbons as a class are known neurotoxins that can interfere with nerve impulse transmission, leading to CNS depression[5].

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: The Safety Data Sheet for this compound states it is "Not classified" as a carcinogen[1]. This should not be interpreted as proof of non-carcinogenicity. It typically indicates a lack of specific data. The structural analogue 1,2,3-trichloropropane is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program[6][7]. It is a potent, multi-site carcinogen in animal studies, inducing tumors in the oral mucosa, forestomach, liver, kidneys, and mammary glands[8][9]. Given these findings, it is imperative to handle this compound as a suspected carcinogen .

  • Mutagenicity: Data is lacking for this specific compound. However, 1,2,3-trichloropropane and its metabolites have demonstrated genotoxic effects in vitro[7].

  • Reproductive Toxicity: The SDS states "Not classified"[1]. Studies on related compounds have shown some potential for reproductive effects at high doses, but the evidence is not conclusive[3].

Postulated Mechanism of Toxicity

The toxicity of many chlorinated alkanes is not caused by the parent compound itself, but by its metabolic products. Based on studies of 1,2,3-trichloropropane, a plausible metabolic pathway for this compound involves two primary routes: cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation[4]. Both pathways can generate highly reactive electrophilic intermediates that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

G cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Liver) cluster_2 Cellular Damage PCP This compound Oxidation CYP450-mediated Oxidation PCP->Oxidation Dehalogenation GSH_Conjugation Glutathione-S-Transferase (GST) Conjugation PCP->GSH_Conjugation Reactive_Metabolites Reactive Intermediates (e.g., Chlorinated Acetones, Aldehydes, Epoxides) Oxidation->Reactive_Metabolites Macromolecules DNA, Proteins, Lipids Reactive_Metabolites->Macromolecules Adduct Formation GSH_Adduct Glutathione Conjugate GSH_Conjugation->GSH_Adduct Episulfonium Reactive Episulfonium Ion GSH_Adduct->Episulfonium Intramolecular Displacement Episulfonium->Macromolecules Alkylation Damage Cytotoxicity & Genotoxicity (Liver, Kidney) Macromolecules->Damage

Caption: Postulated metabolic activation pathway for this compound.

Section 4: Occupational Safety and Exposure Control

There are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound[10][11]. In the absence of specific limits, all work must be engineered to keep exposure to the absolute minimum.

Engineering Controls

The primary engineering control is the mandatory use of a properly functioning chemical fume hood for all procedures involving this compound[12][13]. The fume hood sash should be kept as low as possible. All containers must be sealed when not in use to prevent the release of fugitive vapors[1].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

PPE TypeSpecification and Rationale
Hand Protection Double-gloving is recommended. Use a robust glove material such as Viton® or neoprene as the outer glove. A disposable nitrile glove can be worn as an inner layer[13]. Causality : Halogenated solvents can penetrate standard nitrile or latex gloves quickly. Neoprene offers better resistance. Double gloving provides protection in case the outer glove is breached.
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes or energetic reactions[14]. Causality : The compound is a serious eye irritant, and splashes can cause significant damage.
Skin/Body Protection A flame-resistant laboratory coat, fully buttoned, is required. Wear long pants and fully enclosed, chemical-resistant shoes[15]. Causality : Prevents accidental skin contact from drips or small spills.
Respiratory Protection Not required if work is conducted within a certified chemical fume hood. For emergency situations or spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary[14].

Section 5: Standard Operating Protocol for Safe Handling

This protocol provides a self-validating system for the safe laboratory use of this compound.

Step 1: Pre-Operational Review 1.1. Confirm you have read and understood this guide and the manufacturer's SDS. 1.2. Locate and verify the functionality of the nearest emergency shower, eyewash station, and fire extinguisher. 1.3. Prepare a designated hazardous waste container specifically for "Halogenated Organic Waste"[12]. 1.4. Ensure all necessary PPE is available and in good condition.

Step 2: Work Area Preparation 2.1. Perform all work in a chemical fume hood. 2.2. Cover the work surface with absorbent, disposable bench paper. 2.3. Place all necessary equipment (glassware, reagents, waste container) inside the fume hood before starting.

Step 3: Handling and Use 3.1. Don all required PPE (lab coat, goggles, double gloves). 3.2. Carefully measure and dispense the required amount of the chemical, keeping containers closed as much as possible. 3.3. Conduct the experiment, keeping the fume hood sash at the lowest practical height.

Step 4: Post-Operational Cleanup 4.1. All waste, including rinsate from cleaning glassware and contaminated consumables (e.g., pipette tips, bench paper), must be disposed of in the designated "Halogenated Organic Waste" container[14]. 4.2. Decontaminate reusable glassware within the fume hood by rinsing with a minimal amount of a suitable solvent (e.g., acetone). Collect all rinsate as hazardous waste. 4.3. Wipe down the work surface within the fume hood. 4.4. Remove outer gloves and dispose of them as hazardous waste. Remove inner gloves and wash hands thoroughly with soap and water.

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[1].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention[1][2].

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Ingestion: DO NOT induce vomiting . Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Spill Response Workflow

G Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Evacuate Evacuate non-essential personnel Call_EHS Call Emergency Services & EHS Office Evacuate->Call_EHS MinorSpill Minor Spill (<100 mL, inside hood) Assess->MinorSpill Minor MajorSpill Major Spill (>100 mL or outside hood) Assess->MajorSpill Major Cleanup Contain with absorbent pads. Collect material with non-sparking tools. Place in sealed waste container. MinorSpill->Cleanup MajorSpill->Evacuate Decontaminate Decontaminate area with soap and water. Cleanup->Decontaminate End Procedure Complete Decontaminate->End Secure Close doors, restrict access, and wait for responders. Call_EHS->Secure

References

Environmental fate and degradation of 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Degradation of 1,1,2,3,3-Pentachloropropane

Introduction

This compound is a highly chlorinated aliphatic hydrocarbon. While not as extensively studied as other contaminants like 1,2,3-trichloropropane (TCP), its chemical structure suggests it may share similar properties of environmental persistence and toxicity.[1][2] Chlorinated propanes are often byproducts of industrial chemical manufacturing processes, such as the production of epichlorohydrin, and have been components of solvent mixtures and soil fumigants.[1][2][3] Due to their chemical stability and resistance to natural degradation processes, these compounds can persist in the environment, leading to long-term contamination of soil and groundwater.[2][4]

This guide provides a comprehensive analysis of the environmental fate of this compound. Given the limited direct research on this specific isomer, this document leverages data from the closely related and well-studied compound, 1,2,3-trichloropropane (TCP), to infer potential degradation pathways and environmental behavior. This comparative approach is essential for building a predictive understanding and designing effective remediation strategies in the absence of compound-specific data.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of a chemical is governed by its physical and chemical properties. These parameters dictate its tendency to partition between air, water, soil, and biota. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₃H₃Cl₅[5]
Molecular Weight 216.3 g/mol [5]
CAS Number 15104-61-7[5]
Boiling Point ~196.1 °C[6]
Density ~1.6 g/cm³[6]
LogP (Octanol-Water Partition Coeff.) 3.60[6]
Vapor Pressure 0.6 mmHg at 25°C[6]

The high LogP value of 3.60 indicates that this compound is lipophilic, suggesting a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms.[6][7] Its moderate vapor pressure suggests that volatilization from surface soils and water can be a significant transport pathway.[6][8]

Environmental Fate and Transport

Mobility in Soil and Water
Bioaccumulation Potential

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, sediment).[11] The octanol-water partition coefficient (Kow, often expressed as LogP or Log Kow) is a key indicator of a chemical's bioaccumulation potential.[7][11] With a LogP of 3.60, this compound is expected to bioaccumulate in aquatic and terrestrial organisms.[6] This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain, posing a risk to higher trophic-level organisms.[12]

Degradation Pathways: Abiotic and Biotic Transformations

The persistence of this compound in the environment is determined by its susceptibility to degradation through chemical (abiotic) and biological (biotic) processes. Highly chlorinated alkanes are notoriously recalcitrant.[2][13][14]

Abiotic Degradation

Abiotic degradation involves the transformation of a chemical without the involvement of microorganisms. Key abiotic pathways for chlorinated compounds include hydrolysis, photolysis, and reduction.

  • Hydrolysis : This process involves the reaction of the compound with water. For many chlorinated alkanes like TCP, hydrolysis under ambient pH and temperature conditions is extremely slow and considered negligible.[13][14] Degradation via hydrolysis may become more favorable only under engineered conditions, such as at high pH or the high temperatures associated with in-situ thermal remediation.[14][15]

  • Atmospheric Photolysis : In the atmosphere, the primary degradation mechanism for organic compounds is reaction with photochemically produced hydroxyl radicals (•OH).[8] For the related compound 1,2,3-trichloropropane, the atmospheric half-life is estimated to be around 15 days, suggesting this is a viable, albeit not rapid, degradation pathway if the compound volatilizes.[8] Direct photolysis is unlikely as it lacks a chromophore to absorb light at relevant wavelengths.[8]

  • Reductive Dechlorination : Under anoxic conditions, chlorinated compounds can be abiotically degraded through reduction by certain minerals or zero-valent metals. Studies on TCP have shown that while reduction by zero-valent iron (ZVI) is slow, reduction by zero-valent zinc (ZVZ) is significantly faster and more effective, proceeding without the formation of problematic intermediates.[13][15] This suggests that engineered systems using ZVZ could be a viable remediation strategy for sites contaminated with pentachloropropanes.

Biotic Degradation

Microbial activity is a primary driver of contaminant degradation in the environment. However, the high degree of chlorination in this compound presents a significant challenge for microorganisms.

  • Aerobic Biodegradation : No known natural microorganisms can use highly chlorinated propanes like TCP as a sole carbon and energy source for growth under aerobic conditions.[2] However, degradation can occur via cometabolism, where an enzyme produced by a microbe to metabolize its primary growth substrate fortuitously transforms the contaminant. Propane-oxidizing bacteria, which express propane monooxygenase, have been shown to cometabolically degrade TCP.[4][16] This pathway could potentially transform this compound, though likely at slow rates.

  • Anaerobic Biodegradation : Under anaerobic (oxygen-free) conditions, a process called reductive dechlorination can occur, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. For TCP, anaerobic degradation has been observed to produce intermediates like 1,2-dichloropropane and 1-chloropropane.[4] This pathway is a critical natural attenuation process for many chlorinated solvents and represents the most likely biological degradation route for this compound in anoxic subsurface environments.

cluster_abiotic Abiotic Pathways cluster_biotic Biotic Pathways PCP This compound Hydrolysis Hydrolysis Products (High Temp/pH) PCP->Hydrolysis H₂O Photolysis Atmospheric Degradation (via •OH radicals) PCP->Photolysis Sunlight, •OH Reduction Reductive Dechlorination (e.g., via Zn(0)) PCP->Reduction e⁻ donor PCP_B This compound Aerobic Cometabolism Products (e.g., via Propane Monooxygenase) PCP_B->Aerobic Aerobic Bacteria Anaerobic Sequential Reductive Dechlorination (Tetrachloropropanes, etc.) PCP_B->Anaerobic Anaerobic Bacteria

Caption: Potential abiotic and biotic degradation pathways for this compound.

Experimental Protocol: Assessing Biodegradation in a Soil Microcosm

To determine the biodegradability of this compound, a laboratory microcosm study is a fundamental experimental approach. This protocol outlines a self-validating system to assess degradation under controlled anaerobic conditions.

Objective: To quantify the rate of anaerobic biodegradation of this compound in soil and identify major degradation products.

Methodology:

  • Soil Collection and Preparation:

    • Collect soil from a representative site. If possible, use soil from a location with a history of chlorinated solvent contamination to increase the likelihood of containing adapted microbial communities.

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil for key parameters: pH, organic carbon content, and microbial biomass.

  • Microcosm Setup:

    • In an anaerobic glovebox, dispense a known mass of soil (e.g., 50 g) into sterile serum bottles (e.g., 160 mL).

    • Prepare a sterile, anaerobic mineral medium and add it to the soil to create a slurry.

    • Spike the microcosms with a known concentration of this compound dissolved in a minimal-volume carrier solvent (e.g., methanol).

  • Experimental Treatments (in triplicate):

    • Live Treatment: Soil slurry spiked with the target compound.

    • Killed Control: Soil slurry that has been autoclaved or treated with a chemical sterilant (e.g., mercuric chloride) before spiking. This control accounts for abiotic losses.

    • No-Spike Control: Live soil slurry without the target compound to monitor for background microbial activity.

  • Incubation and Sampling:

    • Crimp-seal all bottles with Teflon-lined septa.

    • Incubate in the dark at a constant temperature (e.g., 25°C).

    • Periodically, sacrifice triplicate bottles from each treatment.

    • Analyze the aqueous phase for the parent compound and potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Compare the concentration of this compound in the live treatments to the killed controls over time. A statistically significant decrease in the live samples relative to the controls indicates biodegradation.

    • Plot the concentration versus time to calculate a degradation rate constant.

    • Identify and quantify any daughter products that appear in the live samples to elucidate the degradation pathway.

cluster_prep Preparation Phase cluster_setup Microcosm Setup (Anaerobic) cluster_run Incubation & Analysis cluster_analysis Data Interpretation A 1. Collect & Homogenize Soil B 2. Characterize Soil (pH, Organic Carbon) A->B C 3. Dispense Soil into Serum Bottles B->C D 4. Add Anaerobic Medium C->D E 5. Spike with 1,1,2,3,3-PCP D->E F 6. Establish Controls (Killed, No-Spike) E->F G 7. Incubate in Dark at 25°C F->G H 8. Periodic Sacrificial Sampling G->H I 9. GC-MS Analysis of Parent & Daughter Compounds H->I J 10. Compare Live vs. Killed Controls I->J K 11. Calculate Degradation Rate J->K L 12. Elucidate Degradation Pathway J->L

Caption: Experimental workflow for a soil microcosm biodegradation study.

Ecotoxicity and Environmental Risk

This compound is classified as toxic if swallowed.[5][17][18] While specific ecotoxicity data is limited, related compounds demonstrate significant aquatic toxicity. For example, pentachlorothiophenol (PCTP), another persistent organochlorine, shows high toxicity to fish species like zebrafish and golden orfe.[12][19] Given its structure and classification, this compound is expected to be toxic to aquatic life, and its persistence and bioaccumulative nature suggest it could pose a long-term risk to ecosystems.[18]

Conclusion and Future Research

This compound possesses the physicochemical characteristics of a persistent and bioaccumulative environmental contaminant. While specific degradation data is scarce, analysis of structural analogues like 1,2,3-trichloropropane provides a strong basis for predicting its environmental behavior.

  • Persistence: It is likely to be highly persistent, particularly in anoxic subsurface environments where abiotic degradation is slow.

  • Degradation: The most probable degradation pathways are slow anaerobic reductive dechlorination and potential cometabolism by specific microbial groups under aerobic conditions. Engineered abiotic reduction using zero-valent zinc may offer a promising remediation approach.

  • Transport: It poses a risk to groundwater due to its potential for leaching and is likely to bioaccumulate in food webs.

Key knowledge gaps that require further research include:

  • Determination of compound-specific degradation rates and pathways under various environmental conditions.

  • Quantification of its sorption coefficient (Koc) in different soil types to improve mobility models.

  • Comprehensive ecotoxicological studies to establish its effects on a range of relevant aquatic and terrestrial organisms.

Addressing these research needs is critical for developing accurate risk assessments and effective management strategies for sites contaminated with this and other emerging chlorinated pollutants.

References

The Unseen Workhorse: A Technical Guide to the Industrial Potential of 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical intermediates, many compounds remain in the background, their value unrealized by a wider audience. 1,1,2,3-Pentachloropropane is one such molecule. While not a household name, this chlorinated hydrocarbon possesses a unique combination of chemical properties that position it as a potentially valuable building block in various industrial syntheses, from next-generation refrigerants to specialized agrochemicals. This technical guide aims to illuminate the untapped potential of 1,1,2,3-Pentachloropropane, providing an in-depth analysis of its properties, synthesis, and prospective applications for professionals in research and development.

Unveiling the Molecule: Chemical and Physical Identity

1,1,2,3,3-Pentachloropropane (CAS No. 15104-61-7) is a chlorinated alkane with the molecular formula C₃H₃Cl₅.[1][2] Its structure, characterized by a three-carbon backbone with five chlorine substituents, gives rise to a specific set of physical and chemical properties that are crucial for its potential industrial utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 216.321 g/mol [2]
Appearance Colorless liquid[3]
CAS Number 15104-61-7[1][2]
Molecular Formula C₃H₃Cl₅[1][2]
LogP 3.20120[3]

These properties, particularly its non-polar nature and the presence of multiple reactive chlorine atoms, are the foundation for its potential applications as a chemical intermediate.

The Core Application: A Gateway to Advanced Materials

The primary industrial potential of this compound lies in its role as a precursor to more complex and valuable molecules. Its chemical architecture allows for strategic elimination and substitution reactions, opening pathways to a variety of functionalized compounds.

Intermediate in the Synthesis of Tetrachloropropenes

A significant application for pentachloropropane isomers is in the production of tetrachloropropenes.[4] These compounds are key intermediates in the synthesis of next-generation refrigerants and blowing agents with low global warming potential. Specifically, isomers like 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene are sought-after precursors.[4]

The conversion of pentachloropropanes to tetrachloropropenes is typically achieved through dehydrochlorination, a chemical reaction that involves the removal of a molecule of hydrogen chloride (HCl).

Experimental Protocol: Dehydrochlorination of a Pentachloropropane Mixture

This protocol is adapted from patent literature describing the dehydrochlorination of a mixture containing pentachloropropane isomers.[4]

Objective: To produce tetrachloropropenes from a crude pentachloropropane mixture.

Materials:

  • Crude pentachloropropane mixture (containing 1,1,1,2,3-pentachloropropane and 1,1,2,2,3-pentachloropropane)

  • Dehydrochlorination reagent (e.g., aqueous sodium hydroxide)

  • Solvent (if necessary)

Procedure:

  • A portion of the crude pentachloropropane mixture is charged into a reaction vessel.

  • The dehydrochlorination reagent is added to the reactor. The mole ratio of the reagent to the pentachloropropane is a critical parameter and should be optimized for the specific isomer mixture.

  • The reaction mixture is heated and agitated for a specified period to facilitate the dehydrochlorination reaction.

  • Upon completion, the reaction mixture is worked up to separate the organic phase containing the tetrachloropropene products from the aqueous phase and any solid byproducts.

  • The resulting tetrachloropropene isomers can then be purified, for example, by distillation.

The dehydrochlorination of this compound would be expected to yield a mixture of tetrachloropropene isomers, which could then be separated and utilized in further synthetic steps.

Caption: Synthesis pathway from dichloropropene to tetrachloropropenes via pentachloropropane intermediates.

Potential Precursor for Agrochemicals and Flame Retardants

While concrete, commercialized examples are not extensively documented in publicly available literature, the chemical structure of this compound suggests its potential as a building block for certain agrochemicals and flame retardants.[3] The presence of multiple chlorine atoms can impart biocidal activity and flame-retardant properties to a molecule.

Chlorinated propanes and propenes are known intermediates in the synthesis of some pesticides.[3] For instance, the formation of a cyclopropane ring, a structural motif present in some insecticides, can be achieved from polychlorinated alkanes. The reactivity of the chlorine atoms in this compound could be exploited to introduce other functional groups or to facilitate cyclization reactions, leading to the synthesis of complex molecules with potential agrochemical applications.

Industrial Synthesis of this compound

The industrial viability of any chemical intermediate is heavily dependent on an efficient and cost-effective synthesis route. For this compound, a plausible industrial synthesis involves the chlorination of more readily available precursors.

A patented process describes the formation of pentachloropropane isomers through a series of chlorination and dehydrochlorination reactions starting from 1,3-dichloropropene.[4] This process involves the initial chlorination of 1,3-dichloropropene to form 1,1,2,3-tetrachloropropane, followed by dehydrochlorination to yield trichloropropenes. A subsequent chlorination of these trichloropropenes leads to the formation of a mixture of pentachloropropane isomers, including 1,1,1,2,3-pentachloropropane and 1,1,2,2,3-pentachloropropane.[4] It is conceivable that by carefully controlling the reaction conditions and the starting trichloropropene isomers, the synthesis could be directed towards the production of this compound.

Conceptual Industrial Synthesis Workflow

G cluster_0 Chlorination Stage 1 cluster_1 Dehydrochlorination Stage 1 cluster_2 Chlorination Stage 2 cluster_3 Purification A 1,3-Dichloropropene R1 Reactor 1 A->R1 B Chlorinating Agent (e.g., Cl2) B->R1 C 1,1,2,3-Tetrachloropropane R1->C Output R2 Reactor 2 C->R2 D Base (e.g., NaOH) D->R2 E Trichloropropene Isomers R2->E Output R3 Reactor 3 E->R3 F Chlorinating Agent (e.g., Cl2) F->R3 G Crude Pentachloropropane Mixture R3->G Output P Distillation Column G->P H This compound P->H

Caption: A conceptual multi-step industrial process for the synthesis of this compound.

Safety, Handling, and Environmental Considerations

As with all chlorinated hydrocarbons, the handling and use of this compound require strict adherence to safety protocols. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is also toxic to aquatic life with long-lasting effects.[5]

Handling and Storage:

  • Handle in a well-ventilated area.[5]

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection.[5]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]

  • Keep containers tightly closed when not in use.[5]

  • Incompatible with strong oxidizing agents.[5]

Environmental Fate: Short-chain chlorinated paraffins, a class of compounds to which this compound belongs, are known for their persistence in the environment.[6] They are generally resistant to hydrolysis and photolysis.[6] Biodegradation in soil and water is expected to be a slow process.[7][8] Therefore, releases to the environment should be strictly controlled, and proper disposal methods, such as incineration, must be employed.[5]

Future Outlook and Conclusion

This compound represents a compelling, yet underexplored, opportunity for the chemical industry. Its potential as a key intermediate in the synthesis of high-value products, particularly next-generation fluorocarbons and potentially specialized agrochemicals, warrants further investigation and process development. While its handling requires care due to its toxicity and environmental persistence, these challenges are manageable with modern industrial hygiene and environmental control practices.

For researchers and drug development professionals, understanding the reactivity and potential synthetic pathways involving this compound could unlock novel molecular architectures. As the demand for more sustainable and efficient chemical processes grows, the strategic use of such versatile intermediates will be paramount. This guide serves as a foundational resource to encourage the exploration and responsible application of this compound in the pursuit of innovative chemical solutions.

References

A Historical and Technical Guide to Chlorinated Propanes: From Industrial Workhorses to Environmental Contaminants

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive historical and scientific overview of chlorinated propanes. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a deep understanding of the synthesis, applications, toxicological profiles, and environmental fate of this complex class of halogenated hydrocarbons. This document moves beyond a simple recitation of facts to offer insights into the scientific reasoning behind experimental designs and analytical methodologies, reflecting a legacy of field-proven expertise.

Introduction: The Rise and Scrutiny of Chlorinated Propanes

Chlorinated propanes, a group of 29 distinct molecules derived from the chlorination of propane, emerged in the mid-20th century as versatile industrial chemicals.[1] Their utility stemmed from a unique combination of properties, including non-flammability, high solvency, and stability, which made them ideal for a wide range of applications. Initially hailed for their industrial benefits, the widespread use of chlorinated propanes eventually led to concerns about their persistence in the environment and potential adverse health effects, prompting extensive research into their toxicology and environmental fate. This guide traces the trajectory of chlorinated propanes from their synthesis and industrial adoption to the ongoing efforts to understand and mitigate their environmental impact.

The history of propane itself dates back to its first synthesis in 1857 by French chemist Marcellin Berthelot.[2][3] However, its commercial potential wasn't realized until 1910 when Dr. Walter O. Snelling identified it as a volatile component in gasoline, leading to the birth of the propane industry.[3] The subsequent development of chlorination processes opened the door for the creation of a new class of compounds with tailored properties.

The Genesis of Chlorinated Propanes: A Story of Synthesis

The synthesis of chlorinated propanes has historically been achieved through the direct chlorination of propane or its partially chlorinated derivatives.[4][5] These reactions, typically initiated by thermal or photochemical means, result in a complex mixture of chlorinated propane isomers. The distribution of these products is influenced by the reaction conditions, including temperature, pressure, and the ratio of chlorine to propane.

Radical Chlorination: The Primary Synthetic Route

The predominant method for producing chlorinated propanes is through free radical chlorination. This process involves the substitution of hydrogen atoms on the propane molecule with chlorine atoms. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using heat or UV light.

Propagation: A chlorine radical then abstracts a hydrogen atom from a propane molecule, forming a propyl radical and hydrogen chloride (HCl). The propyl radical then reacts with another chlorine molecule to form a monochlorinated propane and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine.

The reactivity of the hydrogen atoms in propane is not uniform. Secondary hydrogens are more readily abstracted than primary hydrogens, leading to a mixture of 1-chloropropane and 2-chloropropane in the initial chlorination step.[6] Further chlorination leads to the formation of di-, tri-, and higher chlorinated propanes, with a multitude of possible isomers.[1]

G cluster_propagation Propagation Steps Propane Propane (C3H8) PropylRadical Propyl Radical (C3H7•) Propane->PropylRadical + Cl• Cl2_1 Cl2 HeatUV Heat/UV HeatUV->PropylRadical Initiation HCl_1 HCl Monochloropropane Monochloropropanes (1- & 2-chloropropane) PropylRadical->Monochloropropane + Cl2 Cl2_2 Cl2 Dichloropropane Dichloropropanes Monochloropropane->Dichloropropane + Cl2 Cl2_3 Cl2 HigherCPs Higher Chlorinated Propanes Dichloropropane->HigherCPs + Cl2 G start Start: Select Animal Model (e.g., Sprague-Dawley Rats) groups Establish Exposure Groups (Control & Dose Levels) start->groups exposure Subchronic Inhalation Exposure (6h/day, 5d/wk, 13-15 wks) groups->exposure monitoring In-life Monitoring (Clinical Signs, Body Weight) exposure->monitoring pathology Clinical Pathology (Hematology, Chemistry) monitoring->pathology necropsy Necropsy & Histopathology (Target Organ Analysis) pathology->necropsy analysis Data Analysis & NOAEL Determination necropsy->analysis end End: Toxicity Profile Established analysis->end G CP Chlorinated Propane (e.g., 1,2-DCP) Reductive Reductive Dechlorination (Anaerobic) CP->Reductive Cometabolism Cometabolism (Aerobic) CP->Cometabolism Propene Propene Reductive->Propene CO2 CO2 + H2O Cometabolism->CO2 Dehalococcoides Dehalococcoides Dehalococcoides->Reductive Methanotrophs Methanotrophs Methanotrophs->Cometabolism

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the analytical techniques for the detection and quantification of 1,1,2,3,3-pentachloropropane, a halogenated organic compound of environmental and toxicological interest. These application notes are designed for researchers, analytical chemists, and professionals in drug development and environmental monitoring who require robust and reliable methods for the determination of this analyte in various matrices.

Introduction: The Analytical Challenge of this compound

This compound (C₃H₃Cl₅) is a synthetic chlorinated hydrocarbon.[1][2][3] Its presence in the environment, primarily from industrial processes and as a potential degradation product of other chlorinated compounds, necessitates sensitive and specific analytical methods for monitoring and risk assessment. The molecule's structure and chemical properties present a unique analytical challenge, requiring tailored sample preparation and instrumental analysis for accurate quantification. This guide will focus on the most prevalent and effective techniques, primarily leveraging gas chromatography-mass spectrometry (GC-MS).

The choice of the analytical approach is fundamentally dictated by the analyte's volatility. With a molecular weight of approximately 216.32 g/mol , this compound is classified as a semi-volatile organic compound (SVOC).[1][2][3] This classification guides the selection of appropriate sample extraction and introduction techniques for GC-MS analysis.

Foundational Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of this compound due to its exceptional separating power (GC) and definitive identification capabilities (MS). The process involves vaporizing the sample, separating its components on a chromatographic column, and then detecting and identifying the individual components based on their mass-to-charge ratio.

The "Why" Behind GC-MS for this Application:
  • Selectivity: The gas chromatograph separates this compound from other compounds in the sample matrix, minimizing interferences.

  • Sensitivity: Mass spectrometry offers low detection limits, crucial for environmental and trace-level analysis.

  • Specificity: The mass spectrum of a compound is a unique fingerprint, providing a high degree of confidence in the identification of this compound.

Sample Preparation: The Critical First Step

The goal of sample preparation is to isolate and concentrate this compound from the sample matrix (e.g., water, soil, biological fluids) and present it in a form suitable for GC-MS analysis. The choice of technique depends on the sample matrix and the volatility of the analyte.

For Water Samples: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for extracting semi-volatile organic compounds from aqueous matrices.[4]

Principle: This protocol is based on the principles outlined in EPA Method 612 for chlorinated hydrocarbons.[5][6] this compound is partitioned from the aqueous phase into an immiscible organic solvent.

Materials:

  • 1-liter amber glass bottles with Teflon-lined caps

  • 2-liter separatory funnel with a Teflon stopcock

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Anhydrous sodium sulfate, reagent grade

  • Kuderna-Danish (K-D) concentrator with a 10 mL concentrator tube

  • Water bath

  • Nitrogen blow-down apparatus

Procedure:

  • Sample Collection: Collect a 1-liter water sample in an amber glass bottle. If residual chlorine is suspected, add a dechlorinating agent (e.g., sodium thiosulfate) at the time of collection.

  • Extraction:

    • Transfer the 1-liter water sample to a 2-liter separatory funnel.

    • Add 60 mL of dichloromethane to the sample bottle, cap, and shake vigorously for 30 seconds to rinse the inner surfaces. Transfer the solvent to the separatory funnel.

    • Shake the separatory funnel vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate for a minimum of 10 minutes.

    • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

    • Repeat the extraction twice more with fresh 60 mL aliquots of dichloromethane, combining all extracts.

  • Concentration:

    • Assemble a Kuderna-Danish apparatus and transfer the dried extract to it.

    • Concentrate the extract to approximately 5-10 mL on a water bath.

    • Further concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

For Soil and Solid Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more efficient and less solvent-intensive alternative to LLE for cleaner sample extracts.

Principle: This protocol is adapted from the principles of EPA Method 8270 for semi-volatile organic compounds.[7][8][9][10] The solid sample is first extracted with an organic solvent, and the resulting extract is then cleaned up and concentrated using an SPE cartridge.

Materials:

  • Pressurized fluid extraction or Soxhlet extraction system

  • Dichloromethane/acetone (1:1), pesticide grade or equivalent

  • SPE cartridges (e.g., silica gel or Florisil)

  • Nitrogen blow-down apparatus

  • Anhydrous sodium sulfate, reagent grade

Procedure:

  • Extraction:

    • Extract a known weight of the solid sample (e.g., 10-30 g) with a 1:1 mixture of dichloromethane and acetone using a pressurized fluid extraction or Soxhlet system.

  • Cleanup (SPE):

    • Condition an appropriate SPE cartridge (e.g., silica gel) with the extraction solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a small amount of a non-polar solvent (e.g., hexane) to remove interferences.

    • Elute the this compound from the cartridge with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for GC-MS analysis.

Instrumental Analysis: GC-MS Parameters and Method Validation

Accurate quantification of this compound requires a well-optimized GC-MS method and proper validation.

GC-MS System and Conditions

The following table outlines a typical set of GC-MS parameters for the analysis of this compound. These should be considered a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition Rationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for trace-level analysis.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte and solvent.
Carrier GasHeliumProvides good chromatographic efficiency and is compatible with mass spectrometry.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for the separation of a wide range of organic compounds.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program designed to provide good separation of semi-volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.
Ion Source Temp.230 °CA standard source temperature for EI.
Quadrupole Temp.150 °CA standard quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity by monitoring specific ions of the target analyte.
Mass Spectrum of this compound
Quantifier IonTo be determined from the mass spectrumThe most abundant and characteristic ion used for quantification.
Qualifier IonsTo be determined from the mass spectrumAdditional characteristic ions used for confirmation of the analyte's identity.

Note: The mass spectrum of this compound should be experimentally determined by injecting a pure standard. Based on available spectral data, characteristic ions are expected in the mass-to-charge ratio (m/z) range of the molecular ion and its fragmentation products.[3][11]

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentrations to demonstrate a linear relationship between concentration and response.

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with a known amount of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Internal Standards and Surrogates: The use of isotopically labeled analogs of the analyte (if available) or other compounds with similar chemical properties is highly recommended to correct for variations in extraction efficiency and instrument response.

Data Interpretation and Reporting

The identification of this compound is confirmed by comparing the retention time and the relative abundances of the qualifier ions in the sample to those of a known standard. Quantification is performed by relating the peak area of the quantifier ion in the sample to the calibration curve.

Results should be reported with appropriate units (e.g., µg/L for water, µg/kg for solids) and should include information on the quality control measures taken.

Visualizing the Workflow

The following diagrams illustrate the analytical workflow for the detection of this compound.

Sample_Preparation_Workflow cluster_water Water Sample Analysis cluster_solid Soil/Solid Sample Analysis Water_Sample 1. Water Sample Collection LLE 2. Liquid-Liquid Extraction (Dichloromethane) Water_Sample->LLE Concentration_Water 3. Concentration (Kuderna-Danish & N2) LLE->Concentration_Water GCMS_Analysis GC-MS Analysis Concentration_Water->GCMS_Analysis Solid_Sample 1. Soil/Solid Sample Collection Solvent_Extraction 2. Solvent Extraction (DCM/Acetone) Solid_Sample->Solvent_Extraction SPE 3. Solid-Phase Extraction (Cleanup) Solvent_Extraction->SPE Concentration_Solid 4. Concentration (N2 Blow-down) SPE->Concentration_Solid Concentration_Solid->GCMS_Analysis

Caption: Workflow for sample preparation of this compound.

GCMS_Analysis_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injection Sample Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Eluting Analytes Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (SIM) Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: Logical flow of the GC-MS analysis process.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the reliable detection and quantification of this compound in various matrices. The combination of appropriate sample preparation techniques with the specificity and sensitivity of GC-MS allows for accurate and defensible data. As with any analytical method, proper validation and adherence to quality control procedures are paramount to achieving high-quality results.

References

Application Note: A Comprehensive Guide to the Structural Elucidation of 1,1,2,3,3-Pentachloropropane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural determination of highly halogenated small molecules is a critical task in chemical research, environmental analysis, and drug development. These compounds often present unique challenges for spectroscopic analysis due to significant electronic effects induced by multiple electronegative substituents. This guide provides a detailed, field-proven methodology for the structural elucidation of 1,1,2,3,3-pentachloropropane using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We delve into the theoretical underpinnings, present step-by-step experimental protocols, and offer a systematic approach to spectral interpretation, demonstrating how to leverage ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC data to confirm the molecular structure with confidence.

Introduction: The Challenge of Polychlorinated Alkanes

Polychlorinated alkanes (PCAs) are compounds of significant industrial and environmental interest. Their structural characterization is fundamental to understanding their chemical reactivity, toxicological profiles, and metabolic pathways. However, the presence of multiple chlorine atoms drastically alters the electronic environment of the carbon skeleton and associated protons, leading to spectra that can be complex and shifted into less common regions.

This compound (C₃H₃Cl₅) serves as an excellent model for demonstrating a robust NMR-based structural elucidation workflow. Its structure, while seemingly simple, contains non-equivalent protons and carbons whose spectral features are heavily influenced by the five electron-withdrawing chlorine atoms. This guide will walk researchers through the entire process, from sample preparation to the final structural confirmation.

Theoretical Principles in the Context of this compound

A solid understanding of fundamental NMR principles is essential for interpreting the spectra of halogenated compounds. The key concepts are chemical shift, spin-spin coupling, and the influence of electronegativity.

The Influence of Electronegativity on Chemical Shift

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms, such as chlorine, withdraw electron density from neighboring carbons and protons.[1][2][3] This withdrawal, known as the inductive effect, reduces the shielding of the nuclei from the external magnetic field.[2] Consequently, these "deshielded" nuclei resonate at a higher frequency, resulting in a downfield shift (higher ppm value) in the NMR spectrum.[1][4] In this compound, all protons and carbons are expected to be significantly downfield compared to their non-chlorinated propane counterparts. The effect is cumulative; carbons bonded to two chlorine atoms will be more deshielded than those bonded to one.[1]

Spin-Spin (J) Coupling and the Karplus Relationship

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals.[5] For vicinal protons (protons on adjacent carbons), the magnitude of the coupling constant (³JHH) is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation.[6][7][8]

  • General Form of the Karplus Equation: J = Acos²(φ) + Bcos(φ) + C[6][7]

While free rotation around the C-C bonds in the propane backbone averages the coupling constants, the Karplus relationship helps predict that coupling will be significant.[9][10] The splitting pattern, governed by the n+1 rule, provides direct evidence of atomic connectivity.[11]

Experimental Protocols

This section provides detailed, self-validating protocols for sample preparation and data acquisition. Adherence to these steps is crucial for obtaining high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[12]

  • Analyte Quantity : For a standard 5 mm NMR tube, weigh 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[12][13][14]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and appropriate choice for polychlorinated compounds. Use approximately 0.6-0.7 mL of solvent.[14][15]

  • Dissolution & Transfer : Dissolve the sample in the deuterated solvent in a small, clean vial. Once fully dissolved, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality NMR tube to remove any particulate matter. Solid particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[15]

  • Internal Standard : For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its signal appears at 0.00 ppm, away from most analyte signals.[13][15]

  • Labeling : Clearly label the NMR tube with the sample identity and solvent.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. These parameters should be optimized for the specific instrument and sample concentration.

Parameter ¹H Experiment ¹³C {¹H} Experiment DEPT-135 COSY HSQC HMBC
Pulse Program Standard 1-pulseStandard 1-pulse with proton decouplingdept135cosy90hsqcedetgpsphmbcgplpndqf
Spectral Width (ppm) -1 to 9-10 to 120-10 to 120-1 to 9F2: -1 to 9, F1: -10 to 120F2: -1 to 9, F1: -10 to 120
Acquisition Time (s) 3 - 41 - 21 - 20.2 - 0.30.2 - 0.30.2 - 0.3
Relaxation Delay (s) 2 - 5221.5 - 21.5 - 21.5 - 2
Number of Scans (NS) 8 - 16128 - 102464 - 2564 - 88 - 1616 - 64
Pulse Width (µs) Calibrated 90° pulseCalibrated 90° pulseCalibrated 90° pulseCalibrated 90° pulseCalibrated 90° pulseCalibrated 90° pulse

Causality Behind Parameter Choices:

  • Relaxation Delay (d1) : A sufficient delay (ideally 5 times the longest T1 relaxation time) is crucial for quantitative analysis, ensuring the magnetization returns to equilibrium between scans.[16][17]

  • Acquisition Time (AT) : A longer AT provides better digital resolution, which is necessary to resolve fine coupling patterns.[16][18]

  • Number of Scans (NS) : The signal-to-noise ratio (S/N) improves with the square root of the number of scans.[16] More scans are needed for less sensitive nuclei like ¹³C or for dilute samples.

Data Analysis and Structure Elucidation Workflow

The logical progression from simple 1D spectra to more complex 2D correlation experiments allows for the unambiguous assignment of all signals and confirmation of the molecular structure.

G cluster_prep Preparation & 1D Acquisition cluster_analysis Spectral Analysis cluster_2d 2D Correlation & Confirmation cluster_final Final Structure P Sample Preparation (Analyte + CDCl3 + TMS) A1D Acquire 1D Spectra (¹H, ¹³C, DEPT-135) P->A1D H1 Analyze ¹H Spectrum (Integration, Multiplicity) A1D->H1 C13 Analyze ¹³C & DEPT (Count signals, Identify CH/CH₂ groups) A1D->C13 A2D Acquire 2D Spectra (COSY, HSQC, HMBC) H1->A2D Propose initial fragments C13->A2D COSY COSY Analysis (Confirm H-H Connectivity) A2D->COSY HSQC HSQC Analysis (Correlate C-H one-bond) A2D->HSQC HMBC HMBC Analysis (Confirm C-C backbone via long-range C-H) A2D->HMBC S Structure Confirmed: This compound COSY->S Assemble fragments & verify HSQC->S Assemble fragments & verify HMBC->S Assemble fragments & verify G cluster_h ¹H Signals cluster_c ¹³C Signals Ha Hₐ He Hₑ Ha->He ³J (COSY) C13 C1/C3 Ha->C13 ¹J (HSQC) C2 C2 Ha->C2 ²J (HMBC) He->C13 ²J (HMBC) He->C2 ¹J (HSQC)

References

Application Note & Protocol: The Utility of 1,1,2,3,3-Pentachloropropane as a Reference Standard in the Environmental Analysis of Chlorinated Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the use of 1,1,2,3,3-Pentachloropropane as a reference standard, specifically as a surrogate or internal standard, in the gas chromatography-mass spectrometry (GC/MS) analysis of chlorinated volatile organic compounds (VOCs) in environmental matrices. Detailed protocols for water and soil sample analysis are presented, grounded in established methodologies for similar analytes. This guide is intended for environmental chemists, analytical scientists, and laboratory professionals engaged in the monitoring of chlorinated solvent contamination.

Introduction: The Rationale for a Specialized Reference Standard

The accurate quantification of chlorinated propanes and other volatile organic compounds (VOCs) in environmental samples is critical for assessing contamination and ensuring regulatory compliance. The complexity of environmental matrices necessitates the use of reference standards to monitor and correct for analytical variability during sample preparation and analysis. An ideal reference standard is a compound that is chemically similar to the target analytes but not typically found in the samples being analyzed.

This compound (PCP), with the chemical formula C₃H₃Cl₅, presents itself as a strong candidate for a surrogate or internal standard in such analyses.[1] Its polychlorinated, short-chain alkane structure ensures that it behaves similarly to many common chlorinated solvents during extraction and chromatographic analysis. Furthermore, its specific isomeric form is not a high-volume industrial product, making its presence in environmental samples as a background contaminant unlikely.

This application note outlines the chemical properties, safety considerations, and detailed analytical protocols for the use of this compound as a reference standard. The methodologies described are adapted from established U.S. Environmental Protection Agency (EPA) methods for volatile organics analysis, providing a framework for robust and reliable quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is paramount to its effective application. These properties dictate its behavior in various environmental compartments and during the analytical process.

PropertyValueSource
CAS Number 15104-61-7PubChem[1]
Molecular Formula C₃H₃Cl₅PubChem[1]
Molecular Weight 216.32 g/mol PubChem[1]
Boiling Point 205.8 °C at 760 mmHgLookChem
Density 1.589 g/cm³LookChem
Vapor Pressure 0.351 mmHg at 25°CLookChem
Kovats Retention Index 1118.9, 1119 (standard non-polar column)PubChem[1], NIST

Health and Safety Considerations

As with all chlorinated hydrocarbons, this compound must be handled with appropriate care. It is classified as toxic if swallowed.[1][2] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the pure compound and concentrated solutions should be performed in a well-ventilated fume hood.[2]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[1][2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects.[2]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]

Preparation of Standard Solutions

The accuracy of any analysis is fundamentally dependent on the correct preparation of standard solutions. All standards should be prepared using high-purity solvents (e.g., pesticide residue grade methanol or hexane).

Stock Standard Solution (1000 µg/mL)
  • Purchase a certified this compound standard from a reputable supplier.

  • Allow the ampule to equilibrate to room temperature (20-25°C).

  • In a Class A volumetric flask, dissolve the contents of the ampule in methanol to the specified volume.

  • Cap and invert the flask several times to ensure complete mixing.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

  • Store at 4°C and protect from light. The solution is stable under these conditions, but should be monitored for signs of degradation or solvent evaporation.

Working Standard Solutions

Prepare working standard solutions by diluting the stock standard solution with the appropriate solvent (e.g., methanol for aqueous samples, hexane for soil extracts). The concentration of these solutions will depend on the specific analytical method and the expected concentration range of the target analytes.

Analytical Methodology: GC/MS Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is the preferred method for the analysis of chlorinated propanes and other VOCs due to its high sensitivity and selectivity.

Rationale for GC/MS Parameters

The selection of GC/MS parameters is critical for achieving good chromatographic resolution and sensitive detection. A non-polar capillary column is suitable for separating a wide range of volatile organic compounds. The temperature program is designed to elute volatile compounds at lower temperatures while ensuring that less volatile compounds are eluted in a reasonable time. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity for the target analytes and the reference standard.

Recommended GC/MS Conditions
ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 35°C, hold for 5 min; ramp to 170°C at 10°C/min; ramp to 220°C at 20°C/min, hold for 2 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table of Suggested SIM Ions for this compound:

Ion (m/z)Role
145 Quantitation Ion
109 Confirmation Ion
179 Confirmation Ion

Note: The mass spectrum for this compound can be referenced from the NIST Chemistry WebBook.

Application Protocol 1: Analysis of Chlorinated VOCs in Water

This protocol is adapted from EPA Method 524.2 for the analysis of purgeable organic compounds in drinking water.[3]

Workflow for Water Analysis

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collect 40 mL water sample in VOA vial with preservative Spike Spike with this compound surrogate solution Sample->Spike Add surrogate PurgeTrap Purge and Trap Concentration Spike->PurgeTrap Load onto instrument GCMS GC/MS Analysis PurgeTrap->GCMS Desorb and inject Quantify Quantify target analytes using internal standard calibration GCMS->Quantify Acquire data Report Report results with surrogate recovery Quantify->Report Calculate and verify

Caption: Workflow for the analysis of chlorinated VOCs in water.

Step-by-Step Protocol
  • Sample Collection: Collect water samples in 40 mL VOA vials containing a preservative (e.g., ascorbic acid for chlorinated water).[4] Ensure no headspace is present.

  • Surrogate Spiking: Prior to analysis, spike each sample, blank, and calibration standard with a known amount of the this compound working standard solution. The final concentration should be appropriate for the sensitivity of the instrument and the expected range of contamination.

  • Purge and Trap: Place the VOA vial in the autosampler of a purge and trap concentrator. The volatile compounds, including the target analytes and the surrogate, are purged from the water sample with an inert gas and trapped on a sorbent material.

  • Desorption and GC/MS Analysis: The trap is rapidly heated, and the desorbed compounds are transferred to the GC/MS system for separation and detection using the conditions outlined in Section 5.2.

  • Data Analysis: Identify and quantify the target analytes. Calculate the percentage recovery of the this compound surrogate. The recovery should fall within the laboratory-established control limits (typically 70-130%). If the surrogate recovery is outside these limits, it may indicate a matrix interference or a problem with the sample preparation or analysis, and corrective action should be taken.

Application Protocol 2: Analysis of Chlorinated VOCs in Soil

This protocol is based on principles from EPA Method 8260B for the analysis of volatile organic compounds in solid waste matrices.

Workflow for Soil Analysis

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collect ~5g soil sample Extract Extract with methanol Sample->Extract Spike Spike extract with this compound internal standard Extract->Spike Add internal standard Dilute Dilute aliquot of extract in water Spike->Dilute PurgeTrap Purge and Trap Concentration Dilute->PurgeTrap GCMS GC/MS Analysis PurgeTrap->GCMS Quantify Quantify target analytes GCMS->Quantify Report Report results Quantify->Report

Caption: Workflow for the analysis of chlorinated VOCs in soil.

Step-by-Step Protocol
  • Sample Collection: Collect approximately 5 grams of soil in a pre-weighed vial.

  • Solvent Extraction: In the field or immediately upon arrival at the laboratory, add a known volume of methanol to the soil sample.

  • Internal Standard Spiking: Spike the methanol extract with a known amount of the this compound working standard solution.

  • Sample Preparation for Analysis: Take an aliquot of the methanol extract and dilute it in reagent water.

  • Purge and Trap and GC/MS Analysis: Analyze the diluted extract using the purge and trap GC/MS method described in Section 6.

  • Data Analysis: Quantify the target analytes using the internal standard calibration method. The response of each target analyte is compared to the response of this compound to correct for any variations in injection volume or instrument response.

Conclusion: A Valuable Tool for Environmental Monitoring

This compound is a suitable candidate for use as a reference standard in the environmental analysis of chlorinated VOCs. Its chemical properties provide a reliable means to monitor the performance of analytical methods, thereby enhancing the quality and defensibility of the data. The protocols outlined in this application note, which are based on established EPA methodologies, offer a robust framework for its implementation in routine laboratory operations. As with any analytical method, proper validation and the establishment of laboratory-specific quality control criteria are essential for ensuring accurate and precise results.

References

Application Notes and Protocols for the Safe Handling and Disposal of Pentachloropropane Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of pentachloropropane waste. As a chlorinated hydrocarbon, pentachloropropane presents significant health, safety, and environmental hazards that necessitate rigorous adherence to established protocols and regulatory standards. These application notes synthesize technical data with field-proven practices to ensure a self-validating system of safety and compliance, grounded in authoritative sources. The protocols detailed herein cover personal protective equipment (PPE), routine handling, emergency spill response, and approved disposal methodologies, including high-temperature incineration, chemical treatment, and hazardous waste landfilling.

Understanding the Hazard Profile of Pentachloropropane

Pentachloropropane (C₃H₃Cl₅) is a synthetic organochlorine compound. Its various isomers, such as 1,1,2,2,3-pentachloropropane and 1,1,1,2,3-pentachloropropane, are typically encountered as liquids in a laboratory setting.[1][2] The high degree of chlorination significantly modifies its physical and chemical properties compared to its parent hydrocarbon, propane, rendering it denser than water and reducing its flammability.[3] However, the carbon-chlorine bonds are also the source of its toxicity and environmental persistence.

Key Hazards:

  • Toxicity: Pentachloropropane is classified as toxic if swallowed.[4][5] It causes serious skin and eye irritation and may lead to respiratory irritation upon inhalation of its vapors, mists, or fumes.[1][2][4] While comprehensive toxicological properties for all isomers have not been fully investigated, organochlorines as a class are known neurotoxins.[6][7]

  • Environmental Hazard: As with many organochlorine compounds, pentachloropropane is toxic to aquatic life, with potentially long-lasting effects in the environment.[4] Improper disposal can lead to persistent contamination of soil and groundwater.[8][9]

  • Combustion Byproducts: During a fire or incineration, thermal decomposition generates highly toxic and corrosive gases, including carbon oxides, hydrogen chloride (HCl), and potentially phosgene.[1][4]

Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the management of pentachloropropane waste falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[10][11] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[12]

Key RCRA mandates include:

  • Waste Identification: Generators must determine if their waste is hazardous.[12] Pentachloropropane waste may be classified as hazardous due to its toxicity or if it is a spent solvent from a specific process.

  • Generator Status: The quantity of hazardous waste generated per month determines a facility's category (e.g., Large Quantity Generator or Small Quantity Generator), which dictates the stringency of on-site accumulation and reporting requirements.[13]

  • Land Disposal Restrictions (LDR): The LDR program prohibits the land disposal of untreated hazardous wastes.[14] Pentachloropropane waste must be treated to meet specific concentration levels or by a specified method before it can be landfilled.[14]

  • Manifest System: A hazardous waste manifest must accompany any off-site shipment of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring a documented chain of custody.[13]

Laboratory Handling and Personnel Protection

Proactive safety measures are critical to prevent exposure during routine laboratory operations.

Engineering Controls and Work Practices
  • Ventilation: Always handle pentachloropropane in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][15]

  • Hygiene: Do not eat, drink, or smoke in areas where pentachloropropane is handled. Always wash hands thoroughly after handling the material.[1][4]

  • Storage: Store pentachloropropane in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[4][15]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical hazard. Aromatic and halogenated hydrocarbons are known to attack many standard glove materials; therefore, material selection is critical.[16]

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier®). Check manufacturer's compatibility charts. Neoprene and nitrile may offer limited protection for short durations.Prevents skin contact and absorption. Halogenated hydrocarbons can degrade common glove materials.[16][17]
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][17][18]
Body Protection Chemical-resistant lab coat or apron. For larger quantities, a full-body suit (e.g., Tyvek®) may be required.Prevents contamination of personal clothing and skin.[17][19]
Respiratory Protection Required if ventilation is inadequate or in case of a spill. Use a NIOSH-approved respirator with organic vapor cartridges.Protects against inhalation of harmful vapors.[1][20]

Emergency Protocols: Spill Response

A pre-planned and practiced spill response procedure is essential. The response varies based on the size and location of the spill.[21]

Minor Spill (Contained within a fume hood, <100 mL)
  • Alert: Immediately alert personnel in the immediate vicinity.

  • Isolate: Ensure the fume hood sash is lowered.

  • PPE: Don appropriate PPE as listed in Table 1.

  • Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, clay-based absorbent). Do not use combustible materials like paper towels if there is an ignition risk.[22]

  • Collect: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, pre-labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill surface with a mild detergent and water, collecting the cleaning materials as hazardous waste.[23]

  • Dispose: Seal and label the waste container as "Spill Debris containing Pentachloropropane" and manage it for hazardous waste disposal.[23]

Major Spill (Outside a fume hood, >100 mL, or any spill with personnel exposure)
  • RESCUE & EVACUATE:

    • Attend to any contaminated individuals immediately. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.[24][25]

    • Evacuate all personnel from the immediate area.[24]

  • CONFINE & REPORT:

    • Close doors to the affected area to confine vapors.[24]

    • From a safe location, immediately report the spill to the institution's Environmental Health and Safety (EHS) office and/or emergency response team.[21][24]

  • SECURE:

    • Secure the area to prevent unauthorized entry.[24]

    • If the material is flammable, control all sources of ignition.[21][25]

  • CLEANUP:

    • Cleanup of a major spill must only be conducted by trained emergency response personnel with the appropriate level of PPE, which may include Level B or C protection with respiratory apparatus.[20][24]

Diagram: Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs assess Assess Severity (Size, Location, Exposure?) spill->assess minor_spill Minor Spill (<100mL, in hood) assess->minor_spill Minor major_spill Major Spill (>100mL or exposure) assess->major_spill Major alert_area Alert Area Personnel minor_spill->alert_area rescue Rescue & Evacuate major_spill->rescue don_ppe Don Appropriate PPE alert_area->don_ppe contain Contain & Absorb Spill don_ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon dispose Dispose of Debris as Hazardous Waste decon->dispose report Report to EHS/ Emergency Services rescue->report secure Secure Area report->secure cleanup Cleanup by Trained Personnel Only secure->cleanup

Caption: Workflow for responding to a pentachloropropane spill.

Waste Collection and On-Site Storage

Proper collection and storage are critical for maintaining a safe laboratory and ensuring regulatory compliance.

Protocol for Waste Accumulation:

  • Container Selection: Use a chemically compatible container (e.g., glass or high-density polyethylene) that is in good condition and has a secure, leak-proof lid.

  • Segregation: Segregate pentachloropropane waste from other waste streams to prevent dangerous reactions. Never mix incompatible wastes.[26]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Pentachloropropane Waste"

    • The specific hazards (e.g., Toxic)

    • The accumulation start date.

  • Accumulation: Keep the container closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Storage Limits: Adhere to regulatory time and volume limits for on-site storage, which depend on the facility's generator status.[14] Storage for over one year is generally prohibited unless proven necessary to facilitate proper disposal.[14]

Protocols for Final Disposal

Final disposal of pentachloropropane waste must be conducted by a licensed TSDF. The generator is responsible for selecting an appropriate facility and preparing the waste for transport. The primary disposal methods for chlorinated hydrocarbons are incineration, chemical treatment, and landfilling.[8][9][27]

Comparison of Disposal Methods
Method Description Advantages Disadvantages & Considerations
High-Temperature Incineration Controlled combustion at high temperatures (e.g., >1100°C) to destroy the organic compound.Complete destruction of the compound.[9] Can handle liquid, solid, and semi-solid forms.Produces acidic gases (HCl) that require robust scrubbing systems.[28] Potential for forming toxic byproducts like dioxins if not operated correctly.[27]
Chemical Treatment Involves processes like oxidation, reduction, or hydrolysis to convert the compound into less hazardous substances.[8]Can be targeted to specific waste streams. May be less energy-intensive than incineration.May not achieve complete destruction. Can generate secondary waste streams that also require disposal. Not all methods are commercially available for all waste types.[8][29]
Hazardous Waste Landfill Disposal in a specially engineered landfill with double liners, leachate collection, and leak detection systems.[30][31]A viable option for treated residues and contaminated solids.Prohibited for untreated liquid waste.[14][32] Requires pre-treatment to meet RCRA Land Disposal Restrictions (LDRs).[14] Poses long-term environmental liability.
Preparing Waste for Off-Site Disposal
  • Characterization: Ensure the waste is fully characterized. This may involve analytical testing to confirm its composition and concentration.

  • TSDF Selection: Contract with a licensed hazardous waste transporter and a permitted TSDF that is equipped to handle chlorinated hydrocarbon waste.

  • Packaging: Package the waste in accordance with Department of Transportation (DOT) regulations for transport. This typically involves placing the primary waste container inside a larger, approved shipping container (e.g., a drum) with absorbent packing material.

  • Manifesting: Complete the Uniform Hazardous Waste Manifest. This legal document tracks the waste from the generator to the TSDF and must be signed by the generator, transporter, and TSDF operator.[13]

  • Recordkeeping: Retain copies of all manifests, LDR notifications, and other disposal records for the period required by law (typically at least three years).

Diagram: Waste Disposal Decision Framework

Disposal_Decision_Framework start Pentachloropropane Waste Generated check_form Determine Waste Form (Liquid, Solid, or Sludge?) start->check_form liquid Liquid Waste check_form->liquid Liquid solid Solid Debris/ Contaminated PPE check_form->solid Solid incineration High-Temperature Incineration liquid->incineration Primary Path treatment Chemical Treatment (if available) liquid->treatment Alternative Path solid->incineration pretreat Pre-treatment Required to Meet LDR Standards solid->pretreat landfill Hazardous Waste Landfill pretreat->landfill

Caption: Decision framework for selecting a pentachloropropane disposal method.

References

The Synthetic Utility of Pentachloropropanes: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the application of pentachloropropanes in organic synthesis, with a primary focus on 1,1,2,3,3-pentachloropropane. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the utility of polychlorinated alkanes as synthetic intermediates. While direct, widespread applications of this compound in complex organic synthesis are not extensively documented in peer-reviewed literature, this guide will delve into the known chemistry of its isomers, infer potential reactivity, and provide protocols for related transformations. The focus will be on providing a comprehensive understanding of this class of compounds, their industrial relevance, and their safe handling.

Introduction to Pentachloropropanes

Pentachloropropanes (C₃H₃Cl₅) are chlorinated hydrocarbons with several constitutional isomers, each exhibiting distinct physical and chemical properties.[1][2][3] The substitution pattern of the chlorine atoms on the propane backbone significantly influences their reactivity and potential applications. While several isomers exist, 1,1,1,3,3-pentachloropropane has garnered the most industrial attention as a key intermediate.[4][5][6]

Table 1: Physical and Chemical Properties of Selected Pentachloropropane Isomers

PropertyThis compound1,1,1,3,3-Pentachloropropane
CAS Number 15104-61-7[1]23153-23-3[7]
Molecular Formula C₃H₃Cl₅[1]C₃H₃Cl₅[7]
Molecular Weight 216.32 g/mol [1]216.32 g/mol [7]
Appearance Not specified, likely a liquidLiquid[3]
Boiling Point Data not readily available~178.5°C[4]

The Industrial Keystone: 1,1,1,3,3-Pentachloropropane as a Precursor to Modern Refrigerants

The most significant application of a pentachloropropane isomer in industrial organic synthesis is the use of 1,1,1,3,3-pentachloropropane (also known as HCC-240fa) as a key precursor to hydrofluoroolefins (HFOs).[4][5] HFOs are a newer generation of refrigerants and blowing agents with lower global warming potential (GWP) compared to their predecessors, hydrofluorocarbons (HFCs).

The primary transformation of 1,1,1,3,3-pentachloropropane involves fluorination, typically with hydrogen fluoride (HF), to produce compounds such as 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 1,1,1,3,3-pentafluoropropane (HFC-245fa).[4] HCFO-1233zd is a valuable refrigerant and blowing agent in its own right and can be further transformed into 1,3,3,3-tetrafluoropropene (HFO-1234ze).[5]

Caption: Synthesis pathway from 1,1,1,3,3-pentachloropropane to HFOs.

Mechanistic Considerations in Fluorination

The fluorination of polychlorinated alkanes like 1,1,1,3,3-pentachloropropane is a stepwise process involving the substitution of chlorine atoms with fluorine. This is typically achieved in the gas or liquid phase, often in the presence of a catalyst. The reaction proceeds through a series of partially fluorinated intermediates. The conditions of the reaction (temperature, pressure, catalyst, and stoichiometry of HF) can be tuned to favor the formation of the desired product.

Potential Synthetic Applications of this compound

While specific applications of this compound are not well-documented, its structure suggests potential for several types of chemical transformations common to polychlorinated alkanes.

Dehydrochlorination Reactions

Dehydrochlorination is a primary reaction pathway for chlorinated alkanes, leading to the formation of alkenes. In the case of this compound, the elimination of hydrogen chloride (HCl) can lead to various tetrachloropropene isomers. The regioselectivity of this elimination would be dependent on the reaction conditions, particularly the base used.

For the related isomer, 1,1,1,3,3-pentachloropropane, dehydrochlorination has been shown to yield a mixture of tetrachloropropene isomers, including E-1,3,3,3-tetrachloropropene, Z-1,3,3,3-tetrachloropropene, and 1,1,3,3-tetrachloropropene.[8] This reaction is promoted by halide anions, with fluoride showing the highest reactivity.[8] It is plausible that this compound would undergo a similar reaction, although the specific product distribution would likely differ due to the different substitution pattern.

References

Application Note & Protocol: A Robust Experimental Framework for Investigating the Degradation of Chlorinated Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative and Scientific Challenge of Chlorinated Alkanes

Chlorinated alkanes, a class of synthetic compounds widely used as industrial solvents, plasticizers, and flame retardants, represent a significant environmental challenge.[1] Their chemical stability, which makes them desirable for industrial applications, also contributes to their persistence in the environment, leading to widespread contamination of soil and groundwater. Understanding the mechanisms and kinetics of their degradation is paramount for developing effective remediation strategies. This application note provides a comprehensive guide for researchers, scientists, and environmental professionals to design and execute robust experimental setups for studying the degradation of chlorinated alkanes under various conditions. We will delve into both biotic and abiotic degradation pathways, providing detailed protocols for microcosm studies and the analytical techniques required to monitor the process.

The degradation of these compounds can proceed through several pathways, broadly categorized as microbial (biotic) and chemical (abiotic). Microbial degradation can occur under both aerobic and anaerobic conditions and may involve direct metabolism, where the organism utilizes the chlorinated alkane as a carbon and energy source, or cometabolism, where the degradation is facilitated by enzymes produced for other metabolic processes.[2][3] Abiotic degradation often involves processes such as hydrolysis, dehydrochlorination, and reductive dechlorination, which can be mediated by naturally occurring minerals or introduced reactive materials.[4][5][6]

This guide emphasizes a holistic approach, integrating experimental design with state-of-the-art analytical methodologies to ensure data integrity and reproducibility. By understanding the causality behind each experimental choice, researchers can generate reliable and insightful data to advance the field of environmental remediation.

I. Conceptual Framework: Designing a Degradation Study

The initial step in designing a degradation study is to define the key questions being addressed. Are you investigating the efficacy of a specific microbial consortium? Or are you exploring the potential for natural attenuation at a contaminated site? The answers to these questions will guide the design of your experimental setup.

Key Considerations for Experimental Design:
  • Biotic vs. Abiotic Degradation: The primary focus of the study will determine the core components of the experimental setup. Biotic studies will require the inclusion of microorganisms and a suitable growth medium, while abiotic studies will focus on the chemical environment.

  • Aerobic vs. Anaerobic Conditions: The presence or absence of oxygen is a critical factor influencing degradation pathways.[2][7] Aerobic studies require continuous aeration, while anaerobic experiments necessitate the complete exclusion of oxygen.

  • Microcosm Studies: Laboratory-scale microcosms are invaluable tools for simulating environmental conditions in a controlled setting.[8][9][10] These can be designed to mimic soil, sediment, or groundwater environments.

  • Analytical Endpoints: The primary metrics for assessing degradation are the disappearance of the parent chlorinated alkane and the appearance of degradation products, including chloride ions.

Below is a logical workflow for a typical chlorinated alkane degradation study.

Degradation_Study_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Interpretation Define_Objectives Define Study Objectives Select_System Select Degradation System (Biotic/Abiotic, Aerobic/Anaerobic) Define_Objectives->Select_System Prepare_Microcosms Prepare Microcosms Select_System->Prepare_Microcosms Introduce_Contaminant Introduce Chlorinated Alkane Prepare_Microcosms->Introduce_Contaminant Incubate Incubate Under Controlled Conditions Introduce_Contaminant->Incubate Collect_Samples Periodic Sample Collection Incubate->Collect_Samples Analyze_Parent Analyze Parent Compound (GC-MS) Collect_Samples->Analyze_Parent Analyze_Products Analyze Degradation Products (GC-MS, IC) Collect_Samples->Analyze_Products Interpret_Data Interpret Data & Draw Conclusions Analyze_Parent->Interpret_Data Analyze_Products->Interpret_Data

Figure 1: A generalized workflow for conducting a chlorinated alkane degradation study.

II. Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for setting up and monitoring microcosm studies for both anaerobic and aerobic degradation of chlorinated alkanes.

Protocol 1: Anaerobic Microcosm Setup for Biotic Degradation

This protocol is designed to study the degradation of chlorinated alkanes by anaerobic microorganisms.

Materials:

  • Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic glove box or chamber

  • Sterile syringes and needles

  • Gas mixture (e.g., 80% N₂, 20% CO₂)

  • Environmental sample (soil, sediment, or groundwater) or microbial culture

  • Anaerobic mineral medium

  • Chlorinated alkane stock solution (in a water-miscible, non-toxic solvent)

  • Electron donor (e.g., lactate, acetate)

  • Resazurin (redox indicator)

Procedure:

  • Preparation: Inside an anaerobic chamber, add a known amount of the environmental sample or microbial culture to each serum bottle.

  • Medium Addition: Add anaerobic mineral medium to each bottle. The medium should contain essential nutrients and a redox indicator like resazurin to visually confirm anaerobic conditions.

  • Spiking: Spike the microcosms with the chlorinated alkane stock solution to achieve the desired initial concentration. Also, add an appropriate electron donor to support microbial activity.[11]

  • Headspace Exchange: Seal the bottles with stoppers and crimp seals. Purge the headspace with the anaerobic gas mixture for several minutes to remove any residual oxygen.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) with gentle shaking.[12]

  • Controls: Prepare sterile controls by autoclaving a subset of the microcosms before adding the chlorinated alkane. Also, include no-substrate controls to monitor background microbial activity.

  • Sampling: At regular intervals, collect aqueous and headspace samples using sterile, gas-tight syringes for analysis.

Protocol 2: Aerobic Microcosm Setup for Biotic Degradation

This protocol is suitable for studying the degradation of chlorinated alkanes by aerobic microorganisms, including cometabolic processes.

Materials:

  • Erlenmeyer flasks with foam stoppers or gas-permeable seals

  • Shaking incubator

  • Sterile mineral salts medium

  • Environmental sample or microbial culture

  • Chlorinated alkane stock solution

  • Primary substrate for cometabolism (e.g., methane, propane, toluene) if applicable[3][13]

Procedure:

  • Preparation: Add a defined volume of sterile mineral salts medium to each flask.

  • Inoculation: Inoculate the flasks with the environmental sample or a pure/mixed microbial culture.

  • Substrate Addition: If studying cometabolism, add the primary substrate. For example, for methane-oxidizing bacteria, a methane-air headspace can be established.[2]

  • Spiking: Add the chlorinated alkane stock solution to the desired final concentration.

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature and shaking speed to ensure adequate aeration.

  • Controls: Prepare sterile controls and no-substrate controls as described in the anaerobic protocol.

  • Sampling: Periodically collect aqueous samples for analysis.

III. Analytical Methodologies: Quantifying Degradation

Accurate and sensitive analytical methods are crucial for monitoring the degradation process. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing chlorinated alkanes and their organic degradation products, while Ion Chromatography (IC) is used to quantify the release of chloride ions.

Analytical Protocol 1: Quantification of Chlorinated Alkanes by GC-MS

Instrumentation:

  • Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) detector. High-resolution mass spectrometry (HRMS) can provide enhanced selectivity and sensitivity.[14][15]

  • Appropriate capillary column (e.g., HP-PONA or equivalent).[16]

Sample Preparation (Liquid-Liquid Extraction):

  • Collect an aqueous sample from the microcosm.

  • Extract the chlorinated alkanes into an organic solvent (e.g., hexane or methylene chloride) by vigorous shaking.[17]

  • Separate the organic layer and dry it using anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Parameters (Example):

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temp 40°C, ramp to 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Analysis:

Quantify the concentration of the parent chlorinated alkane and any identifiable degradation products by comparing their peak areas to those of a calibration curve prepared from certified reference standards.

Analytical Protocol 2: Quantification of Chloride Ions by Ion Chromatography

The release of chloride ions is a direct measure of the cleavage of carbon-chlorine bonds and serves as a key indicator of complete degradation.[18]

Instrumentation:

  • Ion Chromatograph (IC) with a conductivity detector.

  • Anion-exchange column (e.g., IonPac AS15 or equivalent).[18]

Sample Preparation:

  • Collect an aqueous sample from the microcosm.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Dilute the sample as necessary to bring the chloride concentration within the linear range of the instrument.[19]

IC Parameters (Example):

ParameterSetting
Eluent Potassium Hydroxide (KOH) or Sodium Carbonate/Bicarbonate
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Detector Suppressed Conductivity

Data Analysis:

Quantify the chloride concentration by comparing the peak area to a calibration curve prepared from a certified chloride standard.

IV. Data Interpretation and Self-Validation

A robust experimental design includes self-validating systems. The following logical relationships should be observed for trustworthy data:

  • Mass Balance: The decrease in the parent chlorinated alkane concentration should correlate with the increase in degradation products and chloride ions.

  • Stoichiometry: The molar amount of chloride released should be consistent with the molar amount of the parent compound degraded, accounting for the number of chlorine atoms per molecule.

  • Control Behavior: No significant degradation should be observed in the sterile controls.

The degradation pathways of chlorinated alkanes can be complex. Below is a simplified representation of potential biotic and abiotic degradation routes.

Degradation_Pathways cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation Chlorinated_Alkane_Biotic Chlorinated Alkane Reductive_Dechlorination Reductive Dechlorination (Anaerobic) Chlorinated_Alkane_Biotic->Reductive_Dechlorination e⁻ donor Oxidative_Degradation Oxidative Degradation (Aerobic) Chlorinated_Alkane_Biotic->Oxidative_Degradation O₂ Less_Chlorinated_Intermediates Less Chlorinated Intermediates Reductive_Dechlorination->Less_Chlorinated_Intermediates Oxidative_Degradation->Less_Chlorinated_Intermediates Mineralization_Biotic CO₂ + H₂O + Cl⁻ Less_Chlorinated_Intermediates->Mineralization_Biotic Chlorinated_Alkane_Abiotic Chlorinated Alkane Hydrolysis Hydrolysis Chlorinated_Alkane_Abiotic->Hydrolysis H₂O Dehydrochlorination Dehydrochlorination Chlorinated_Alkane_Abiotic->Dehydrochlorination End_Products_Abiotic Alcohols, Alkenes + HCl Hydrolysis->End_Products_Abiotic Abiotic_Intermediates Intermediates (e.g., Alkenes) Dehydrochlorination->Abiotic_Intermediates Abiotic_Intermediates->End_Products_Abiotic

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,1,1,3,3-Pentachloropropane (HCC-240fa)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,1,3,3-pentachloropropane (HCC-240fa). This guide is designed for researchers, scientists, and professionals in drug development and specialty chemicals who are working with this critical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to enhance your yield, purity, and overall process efficiency. Our approach is grounded in established scientific principles and validated methodologies to ensure trustworthy and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1,1,1,3,3-pentachloropropane?

A1: There are two predominant methods for synthesizing 1,1,1,3,3-pentachloropropane:

  • Telomerization of Vinyl Chloride and Carbon Tetrachloride: This is a radical addition reaction and is the most common industrial method. It involves reacting vinyl chloride with carbon tetrachloride in the presence of a catalyst.[1][2][3]

  • Photochlorination of 1,1,1,3-Tetrachloropropane: This method involves the chlorination of 1,1,1,3-tetrachloropropane using chlorine gas under ultraviolet (UV) irradiation.[4][5] This route is advantageous as it avoids the use of vinyl chloride, a toxic and flammable gas.[4]

Q2: Which catalyst system is most effective for the telomerization reaction?

A2: The choice of catalyst is critical for achieving high yield and selectivity. Several systems have been proven effective:

  • Copper-Based Catalysts: Cuprous chloride (CuCl), often used with a co-catalyst or promoter like an amine (e.g., triethanolamine, n-butylamine) or acetonitrile, is a widely cited catalyst.[1][6][7]

  • Iron-Based Catalysts: A combination of iron powder, ferric chloride (FeCl₃), and an organophosphate solvent (e.g., tributylphosphate) is also highly effective and commonly used in industrial processes.[2][3][8]

The selection depends on your specific process parameters, desired purity, and cost considerations.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation is a common challenge. Key strategies to improve selectivity include:

  • Molar Ratio Control: Using an excess of carbon tetrachloride relative to vinyl chloride can suppress the formation of higher molecular weight telomers.[8] A molar ratio of CCl₄ to vinyl chloride between 1.1:1 and 2.0:1 is often preferred.[8]

  • Temperature and Pressure Management: Operating within the optimal temperature and pressure ranges for your chosen catalyst system is crucial. For instance, with a cuprous chloride catalyst, a temperature of 110-125°C and pressure of 0.5-1.0 MPa are recommended.[1]

  • Catalyst and Co-catalyst Selection: The right combination can significantly influence the product distribution. For example, in the photochlorination of 1,1,1,3-tetrachloropropane, controlling the conversion rate can help manage the formation of over-chlorinated products.[5]

Q4: What are the best practices for purifying the final product?

A4: Purification of 1,1,1,3,3-pentachloropropane is typically achieved through distillation.[2][4] A multi-step distillation process under partial vacuum is often employed to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.[2] It is crucial to operate the distillation at temperatures below 138°C to prevent product degradation.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1,1,1,3,3-pentachloropropane.

Issue 1: Low or No Product Yield
Potential Cause Recommended Action
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., away from moisture and air for copper and iron catalysts). Consider in-situ activation if your protocol allows.
Impurities in Reagents Use high-purity starting materials. Water content should be minimized, as it can interfere with many catalyst systems.[2]
Incorrect Reaction Temperature Calibrate your temperature monitoring equipment. For the telomerization reaction, temperatures are typically in the range of 80°C to 150°C, depending on the catalyst.[2][7]
Inadequate Mixing Ensure efficient agitation to maintain a homogenous reaction mixture, especially when using solid catalysts like iron powder.[3]
Insufficient Reaction Time Monitor the reaction progress using gas chromatography (GC). Reaction times can range from 3 to 10 hours.[1][9]
Issue 2: Poor Selectivity and High Levels of Byproducts
Potential Cause Recommended Action
Suboptimal Molar Ratio of Reactants Adjust the molar ratio of carbon tetrachloride to vinyl chloride. An excess of CCl₄ generally favors the formation of the desired 1:1 adduct.[8]
Incorrect Catalyst to Co-catalyst Ratio Optimize the ratio of your catalyst and promoter. For instance, with a cuprous chloride/triethanolamine system, an equal dosage is recommended.[1]
Reaction Temperature Too High High temperatures can promote the formation of higher telomers and other side products. Gradually decrease the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.
Formation of Isomers In the photochlorination route, the formation of the 1,1,1,2,3-pentachloropropane isomer is a known issue.[5] Careful control of reaction conditions and subsequent purification are necessary.

Troubleshooting Workflow: Low Yield in Telomerization

G start Low Yield Detected check_catalyst Verify Catalyst Activity & Purity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reagents Analyze Reagent Purity (GC, Karl Fischer) reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Parameters (Temp, Pressure, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_mixing Evaluate Agitation Efficiency mixing_ok Mixing Adequate? check_mixing->mixing_ok catalyst_ok->check_reagents Yes replace_catalyst Replace/Regenerate Catalyst catalyst_ok->replace_catalyst No reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_mixing Yes optimize_conditions Optimize T, P, and Time conditions_ok->optimize_conditions No improve_mixing Increase Agitation Speed/Use Baffles mixing_ok->improve_mixing No end Yield Improved mixing_ok->end Yes replace_catalyst->end purify_reagents->end optimize_conditions->end improve_mixing->end

Caption: Troubleshooting workflow for low yield.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane via Telomerization using a Copper Catalyst

This protocol is based on optimized conditions reported in the literature.[1]

Materials:

  • Carbon tetrachloride (CCl₄), high purity

  • Vinyl chloride (CH₂=CHCl), liquid

  • Cuprous chloride (CuCl), anhydrous

  • Triethanolamine

  • Acetonitrile (solvent)

  • High-pressure autoclave reactor with magnetic stirring, temperature control, and pressure gauge

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry.

  • Charging the Reactor: To the autoclave, add acetonitrile (10-20% of the total mass of reactants), cuprous chloride (1.5-3.5% of the mass of vinyl chloride), and an equal mass of triethanolamine.

  • Adding Reactants: Add carbon tetrachloride and liquid vinyl chloride to the reactor. The recommended molar ratio of CCl₄ to vinyl chloride is 1:0.3-0.4.

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the reactor to 110-125°C. The pressure will rise to 0.5-1.0 MPa.

  • Reaction Monitoring: Maintain these conditions for 5-8 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis via Photochlorination of 1,1,1,3-Tetrachloropropane

This protocol is a generalized procedure based on patent literature.[4][5]

Materials:

  • 1,1,1,3-Tetrachloropropane, high purity

  • Chlorine gas (Cl₂)

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp) and a gas inlet tube

Procedure:

  • Reactor Setup: Charge the photochemical reactor with 1,1,1,3-tetrachloropropane.

  • Initiation: Begin stirring and turn on the UV lamp.

  • Chlorination: Bubble chlorine gas through the liquid 1,1,1,3-tetrachloropropane at a controlled rate. The reaction is typically conducted at a temperature that maintains the starting material in a liquid phase.

  • Reaction Monitoring: Monitor the reaction progress by GC to determine the conversion of the starting material and the formation of 1,1,1,3,3-pentachloropropane and its isomers.

  • Work-up and Purification: Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl. The product is then isolated and purified by fractional distillation.

Reaction Mechanism: Radical Telomerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R• R• Initiator->R• CCl3• CCl3• R•->CCl3• + CCl4 CCl3CH2CHCl• CCl3CH2CHCl• CCl3•->CCl3CH2CHCl• + CH2=CHCl CCl3CH2CHCl2 CCl3CH2CHCl2 CCl3CH2CHCl•->CCl3CH2CHCl2 + CCl4 - CCl3• Higher Telomers Higher Telomers CCl3CH2CHCl•->Higher Telomers + n(CH2=CHCl) 2 CCl3• 2 CCl3• C2Cl6 C2Cl6 2 CCl3•->C2Cl6

Caption: Simplified radical telomerization mechanism.

References

Technical Support Center: Challenges in the Separation of Pentachloropropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pentachloropropane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation of these complex isomeric mixtures. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying principles to empower you in your analytical endeavors.

Introduction to the Challenge

Pentachloropropane (C₃H₃Cl₅) exists as several constitutional isomers, each with unique physical and chemical properties. The subtle differences in their structures, particularly the positions of the chlorine atoms, lead to very similar physicochemical characteristics, making their separation a significant analytical challenge. Effective separation is crucial for accurate quantification and toxicological assessment, as the biological activity of these isomers can vary significantly.

This guide will primarily focus on gas chromatography (GC) as the most common technique for the analysis of volatile chlorinated hydrocarbons. We will also touch upon high-performance liquid chromatography (HPLC) as a complementary method.

Physicochemical Properties of Pentachloropropane Isomers

Understanding the physical properties of the isomers is fundamental to developing effective separation methods. The boiling point, in particular, is a key predictor of elution order in gas chromatography, especially on non-polar columns.

IsomerStructureBoiling Point (°C)
1,1,1,2,2-PentachloropropaneCl₃C-CCl₂-CH₃172.9[1]
1,1,1,2,3-PentachloropropaneCl₃C-CHCl-CH₂Cl196.1 (or 190.45 est.)[2]
1,1,1,3,3-PentachloropropaneCl₃C-CH₂-CHCl₂191.3[3]
1,1,2,2,3-PentachloropropaneCl₂CH-CCl₂-CH₂Cl203.3[4]
1,1,2,3,3-PentachloropropaneCl₂CH-CHCl-CHCl₂198-199[5][6]

Note: Boiling points can vary slightly depending on the source and experimental conditions.

As the table illustrates, several isomers have very close boiling points, foreshadowing the potential for co-elution during GC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate pentachloropropane isomers?

A1: The primary challenge lies in the similarity of their physicochemical properties. Constitutional isomers of pentachloropropane have the same molecular weight and elemental composition, and often exhibit only minor differences in boiling points and polarity. These subtle differences make it difficult for the chromatographic system (either GC or HPLC) to differentiate and resolve them into distinct peaks.

Q2: Which analytical technique is better for separating pentachloropropane isomers, GC or HPLC?

A2: Gas chromatography (GC) is generally the preferred method for analyzing volatile and semi-volatile chlorinated hydrocarbons like pentachloropropanes. This is due to its high resolving power, sensitivity (especially with an Electron Capture Detector - ECD), and compatibility with mass spectrometry (MS) for definitive identification. HPLC can be a viable alternative, particularly for less volatile or thermally labile compounds, and is often used for the analysis of short-chain chlorinated paraffins, a class of compounds that includes pentachloropropanes.

Q3: I am seeing broad, tailing peaks for my pentachloropropane standards. What could be the cause?

A3: Peak tailing for chlorinated compounds is a common issue and can stem from several factors:

  • Active Sites: Active sites in the GC inlet (liner, seal) or on the column itself can cause undesirable interactions with the analytes. This is particularly problematic for polarizable molecules like chlorinated hydrocarbons.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak distortion.

  • Improper Column Installation: Incorrect column positioning in the injector or detector can create dead volume, leading to peak tailing.

  • Incompatible Solvent: A mismatch in polarity between the injection solvent and the stationary phase can cause poor peak shape.

Troubleshooting Guide: Gas Chromatography (GC) Analysis

This section provides a systematic approach to troubleshooting common problems encountered during the GC separation of pentachloropropane isomers.

Problem 1: Poor Resolution and Co-eluting Peaks

This is the most frequent challenge in the analysis of pentachloropropane isomers due to their similar boiling points.

Systematic Troubleshooting Workflow for Co-elution

Caption: A stepwise workflow for troubleshooting co-eluting peaks.

Step-by-Step Protocol for Resolving Co-eluting Peaks:

  • Verify System Suitability:

    • Inject a well-characterized standard mixture of pentachloropropane isomers (if available) or a mix of other chlorinated hydrocarbons with known retention times.

    • Confirm that the system is performing as expected in terms of retention time stability and peak shape for well-resolved compounds.

    • Perform a leak check, as leaks can affect flow rates and retention times.

  • Optimize GC Method Parameters:

    • Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of isomers with close boiling points. Start with a lower initial oven temperature to enhance resolution at the beginning of the chromatogram.

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium is recommended for GC-MS). A lower flow rate can increase the interaction time with the stationary phase and improve resolution, but may also lead to broader peaks.

    • Injection Technique: For trace analysis, a splitless injection is often used to maximize sensitivity. Ensure the splitless hold time is optimized for efficient transfer of analytes to the column.

  • Evaluate GC Column Selection:

    • Stationary Phase Polarity: The choice of stationary phase is critical.

      • Non-polar columns (e.g., 5% diphenyl / 95% dimethylpolysiloxane) separate compounds primarily based on their boiling points. Isomers with very close boiling points will be difficult to resolve on these columns.

      • Mid-polarity to polar columns (e.g., 50% diphenyl / 50% dimethylpolysiloxane, or cyanopropyl-based phases) can provide alternative selectivity based on differences in dipole moments and polarizability of the isomers. This can often resolve isomers that co-elute on non-polar columns.

    • Column Dimensions: A longer column (e.g., 60 m instead of 30 m) will provide more theoretical plates and thus better resolving power. A smaller internal diameter (e.g., 0.25 mm) also enhances separation efficiency.

  • Consider Advanced Techniques:

    • High-Resolution GC-MS: Utilizing a high-resolution mass spectrometer can help differentiate between co-eluting isomers if they produce unique fragment ions, even if they are not chromatographically separated.

    • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different selectivities to achieve superior separation of complex mixtures.

Problem 2: Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate integration and quantification.

Logical Flow for Diagnosing Peak Tailing

Caption: A decision tree for troubleshooting peak tailing in GC.

Step-by-Step Protocol for Mitigating Peak Tailing:

  • Initial Assessment: Observe the chromatogram. Do all peaks tail, or only the pentachloropropane isomers?

    • All peaks tail: This suggests a problem at the injection port or the beginning of the column that affects all compounds.

    • Only specific peaks tail: This points to a specific chemical interaction between the pentachloropropane isomers and the system.

  • Inlet Maintenance: The GC inlet is a common source of activity.

    • Replace the Septum and Liner: Septa can shed particles, and liners can become contaminated or have active sites. Use a high-quality, deactivated liner.

    • Clean the Injector Port: If the problem persists, the injector port itself may need to be cleaned according to the manufacturer's instructions.

  • Column Maintenance:

    • Trim the Column: Remove the first 10-20 cm of the column from the injector side. This removes accumulated non-volatile residues and active sites.

    • Condition the Column: After installation, properly condition the column according to the manufacturer's recommendations to ensure a stable baseline and inertness.

  • Method and Consumable Compatibility:

    • Solvent-Phase Mismatch: Ensure the injection solvent is compatible with the polarity of the stationary phase. Injecting a polar solvent onto a non-polar column can cause peak distortion.

    • Use of a Guard Column: A deactivated guard column can help protect the analytical column from contamination and improve peak shape.

Experimental Protocols

While a universally optimized method will depend on the specific instrumentation and isomer mixture, the following provides a robust starting point for the GC-MS analysis of pentachloropropane isomers.

Recommended Starting GC-MS Method:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column:

    • Primary Column (for general screening): Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane.

    • Confirmatory Column (for resolving co-elutions): Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent 14% cyanopropylphenyl-methylpolysiloxane.

  • Injector: Split/splitless, 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless (purge flow to split vent at 50 mL/min after 1 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 220 °C, hold for 5 minutes

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions for pentachloropropane.

References

Overcoming co-elution issues in GC analysis of chlorinated hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Gas Chromatographic (GC) Analysis of Chlorinated Hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges, with a specific focus on co-elution issues. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding co-elution in the GC analysis of chlorinated hydrocarbons.

Q1: What is co-elution in gas chromatography?

A: Co-elution occurs when two or more different compounds exit the GC column at the same time, resulting in a single, overlapping chromatographic peak.[1] This prevents accurate identification and quantification of the individual analytes. The separation of compounds in GC is based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within the column.[2][3] Compounds with similar chemical properties, such as boiling point and polarity, may interact with the stationary phase in a nearly identical manner, leading to similar retention times and, consequently, co-elution.[4]

Q2: Why is co-elution a frequent problem for chlorinated hydrocarbons?

A: Chlorinated hydrocarbons often exist in complex mixtures with numerous isomers and congeners that possess very similar physical and chemical properties. For example, different congeners of polychlorinated biphenyls (PCBs) or isomers of dichlorobenzene can have very close boiling points and polarities, making their separation on a single GC column challenging.[5] Furthermore, environmental or biological samples can contain a multitude of matrix components that may interfere with and co-elute with the target chlorinated analytes.[6]

Q3: How can I quickly check if a peak is actually two co-eluting compounds?

A: A non-symmetrical peak shape, such as tailing, fronting, or the presence of a shoulder, is a strong indicator of co-elution.[7][8] If you are using a mass spectrometer (MS) detector, you can examine the mass spectrum across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it confirms the presence of more than one compound.[1] Extracted ion chromatograms for specific ions expected from the different potential analytes can also reveal multiple underlying peaks.

Q4: What is the first and simplest adjustment I should try to resolve co-elution?

A: The most straightforward initial step is to optimize the oven temperature program.[9][10] Lowering the initial temperature, reducing the ramp rate, or adding an isothermal hold at a specific temperature can significantly enhance the resolution between closely eluting peaks.[11][12] This is because temperature directly influences the vapor pressure of the analytes and their interaction with the stationary phase, and even small changes can alter the selectivity of the separation.[13]

Q5: Can my sample preparation method contribute to co-elution?

A: Absolutely. An inadequate sample preparation method can fail to remove interfering compounds from the sample matrix.[6] If matrix components have similar volatility and polarity to your target analytes, they can co-elute and interfere with the analysis. Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or headspace analysis can be employed to clean up complex samples and remove these interferences before GC analysis.[14][15]

Troubleshooting Guides for Co-elution

This section provides in-depth, step-by-step guidance to diagnose and resolve specific co-elution problems.

Guide 1: Optimizing GC Method Parameters

Before considering a change in hardware (e.g., the column), a thorough optimization of the existing method parameters is the most efficient approach. The goal is to alter the thermodynamics of the separation to favor the resolution of the co-eluting pair.

Step 1: Temperature Program Optimization

The oven temperature program is a powerful tool for manipulating retention and selectivity.

Protocol:

  • Initial Temperature: Lower the initial oven temperature by 10-20°C. This increases the retention of early-eluting compounds and can improve their resolution.[9]

  • Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp rate allows for more interactions between the analytes and the stationary phase, which can enhance separation, particularly for compounds in the middle of the chromatogram.[9][11]

  • Isothermal Hold: If the co-eluting pair is known, introduce an isothermal hold in the temperature program approximately 20-30°C below their elution temperature. This can selectively increase the retention of one compound over the other.[9]

  • Evaluate: After each adjustment, inject a standard containing the co-eluting pair to assess the impact on resolution.

Causality: Changes in the temperature program alter the partitioning coefficient (K) of the analytes between the mobile and stationary phases. By slowing down the temperature increase, you provide more time for the subtle differences in these coefficients to manifest as a physical separation.

Step 2: Carrier Gas Flow Rate (Linear Velocity) Adjustment

The carrier gas flow rate affects both analysis time and column efficiency (the "sharpness" of the peaks).

Protocol:

  • Determine Optimal Flow: Consult the column manufacturer's guidelines for the optimal linear velocity for your carrier gas (Helium, Hydrogen, or Nitrogen).

  • Adjust Flow Rate: Systematically decrease the flow rate by 10-20% from the current setting. While this will increase the analysis time, it can improve resolution for difficult separations.

  • Van Deemter Plot: For a more rigorous optimization, one can construct a Van Deemter plot by measuring plate height at different linear velocities to find the point of maximum efficiency. Hydrogen generally provides higher efficiency at higher flow rates compared to helium.[16]

  • Re-evaluate: Analyze your standard at the new flow rate to observe changes in resolution.

Causality: The Van Deemter equation describes the relationship between linear velocity and column efficiency (plate height). By operating closer to the optimal linear velocity, you minimize band broadening, leading to sharper peaks that are easier to resolve.

Guide 2: Advanced Solutions: Column and Detector Selection

If method optimization is insufficient, the next logical step is to address the core components of the separation and detection system.

Step 1: Selecting an Alternative GC Column

The choice of stationary phase is the most critical factor for selectivity.[17] If two compounds co-elute, it is likely because their interaction with the current stationary phase is too similar.

Protocol:

  • Assess Polarity: Determine the polarity of your co-eluting analytes. The principle of "like dissolves like" is a good starting point for stationary phase selection.[17]

  • Choose a Different Selectivity: Select a column with a stationary phase of different polarity. For example, if you are using a non-polar polydimethylsiloxane (PDMS) phase (e.g., DB-1, HP-5), switching to a more polar phase containing phenyl or cyanopropyl groups (e.g., DB-1701, DB-WAX) can introduce different intermolecular interactions (such as dipole-dipole or pi-pi interactions) and alter the elution order.[18][19]

  • Consider Column Dimensions:

    • Length: A longer column provides more theoretical plates and thus higher resolving power, but at the cost of longer analysis times.

    • Internal Diameter (I.D.): A smaller I.D. column (e.g., 0.18 mm vs 0.25 mm) offers higher efficiency but has lower sample capacity.[17]

    • Film Thickness: A thicker film increases retention and can improve the resolution of volatile compounds.

Data Presentation: Common GC Columns for Chlorinated Hydrocarbons

Column PhasePolarityPrimary InteractionsCommon Applications
100% DimethylpolysiloxaneNon-polarDispersiveGeneral purpose, boiling point separation
5% Phenyl-95% DimethylpolysiloxaneNon-polarDispersive, π-πEnvironmental samples (e.g., PCBs, pesticides)
14% Cyanopropylphenyl-86% DimethylpolysiloxaneIntermediate PolarityDispersive, Dipole-dipoleEPA Method 8121 for chlorinated hydrocarbons[18]
Polyethylene Glycol (PEG)PolarHydrogen bondingAnalysis of more polar chlorinated compounds
Step 2: Employing a Selective Detector

When co-elution is with a matrix interference rather than another target analyte, a selective detector can provide the necessary discrimination.

Protocol:

  • Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds and is a standard detector for chlorinated hydrocarbon analysis as specified in EPA methods 612 and 8121.[19][20] It will not respond significantly to non-halogenated matrix components, effectively eliminating their interference.

  • Halogen Specific Detector (XSD): The XSD is another thermionic detector optimized for halogen-containing compounds, offering high selectivity.[21][22]

  • Mass Spectrometer (MS): An MS detector provides the highest level of confidence. Even if compounds co-elute chromatographically, they can often be resolved based on their different mass spectra. By using selected ion monitoring (SIM) or extracted ion chromatograms (EIC), you can selectively quantify your target analyte in the presence of a co-eluting interference.[23] For extremely complex matrices, tandem mass spectrometry (MS/MS) offers even greater selectivity.

Data Presentation: Detector Selectivity

DetectorPrincipleSelectivity for Chlorinated HydrocarbonsCommon Use Cases
Flame Ionization Detector (FID)Responds to compounds with C-H bondsLow (Universal for organics)Not ideal for trace chlorinated analysis in complex matrices
Electron Capture Detector (ECD)Responds to electronegative compoundsHighStandard for environmental analysis of pesticides, PCBs[24]
Halogen Specific Detector (XSD)Thermionic emission for halogensVery HighAnalysis of chlorinated compounds in hydrocarbon streams[22]
Mass Spectrometer (MS)Separates ions by mass-to-charge ratioHigh (via selected ion monitoring)Confirmatory analysis, unknown identification[23]
Visualization of Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting co-elution issues.

CoElution_Troubleshooting Start Co-elution Observed (Peak Tailing, Shoulder, MS Data) Optimize_Method Step 1: Optimize Method Parameters Start->Optimize_Method Temp_Prog Adjust Temperature Program (Initial Temp, Ramp Rate, Hold) Optimize_Method->Temp_Prog Flow_Rate Adjust Carrier Gas Flow Rate Temp_Prog->Flow_Rate If no improvement Not_Resolved Still Not Resolved Flow_Rate->Not_Resolved Check Resolution Hardware_Change Step 2: Change Hardware Change_Column Select Alternative GC Column (Different Polarity/Dimensions) Hardware_Change->Change_Column Selective_Detector Use Selective Detector (ECD, XSD, MS) Change_Column->Selective_Detector If co-elution persists Not_Resolved2 Not_Resolved2 Selective_Detector->Not_Resolved2 Check Resolution Resolved Problem Resolved Not_Resolved->Optimize_Method Re-optimize Not_Resolved->Hardware_Change If optimization fails Sample_Prep Step 3: Re-evaluate Sample Prep (SPE, LLE, Headspace) Sample_Prep->Resolved Not_Resolved2->Sample_Prep If matrix interference suspected

Caption: Logical workflow for troubleshooting co-elution.

References

Technical Support Center: Optimizing the Synthesis of 1,1,1,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,1,3,3-pentachloropropane (HCC-240fa). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during this synthesis. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the rationale behind optimal experimental conditions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary reaction for synthesizing 1,1,1,3,3-pentachloropropane?

A1: The most common and industrially significant method for synthesizing 1,1,1,3,3-pentachloropropane is the telomerization reaction of vinyl chloride (VCM) with carbon tetrachloride (CCl₄).[1][2] This is a radical addition reaction where the carbon tetrachloride adds across the double bond of vinyl chloride.

Q2: What are the typical catalyst systems employed for this synthesis?

A2: Two main catalyst systems are predominantly used:

  • Copper-based catalysts: Cuprous chloride (CuCl) is a frequently cited catalyst, often used in conjunction with a co-catalyst or promoter like triethanolamine or other amines.[3]

  • Iron-based catalysts: A mixture of iron metal (typically as a powder), ferric chloride (FeCl₃), and an organophosphate solvent like tributyl phosphate (TBP) is a robust catalytic system, particularly for continuous processes.[2][4][5][6][7]

Q3: Why is a co-catalyst or promoter often necessary?

A3: In copper-catalyzed systems, a co-catalyst, such as an amine, can increase the yield of the desired telomer.[3] For instance, triethanolamine has been shown to significantly improve the yield and purity of 1,1,1,3,3-pentachloropropane. In iron-based systems, an organophosphate like tributyl phosphate acts as a solvent and is part of the catalyst mixture.[2][4][5][7]

Q4: What are the major side products I should be aware of?

A4: The primary side products in this synthesis are higher molecular weight telomers, such as CCl₃(CH₂CHCl)₂Cl (HCC-470), and isomers like 1,1,1,2,3-pentachloropropane.[1][8] The formation of these byproducts is often influenced by the molar ratio of the reactants. An excess of carbon tetrachloride is typically used to suppress the formation of higher telomers.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,1,1,3,3-pentachloropropane.

Issue 1: Low Yield of 1,1,1,3,3-pentachloropropane

Potential Cause Recommended Action Scientific Rationale
Suboptimal Reactant Molar Ratio Adjust the molar ratio of carbon tetrachloride to vinyl chloride. A common range is 1:0.3 to 1:0.4 (CCl₄:VCM). Some processes use a larger excess of CCl₄, with ratios from 1.1:1 to 3:1.[1][4]An excess of carbon tetrachloride helps to minimize the formation of higher telomers (where multiple vinyl chloride units add), thus increasing the selectivity for the desired 1:1 adduct.[4]
Incorrect Reaction Temperature Optimize the reaction temperature within the recommended range of 110-125°C for copper-catalyzed systems or 80-125°C for iron-catalyzed systems.[5]The reaction rate is temperature-dependent. Temperatures that are too low will result in slow conversion, while excessively high temperatures can lead to increased side product formation and potential catalyst deactivation.
Inadequate Catalyst Activity Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. For iron-based systems, ensure the iron powder is of a suitable form.[4] For copper systems, verify the purity of the cuprous chloride.The catalyst is crucial for initiating the radical addition. Deactivated or impure catalysts will lead to a significant drop in reaction efficiency.
Insufficient Reaction Time Increase the reaction time. Typical reaction times range from 5 to 8 hours.The reaction needs sufficient time to proceed to completion. Shorter reaction times may result in incomplete conversion of the starting materials.

Issue 2: High Levels of Impurities in the Product

Potential Cause Recommended Action Scientific Rationale
Formation of Higher Telomers Increase the excess of carbon tetrachloride relative to vinyl chloride.As mentioned previously, a higher concentration of CCl₄ favors the 1:1 addition product over the formation of longer-chain telomers.[4]
Presence of Isomeric Byproducts Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired 1,1,1,3,3-isomer. Purification via fractional distillation is often necessary.[1][8]The reaction can sometimes lead to the formation of other pentachloropropane isomers. Careful control of reaction parameters can influence the regioselectivity of the addition.
Residual Starting Materials After the reaction, employ distillation to separate the lower-boiling unreacted starting materials (vinyl chloride and carbon tetrachloride) from the higher-boiling product.[1]1,1,1,3,3-pentachloropropane has a significantly higher boiling point than the reactants, allowing for effective separation by distillation.

Issue 3: Reaction Fails to Initiate

Potential Cause Recommended Action Scientific Rationale
Catalyst Poisoning Ensure all reactants and the reaction vessel are free from impurities that could poison the catalyst, such as water or sulfur compounds.Catalyst poisons can bind to the active sites of the catalyst, rendering it ineffective and preventing the initiation of the radical reaction.
Incorrect Pressure Ensure the reaction is carried out under the appropriate pressure, typically in the range of 0.5-1.0 MPa.The pressure influences the concentration of the gaseous vinyl chloride in the reaction mixture, which is critical for the reaction kinetics.
Homogeneous Mixture Not Achieved For systems requiring a homogeneous mixture of catalyst, co-catalyst, and haloalkane starting material, ensure proper mixing before reacting with the haloalkene.[1]A homogeneous catalytic system ensures that the catalyst is evenly distributed throughout the reaction medium, allowing for efficient initiation.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane using a Copper-Based Catalyst

This protocol is based on optimized conditions described in the literature.

Materials:

  • Carbon tetrachloride (CCl₄)

  • Vinyl chloride (VCM)

  • Cuprous chloride (CuCl)

  • Triethanolamine

  • Acetonitrile (solvent)

  • High-pressure reaction kettle

Procedure:

  • To a high-pressure reaction kettle, add acetonitrile (10-20% of the total mass of reactants).

  • Add carbon tetrachloride and the desired amount of vinyl chloride to achieve a molar ratio of CCl₄:VCM between 1:0.3 and 1:0.4.

  • Add cuprous chloride (1.5-3.5% of the mass of vinyl chloride) and an equal amount of triethanolamine.

  • Seal the reactor and pressurize to 0.5-1.0 MPa.

  • Heat the reaction mixture to 110-125°C with constant stirring.

  • Maintain these conditions for 5-8 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The crude product can then be purified by distillation to remove unreacted starting materials and byproducts.

Protocol 2: Synthesis of 1,1,1,3,3-Pentachloropropane using an Iron-Based Catalyst

This protocol is a generalized procedure based on patent literature for a continuous process.[2][4][5][7]

Materials:

  • Carbon tetrachloride (CCl₄)

  • Vinyl chloride (VCM)

  • Iron powder

  • Tributyl phosphate (TBP)

  • Reactor suitable for continuous operation

Procedure:

  • Continuously feed carbon tetrachloride, liquid vinyl chloride, tributyl phosphate, and a slurry of iron powder in carbon tetrachloride into the reactor.

  • Maintain a CCl₄ to vinyl chloride molar feed ratio between 1.1:1 and 2.0:1.

  • Maintain the reactor temperature between 80°C and 125°C.

  • The product mixture is continuously removed from the reactor.

  • The product stream is subjected to evaporation or distillation to separate the 1,1,1,3,3-pentachloropropane from the catalyst components (iron/ferric chloride and TBP) and heavy by-products.[4][6]

  • A portion of the bottoms fraction containing the catalyst can be recycled back to the reactor to maintain catalyst activity.[4][6]

Visualizations

Reaction Workflow

Synthesis_Workflow Reactants Reactants: Carbon Tetrachloride Vinyl Chloride Reactor Reaction Vessel (High Pressure) Reactants->Reactor Catalyst Catalyst System: - Copper-based (CuCl) - Iron-based (Fe/FeCl3/TBP) Catalyst->Reactor Crude_Product Crude Product Mixture Reactor->Crude_Product Conditions Reaction Conditions: - Temperature - Pressure - Time Conditions->Reactor Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure 1,1,1,3,3-Pentachloropropane Purification->Final_Product Byproducts Byproducts: - Higher Telomers - Isomers Purification->Byproducts

Caption: General workflow for the synthesis of 1,1,1,3,3-pentachloropropane.

Troubleshooting Logic

Troubleshooting_Logic Start Low Product Yield Check_Ratio Check CCl4:VCM Ratio Start->Check_Ratio Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Check_Time Evaluate Reaction Time Start->Check_Time Adjust_Ratio Increase CCl4 Excess Check_Ratio->Adjust_Ratio Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Increase_Time Increase Reaction Duration Check_Time->Increase_Time Success Yield Improved Adjust_Ratio->Success Optimize_Temp->Success Replace_Catalyst->Success Increase_Time->Success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Low Yields in Radical Addition Reactions for Chlorinated Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for radical addition reactions involving chlorinated alkanes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction efficiency. Here, we will explore common issues leading to low yields and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on understanding the "why" behind experimental choices to empower you to effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My radical addition of a chlorinated alkane is giving a very low yield. What are the most likely initial factors to investigate?

A1: Low yields in these reactions typically stem from a few critical areas: initiator inefficiency, the presence of inhibitors, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Initial Troubleshooting Workflow:

  • Initiator Integrity and Concentration: The choice and quality of your radical initiator are paramount. For thermally initiated reactions, azobisisobutyronitrile (AIBM) is a common choice, while benzoyl peroxide can also be used.[1] For photochemical reactions, UV light initiates the homolytic cleavage of the chlorine molecule.[2][3][4][5]

    • Verify Initiator Quality: Has the initiator been stored correctly? AIBN, for instance, should be stored at low temperatures. Consider recrystallizing your AIBN if its purity is in doubt.

    • Optimize Initiator Concentration: Typically, the initiator is used in catalytic amounts (1-10 mol%). Too little may result in a slow or incomplete reaction, while too much can lead to unwanted side reactions.

  • Purity of Reactants and Solvent: Radical reactions are notoriously sensitive to impurities that can act as inhibitors.

    • Substrate Purity: Ensure your chlorinated alkane and alkene are free from stabilizers (often phenols like BHT) that are added to commercial reagents.[6] These must be removed prior to the reaction, typically by passing the reagents through a column of activated alumina or silica gel.

    • Solvent Quality: Use dry, deoxygenated solvents. Dissolved oxygen is a potent radical inhibitor.[7] Solvents should be sparged with an inert gas (argon or nitrogen) before use.

  • Exclusion of Oxygen: The presence of molecular oxygen can terminate radical chains, drastically reducing the yield.

    • Inert Atmosphere: Assemble your reaction under an inert atmosphere using standard Schlenk line or glovebox techniques.

    • Degassing: Employ freeze-pump-thaw cycles (for solvents) or sparging with an inert gas to remove dissolved oxygen from the reaction mixture.

Q2: I'm observing the formation of multiple byproducts, including polymers. How can I improve the selectivity towards my desired adduct?

A2: The formation of byproducts, particularly polymers, is a common issue in radical additions and points towards problems with the propagation and termination steps of the chain reaction.[5][8]

Strategies to Enhance Selectivity:

  • Control Reactant Stoichiometry: Often, using a significant excess of the chlorinated alkane relative to the alkene can minimize polymerization of the alkene. This ensures that the radical intermediate derived from the alkene is more likely to react with the chlorinated alkane (the desired propagation step) rather than another alkene molecule.

  • Reaction Concentration: Running the reaction at a lower concentration (higher dilution) can disfavor intermolecular reactions, such as polymerization, and favor the desired intramolecular steps if applicable, or simply reduce the rate of undesired bimolecular termination reactions.

  • Temperature Control: Reaction temperature significantly influences the rates of the various elementary steps in the radical chain reaction.[9][10][11]

    • Lowering the Temperature: This can sometimes reduce the rate of unwanted side reactions, including polymerization, which may have a higher activation energy than the desired addition. However, this will also slow down the desired reaction, so a balance must be found.

    • Thermodynamic Considerations: Be aware that the Gibbs free energy of the propagation steps can be temperature-dependent. At higher temperatures, some radical additions can become thermodynamically unfavorable.[12]

Troubleshooting Workflow for Byproduct Formation:

Byproduct_Troubleshooting

Q3: My reaction is very slow or doesn't go to completion. How can I increase the reaction rate?

A3: A sluggish reaction points to a low concentration of radicals in the reaction mixture. This can be due to inefficient initiation, the presence of inhibitors, or a slow propagation step.

Methods to Increase Reaction Rate:

  • Increase Initiator Concentration: A higher concentration of the initiator will generate radicals at a faster rate, thus increasing the overall reaction rate. However, be cautious as this can also increase the rate of termination and other side reactions.

  • Increase Temperature (for thermal initiation): For thermally initiated reactions, a higher temperature will lead to a faster rate of decomposition of the initiator, increasing the radical concentration.[2] The rule of thumb is that the reaction rate doubles for every 10°C increase in temperature, but this is a generalization.

  • Increase Light Intensity (for photochemical initiation): For photochemically initiated reactions, a higher intensity of UV light will lead to a greater number of photons being absorbed and thus a higher rate of radical formation.[13][14]

  • Solvent Choice: While often considered to have a minor impact on radical reactions, the solvent can influence reaction rates.[15][16][17][18] Highly viscous solvents can decrease the rate of diffusion of radicals, affecting both propagation and termination steps. The polarity of the solvent can also play a role in stabilizing or destabilizing transition states.[19]

  • Consider Alternative Initiation Methods: If thermal or standard photochemical methods are ineffective, consider alternative initiation methods such as atom transfer radical addition (ATRA) catalyzed by transition metals like copper or ruthenium.[20][21][22][23] These methods can offer milder reaction conditions and greater control.

Table 1: Common Radical Initiators and Their Properties

InitiatorTypical Decomposition Temperature (°C)Initiation MethodComments
Azobisisobutyronitrile (AIBN)60-80ThermalCommon and reliable; less prone to induced decomposition than peroxides.[1]
Benzoyl Peroxide80-100ThermalCan undergo induced decomposition; handle with care.[1]
Di-tert-butyl peroxide120-140ThermalUsed for higher temperature reactions.
UV LightN/APhotochemicalUsed for reactions involving photosensitive precursors like Cl2.[3][4]
Q4: The reaction works, but I am getting a mixture of regioisomers. How can I control the regioselectivity of the addition?

A4: The regioselectivity of radical addition to unsymmetrical alkenes is governed by the stability of the resulting radical intermediate. The attacking radical will add to the carbon of the double bond that results in the formation of the more stable radical.

Factors Influencing Regioselectivity:

  • Radical Stability: The order of stability for alkyl radicals is tertiary > secondary > primary. Therefore, the initial radical addition will favor the formation of the more substituted (and thus more stable) radical. This typically leads to the anti-Markovnikov product.[8]

  • Steric Hindrance: Steric bulk on the alkene or the attacking radical can influence the site of addition. The radical will preferentially attack the less sterically hindered carbon atom.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the alkene can influence the electron density of the double bond and affect the regioselectivity of the radical attack.

Strategies to Improve Regioselectivity:

  • Choice of Chlorinated Alkane: The structure of the chlorinated alkane can influence the steric and electronic properties of the attacking radical, which in turn can affect regioselectivity.

  • Use of Directing Groups: In some cases, it may be possible to introduce a directing group onto the alkene substrate that can steer the radical addition to a specific position.

  • Catalyst Control in ATRA: In atom transfer radical addition (ATRA), the ligand environment around the metal catalyst can be modified to influence the regioselectivity of the addition.[23]

Radical Chain Mechanism and Regioselectivity:

Radical_Addition_Mechanism

Experimental Protocols

Protocol 1: Purification of Liquid Reagents to Remove Radical Inhibitors
  • Prepare a chromatography column: Pack a glass chromatography column with activated alumina or silica gel. The amount will depend on the quantity of reagent to be purified (a rule of thumb is ~10-20 g of stationary phase per 100 mL of reagent).

  • Pre-rinse the column: Wash the column with a small amount of the dry, deoxygenated solvent that will be used in the reaction.

  • Load the reagent: Carefully add the chlorinated alkane or alkene to the top of the column.

  • Elute: Allow the reagent to pass through the column under gravity or with gentle positive pressure from an inert gas.

  • Collect the purified reagent: Collect the eluent in a clean, dry flask that has been flushed with an inert gas.

  • Storage: Use the purified reagent immediately or store it under an inert atmosphere in a sealed container.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere
  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.

  • Assemble the Apparatus: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a magnetic stir bar) while it is still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line.

  • Purge the System: Evacuate and backfill the apparatus with the inert gas at least three times to ensure all air is removed.

  • Add Reagents: Add the purified and degassed solvent and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of the inert gas.

  • Degas the Reaction Mixture: If necessary, degas the final reaction mixture using three freeze-pump-thaw cycles.

  • Commence the Reaction: Begin heating or irradiation as required by the specific reaction protocol.

References

Technical Support Center: Method Development for Trace-Level Detection of Pentachloropropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pentachloropropanes at trace levels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the complex challenges encountered during method development and sample analysis. Our approach is grounded in years of field-proven experience and a commitment to rigorous scientific methodology.

Introduction to Pentachloropropane Analysis

Pentachloropropanes (PCPs) are halogenated hydrocarbons that can be present in the environment as contaminants. Their detection at trace levels is critical for environmental monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of these compounds due to its sensitivity and selectivity. However, the analysis of PCPs is not without its challenges, including the presence of multiple isomers, potential for thermal degradation, and complex sample matrices. This guide will walk you through the intricacies of method development and provide solutions to common problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography & Separation Issues

Question 1: I am seeing poor peak shape (tailing or fronting) for my pentachloropropane isomers. What are the likely causes and how can I fix this?

Answer:

Poor peak shape is a common issue in GC analysis and can be attributed to several factors. A systematic approach is necessary to diagnose and resolve the problem.

  • Active Sites in the GC System: Pentachloropropanes, like other chlorinated hydrocarbons, can interact with active sites in the GC inlet, column, or detector. These interactions can lead to peak tailing.

    • Causality: Active sites are typically exposed silanol groups (-Si-OH) on the surface of the inlet liner, glass wool, or the column itself. These polar sites can interact with the analytes through hydrogen bonding, causing them to be retained longer than expected and elute as broad, tailing peaks.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner, such as one that has been silanized, to minimize active sites.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

      • Column Trimming: If the front end of the column has become contaminated or active, trim 10-15 cm from the inlet side.

  • Improper Injection Technique or Parameters: The way the sample is introduced into the GC can significantly impact peak shape.

    • Causality: Too rapid or too slow of an injection can lead to band broadening. An inappropriate injection temperature can cause the solvent to vaporize too quickly or too slowly, leading to poor sample focusing on the column.

    • Solution:

      • Optimize Injection Speed: Use an autosampler for consistent and reproducible injections.

      • Adjust Inlet Temperature: A general starting point for the inlet temperature is 250 °C. However, for thermally labile compounds, this may need to be optimized. A lower temperature may reduce degradation but could lead to broader peaks if the sample doesn't vaporize quickly.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Causality: When the amount of analyte exceeds the capacity of the stationary phase, the excess analyte molecules travel through the column at a faster rate, resulting in a fronting peak.

    • Solution:

      • Dilute the Sample: If the concentration of your sample is high, dilute it before injection.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Question 2: I am struggling to separate the different isomers of pentachloropropane. What chromatographic parameters can I adjust to improve resolution?

Answer:

The separation of isomers is a significant challenge in the analysis of pentachloropropanes due to their similar physical and chemical properties.[1] Achieving baseline resolution is crucial for accurate quantification.

  • Column Selection: The choice of GC column is the most critical factor for isomer separation.

    • Causality: The polarity and selectivity of the stationary phase determine its interaction with the analytes. A stationary phase with a different selectivity can provide better separation of isomers.

    • Solution:

      • Stationary Phase: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. For enhanced separation of halogenated compounds, consider a column with a higher phenyl content or a different chemistry, such as a trifluoropropyl-methylpolysiloxane phase.[2]

      • Column Dimensions: A longer column (e.g., 60 m) will provide more theoretical plates and thus better resolution. A smaller internal diameter (e.g., 0.18 mm) can also improve efficiency, but at the cost of reduced sample capacity.

  • Temperature Program: The oven temperature program directly influences the separation.

    • Causality: A slower temperature ramp rate allows for more interactions between the analytes and the stationary phase, leading to better separation.

    • Solution:

      • Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 10 °C/min to 2-3 °C/min) in the elution range of the pentachloropropane isomers.

      • Isothermal Segments: Incorporate isothermal holds at temperatures where the isomers are eluting to maximize separation.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Causality: The van Deemter equation describes the relationship between linear velocity and plate height. There is an optimal flow rate for maximum efficiency.

    • Solution:

      • Optimize Flow Rate: For helium, the optimal flow rate is typically around 1-1.5 mL/min for a 0.25 mm ID column. Perform a van Deemter plot experiment to determine the optimal flow rate for your specific column and conditions.

Sample Preparation & Matrix Effects

Question 3: I am experiencing low recoveries of pentachloropropanes from my water samples after solid-phase extraction (SPE). What could be the issue?

Answer:

Low recoveries in SPE can stem from several steps in the process, from sample loading to elution.

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining the analytes of interest.

    • Causality: Pentachloropropanes are nonpolar compounds. A sorbent with a similar nonpolar character is needed for effective retention via hydrophobic interactions.

    • Solution:

      • Sorbent Type: Use a nonpolar sorbent such as C18 (octadecyl) or a polymeric sorbent like a divinylbenzene-N-vinylpyrrolidone copolymer. These sorbents are effective for extracting a wide range of organic compounds from aqueous matrices.

      • Sorbent Mass: Ensure the sorbent mass is sufficient to retain the analytes without breakthrough. For trace analysis in a 1 L water sample, a 500 mg or 1 g cartridge is a good starting point.

  • Sample Pre-treatment: The pH of the water sample can influence the recovery of some analytes.

    • Causality: While pentachloropropanes are not ionizable, adjusting the pH can help to suppress the ionization of interfering compounds, which may otherwise compete for binding sites on the sorbent.

    • Solution:

      • Acidification: Acidifying the water sample to a pH of ~2 with an acid like hydrochloric acid is a common practice in methods for analyzing organochlorine pesticides.

  • Elution Solvent: The elution solvent must be strong enough to desorb the analytes from the sorbent.

    • Causality: A solvent that is too weak will not effectively elute the retained pentachloropropanes.

    • Solution:

      • Solvent Strength: Use a nonpolar solvent like hexane or a slightly more polar solvent like dichloromethane or a mixture of hexane and acetone.

      • Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analytes. This may require some optimization (e.g., testing 2 x 5 mL vs. 3 x 5 mL).

Question 4: My chromatograms from soil sample extracts are showing a lot of interfering peaks, making it difficult to identify and quantify the pentachloropropanes. How can I clean up my samples more effectively?

Answer:

Soil matrices are complex and often contain a large amount of co-extractable material that can interfere with the analysis.[3] A robust cleanup step is essential.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method for cleaning up extracts from complex matrices.

    • Causality: The QuEChERS method uses a combination of salts for partitioning and a dispersive solid-phase extraction (d-SPE) step with various sorbents to remove specific interferences.

    • Solution:

      • Extraction: Extract the soil sample with an organic solvent like acetonitrile.

      • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and partition the pentachloropropanes into the organic layer.

      • Dispersive SPE: Take an aliquot of the organic extract and add it to a centrifuge tube containing a mixture of sorbents. For the removal of fatty acids and other polar interferences, a combination of primary secondary amine (PSA) and C18 sorbents is effective. Graphitized carbon black (GCB) can be used to remove pigments, but it may also retain some planar analytes, so its use should be evaluated carefully.

  • Column Chromatography: Traditional column chromatography with adsorbents like silica gel or Florisil can also be used for cleanup.

    • Causality: These adsorbents retain polar interfering compounds while allowing the nonpolar pentachloropropanes to pass through.

    • Solution:

      • Packing the Column: Pack a glass column with activated silica gel or Florisil.

      • Elution: Pass the sample extract through the column and elute with a nonpolar solvent like hexane. The pentachloropropanes will elute in the first fraction, while more polar interferences will be retained on the column.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for the analysis of pentachloropropanes by GC-MS?

A1: Electron Ionization (EI) is the most common and generally recommended ionization mode for the analysis of pentachloropropanes. EI provides characteristic fragmentation patterns that are useful for compound identification and can be compared to spectral libraries like the NIST database. While Negative Chemical Ionization (NCI) can offer higher sensitivity for some halogenated compounds, EI is often sufficient for trace-level detection and provides more structural information.

Q2: Is derivatization necessary for the analysis of pentachloropropanes?

A2: No, derivatization is generally not necessary for the analysis of pentachloropropanes by GC. These compounds are sufficiently volatile and thermally stable for direct analysis. Derivatization is typically employed for compounds with active hydrogens (e.g., -OH, -NH, -COOH groups) to improve their volatility and chromatographic behavior.

Q3: How can I confirm the identity of a pentachloropropane isomer in my sample?

A3: The identification of a specific isomer should be based on a combination of factors:

  • Retention Time: The retention time of the peak in your sample should match that of a certified reference standard of the specific isomer, analyzed under the same chromatographic conditions.

  • Mass Spectrum: The mass spectrum of the peak in your sample should match the mass spectrum of the certified reference standard. Key identifying ions and their relative abundances should be compared. You can also compare the acquired spectrum to a reliable spectral library, such as the NIST/EPA/NIH Mass Spectral Library.

  • Ion Ratios: When using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the ratio of the quantifier ion to one or more qualifier ions should be consistent between the sample and the standard.

Q4: What are some common sources of background contamination in pentachloropropane analysis?

A4: Background contamination can be a significant issue in trace analysis. Common sources include:

  • Solvents: Ensure that all solvents used are of high purity (e.g., pesticide residue grade).

  • Glassware: Thoroughly clean all glassware and rinse with a high-purity solvent before use.

  • SPE Cartridges: Some SPE cartridges may contain low levels of contaminants. It is good practice to run a blank elution of the cartridge to check for any interferences.

  • GC System: Septum bleed, contaminated inlet liners, and dirty ion sources can all contribute to background noise. Regular maintenance of the GC-MS system is crucial.

Experimental Protocol: Trace-Level Detection of Pentachloropropanes in Water by SPE and GC-MS

This protocol provides a general framework for the analysis of pentachloropropanes in water. It should be validated in your laboratory for your specific application.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect a 1 L water sample in a clean amber glass bottle.

  • Preservation: If not analyzed immediately, store the sample at 4 °C.

  • Acidification: Adjust the pH of the water sample to ~2 with 6M HCl.

  • SPE Cartridge Conditioning:

    • Condition a 500 mg C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining salts or polar impurities.

  • Drying:

    • Dry the cartridge by drawing a vacuum through it for 20-30 minutes.

  • Elution:

    • Elute the retained pentachloropropanes from the cartridge with 2 x 5 mL of ethyl acetate into a collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard:

    • Add an appropriate internal standard (e.g., a labeled pentachloropropane or another organochlorine compound not expected in the sample) before analysis.

GC-MS Analysis
  • GC System: Agilent 7890B GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

    • For SIM mode, select characteristic ions for each pentachloropropane isomer. For example, for 1,1,2,3,3-pentachloropropane (CAS 15104-61-7), potential ions to monitor could include m/z 179, 143, and 107 based on its EI mass spectrum.

Data Analysis and Quantification
  • Calibration: Prepare a series of calibration standards of the target pentachloropropane isomers in the final sample solvent.

  • Quantification: Quantify the pentachloropropane isomers in the samples using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis A 1 L Water Sample (pH 2) C Sample Loading A->C B SPE Cartridge Conditioning (C18, 500 mg) B->C D Washing C->D E Drying D->E F Elution (Ethyl Acetate) E->F G Concentration to 1 mL F->G H Add Internal Standard G->H I Inject 1 µL H->I J GC Separation I->J K MS Detection (EI) J->K L Data Acquisition K->L M Peak Integration L->M N Quantification (Calibration Curve) M->N O Reporting N->O

Caption: Workflow for the analysis of pentachloropropanes in water.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) cause1 Active Sites in System? start->cause1 cause2 Column Overload? start->cause2 cause3 Improper Injection? start->cause3 sol1a Replace Inlet Liner & Septum cause1->sol1a sol1b Trim Column cause1->sol1b sol1c Condition Column cause1->sol1c sol2a Dilute Sample cause2->sol2a sol2b Reduce Injection Volume cause2->sol2b sol3a Optimize Injection Speed cause3->sol3a sol3b Adjust Inlet Temperature cause3->sol3b

Caption: Troubleshooting logic for addressing poor peak shape.

References

Addressing matrix effects in the analysis of environmental samples for 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 1,1,2,3,3-Pentachloropropane. This guide is designed for researchers, analytical chemists, and environmental scientists encountering challenges with matrix effects in complex environmental samples. Here, we provide in-depth, field-proven insights and practical troubleshooting solutions to ensure the accuracy and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound, matrix effects, and common analytical challenges.

Q1: What is this compound and why is it analyzed in environmental samples?

This compound (PCP) is a chlorinated hydrocarbon with the chemical formula C₃H₃Cl₅.[1][2][3] It belongs to a class of compounds known as halogenated hydrocarbons, which are often byproducts of industrial processes or components of chemical manufacturing. While not as widely known as some other persistent organic pollutants (POPs), its presence in the environment is a concern due to the general toxicity and persistence associated with chlorinated compounds. Monitoring for such chemicals in soil, water, and sediment is crucial for assessing environmental contamination and ensuring public health.

Q2: What are "matrix effects" in the context of GC-MS analysis of environmental samples?

In gas chromatography-mass spectrometry (GC-MS), a matrix effect is any influence on the analytical signal of the target analyte caused by other components in the sample, collectively known as the "matrix".[4] These effects can lead to significant errors in quantification. For environmental samples, the matrix can be an incredibly complex mixture of organic matter, humic acids, lipids, and other pollutants.[5]

Matrix effects in GC-MS typically manifest in two ways:

  • Signal Enhancement: This is the more common effect in GC. Non-volatile components from the sample matrix can accumulate in the GC inlet liner.[6][7] These deposits can mask "active sites"—areas where thermally sensitive analytes like chlorinated hydrocarbons might otherwise adsorb or degrade. By masking these sites, the matrix components effectively protect the analyte, allowing more of it to transfer to the analytical column, which results in a larger, enhanced signal.[7] This can lead to a significant overestimation of the analyte's concentration.

  • Signal Suppression: Although less frequent in GC-MS compared to LC-MS, signal suppression can occur.[8] This might happen if co-eluting matrix components compete with the analyte for ionization energy in the MS source or cause other interferences that reduce the measured signal, leading to an underestimation of the concentration.

Q3: How do I know if my analysis is being affected by matrix effects?

The presence of matrix effects can be diagnosed through several key indicators:

  • Poor Recovery in Quality Control Samples: Spiking a known concentration of this compound into a real sample matrix (e.g., soil extract) and getting a recovery significantly different from 100% (e.g., <80% or >120%) is a strong indicator.

  • High Variability: Inconsistent results (%RSD > 15-20%) across replicate injections of the same sample extract suggest an uncontrolled process, often linked to matrix interference.

  • Comparison of Calibration Curves: A significant difference in the slope of a calibration curve prepared in a clean solvent versus one prepared in a blank matrix extract (matrix-matched calibration) is a definitive sign of matrix effects.[9]

Q4: What are the most common sample preparation techniques to minimize matrix effects for this type of analysis?

A robust sample preparation and cleanup protocol is the first and most critical line of defense. The goal is to remove as many interfering matrix components as possible while efficiently recovering the target analyte.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique for removing interferences from water and soil extracts.[10][11] For chlorinated hydrocarbons, common choices include C18 or silica-based sorbents.[10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is exceptionally effective for a wide range of POPs in complex matrices like soil and sediment.[12][13][14] The method involves a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering compounds.[12]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the analysis of this compound.

ProblemPotential Cause(s) Related to Matrix EffectsRecommended Solution(s)
High Recovery (>120%) and Overestimation of Concentration Matrix-Induced Signal Enhancement: Non-volatile matrix components are coating the GC inlet, masking active sites and preventing analyte degradation/adsorption. This leads to a higher-than-expected signal response compared to clean solvent standards.[6][7]1. Implement Matrix-Matched Calibration: This is the most direct way to compensate. Prepare your calibration standards in an extract from a blank, analyte-free matrix that is representative of your samples. This ensures that standards and samples experience the same enhancement effect, leading to accurate quantification.[6][9] 2. Improve Sample Cleanup: Use a more rigorous SPE or QuEChERS cleanup protocol to remove the non-volatile matrix components before injection. 3. Use an Inlet Liner with Glass Wool: A deactivated glass wool plug in the GC inlet liner can help trap non-volatile matrix components, preventing them from contaminating the analytical column. 4. Regular Inlet Maintenance: Frequently replace the inlet liner and septum, and trim the front of the GC column to remove accumulated matrix residue.
Low Recovery (<80%) and Underestimation of Concentration Signal Suppression or Analyte Loss: Co-eluting matrix components might be interfering with the ionization process in the MS source. Alternatively, the matrix may be so complex that it hinders the complete extraction of the analyte from the sample.1. Use an Isotopically Labeled Internal Standard (IS): The ideal solution is to use a deuterated or ¹³C-labeled version of this compound. The IS will behave almost identically to the native analyte during extraction, cleanup, and analysis, effectively correcting for both recovery losses and signal suppression.[15] 2. Method of Standard Additions: This is a highly accurate but labor-intensive technique. It involves adding known amounts of the analyte to separate aliquots of the sample itself and analyzing them to create a calibration curve within the sample's own matrix. This is particularly useful when a blank matrix is unavailable or when the matrix composition varies greatly between samples.[16][17][18] 3. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect. However, this will also raise the method's limit of quantitation (LOQ).[16]
Poor Reproducibility (High %RSD) across Replicates Inconsistent Matrix Effects & Inlet Contamination: A dirty GC inlet can lead to erratic analyte transfer to the column. Each injection of a "dirty" sample extract can change the condition of the inlet, causing subsequent injections to behave differently.1. Enhance Sample Cleanup: The primary goal is to inject cleaner extracts. Re-evaluate your SPE or QuEChERS procedure to improve the removal of matrix interferences. 2. Implement a "Guard" Injection: Before running a sequence of real samples, inject a high-concentration matrix extract once or twice to "prime" or condition the GC inlet. This can sometimes create a more stable and consistent analytical environment. 3. Verify Internal Standard Performance: Ensure your internal standard is being added precisely and is performing as expected. A high %RSD in the internal standard response is a clear sign of injection or system problems.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: General Solid-Phase Extraction (SPE) Cleanup for Chlorinated Hydrocarbons in Water Samples

This protocol provides a general workflow for cleaning up aqueous samples suspected of containing this compound.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide grade)

  • Deionized Water

  • Nitrogen Evaporation System

  • Glassware

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of DCM through the C18 cartridge to wet the sorbent. Do not allow the cartridge to go dry.

    • Pass 5 mL of methanol through the cartridge to rinse the DCM.

    • Pass 10 mL of deionized water through the cartridge to condition it for the aqueous sample. Ensure the sorbent bed remains submerged in water.

  • Sample Loading:

    • Pass the water sample (e.g., 100 mL, previously acidified) through the conditioned cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Elution):

    • After loading, pass 5 mL of deionized water through the cartridge to wash away salts and polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-15 minutes to remove residual water.

  • Analyte Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the trapped this compound and other chlorinated hydrocarbons by passing 2 x 4 mL aliquots of DCM through the cartridge. Allow the solvent to soak the sorbent bed for 1-2 minutes for each aliquot to ensure complete elution.

  • Concentration and Reconstitution:

    • Evaporate the collected DCM eluate to near dryness (approx. 0.5 mL) under a gentle stream of nitrogen.

    • Add the internal standard and reconstitute the sample to a final volume (e.g., 1 mL) with a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.

Protocol 2: Preparation of a Matrix-Matched Calibration Curve

This protocol describes how to create a calibration curve that compensates for matrix effects.

Prerequisites:

  • A blank matrix sample (e.g., soil, water) that is known to be free of this compound.

  • A concentrated stock standard of this compound.

Procedure:

  • Prepare Blank Matrix Extract:

    • Extract a sufficient quantity of the blank matrix using the exact same extraction and cleanup method (e.g., SPE, QuEChERS) that you use for your unknown samples. This resulting clean extract is your "blank matrix."

  • Prepare a Working Standard Solution:

    • From your concentrated stock, prepare an intermediate working standard solution in a clean solvent (e.g., hexane).

  • Create Calibration Standards:

    • Dispense equal aliquots of the blank matrix extract into a series of autosampler vials (e.g., 990 µL into each of 5 vials).

    • Spike increasing volumes of your working standard solution into these vials to create a series of calibration levels (e.g., spike 10 µL of different dilutions into each vial to achieve final concentrations of 1, 5, 10, 50, and 100 µg/L).

    • Ensure the final volume in each vial is the same (e.g., 1 mL).

  • Analysis:

    • Analyze these matrix-matched standards alongside your sample extracts. The calibration curve generated from these standards will be used to quantify the concentration of this compound in your samples.

Workflow: Selecting a Matrix Effect Mitigation Strategy

The following decision tree can help guide the selection of the most appropriate strategy for your laboratory's needs.

Matrix_Effect_Strategy cluster_start Start Here start Is your data showing signs of matrix effects (poor recovery, high RSD)? q2 Is an isotopically labeled Internal Standard (IS) available and affordable? start->q2 Yes q1 Is a representative blank matrix readily available? q3 Is sample throughput a major concern? q1->q3 No sol_mmc Primary Strategy: Matrix-Matched Calibration (MMC) q1->sol_mmc Yes q2->q1 No sol_is Gold Standard: Use Isotopically Labeled IS q2->sol_is Yes sol_sa Most Accurate (Low Throughput): Method of Standard Additions (MSA) q3->sol_sa No sol_cleanup Universal Prerequisite: Optimize Sample Cleanup (SPE, QuEChERS) q3->sol_cleanup Yes (Then re-evaluate)

References

Technical Support Center: Enhancing Chromatographic Resolution of Chlorinated Propane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic applications. As Senior Application Scientists, we understand the nuances and challenges of achieving baseline resolution for structurally similar compounds like chlorinated propane isomers. This guide is designed to provide you with direct, actionable solutions to common problems encountered in the lab, moving from frequently asked questions to in-depth troubleshooting guides. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions for robust method development.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of chlorinated propane isomers.

Q1: What makes the chromatographic separation of chlorinated propane isomers so challenging?

The primary challenge lies in their structural similarity. Isomers of chlorinated propanes, such as 1,2-dichloropropane and 1,3-dichloropropane, often have very close boiling points and similar polarities. This results in weak interactions and partitioning differences with the stationary phase, leading to short retention times and a high tendency for peaks to overlap, a phenomenon known as co-elution.[1][2] The specific position of the chlorine atoms on the propane backbone dictates the molecule's polarity and surface area, which are the main drivers of chromatographic retention.[3] Achieving separation requires a chromatographic system with high efficiency and carefully tuned selectivity.

Q2: I'm seeing poor resolution between my isomers. What is the first and most impactful parameter I should adjust?

For compounds with close boiling points, the oven temperature program is the most powerful tool for improving resolution.[4][5] Instead of running the analysis at a single constant temperature (isothermal), implementing a temperature program—a gradual increase in column temperature during the run—can significantly enhance the separation of closely eluting peaks.[6][7]

Causality: A slow temperature ramp increases the interaction time of the analytes with the stationary phase, allowing for more effective partitioning between the stationary and mobile phases. This amplifies small differences in their physicochemical properties, leading to better separation.[4][8] Start by lowering the initial oven temperature to improve the focusing of early-eluting isomers and then use a slow ramp rate (e.g., 2-5 °C/min) through the elution range of your target analytes.

Q3: Which Gas Chromatography (GC) column stationary phase is generally recommended for chlorinated propane isomers?

The choice of stationary phase is critical for achieving selectivity. For chlorinated hydrocarbons, a mid-polarity stationary phase is often the best starting point.

  • Mid-Polarity Phases: Phases like a poly(trifluoropropyl dimethylsiloxane) or a poly(50% phenyl-methylpolysiloxane) offer a different selectivity mechanism compared to standard non-polar phases.[9] These phases can induce dipole-dipole interactions with the polar C-Cl bonds, enhancing the separation of isomers where the chlorine atom positions differ.[3]

  • Non-Polar Phases: While standard non-polar phases like poly(dimethylsiloxane) (e.g., DB-1, HP-5ms) can work, they separate primarily by boiling point. Since isomers have very similar boiling points, achieving resolution on these columns can be more difficult and highly dependent on column efficiency and temperature programming.[9]

The key is to select a phase that exploits the subtle differences in polarity and molecular shape among the isomers.[3]

Q4: What is the most suitable detector for the analysis of chlorinated propanes?

The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

  • Electron Capture Detector (ECD): The ECD is exceptionally sensitive to halogenated compounds and is a preferred choice for trace-level analysis in environmental samples.[10] It offers high selectivity for chlorinated analytes, minimizing interference from non-halogenated matrix components.

  • Mass Spectrometer (MS): An MS detector provides both quantification and structural confirmation, which is invaluable when dealing with isomers. Operating in Negative Chemical Ionization (NCI) mode can significantly enhance sensitivity for chlorinated compounds, often surpassing that of an ECD.[11][12] Furthermore, MS allows for the use of selected ion monitoring (SIM) to distinguish isomers based on their mass fragmentation patterns, even if they are not perfectly separated chromatographically.[13][14]

Troubleshooting Guide: Common Problems & Solutions

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Problem 1: Persistent Peak Co-elution
Q: My dichloropropane isomers are still co-eluting or appearing as a shoulder on a larger peak despite adjusting the temperature program. How do I systematically diagnose and resolve this?

Co-elution is the ultimate challenge in isomer analysis and requires a systematic approach based on the fundamental resolution equation.[1] Resolution is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

Step 1: Confirm Co-elution First, ensure you are truly dealing with co-elution. A shoulder on a peak is a strong indicator.[2] If you have a Mass Spectrometer (MS) or Diode Array Detector (DAD), you can perform a peak purity analysis. This involves examining spectra across the peak; if the spectra change from the upslope to the downslope, multiple compounds are present.[2]

Step 2: Follow a Logical Troubleshooting Workflow Use the following workflow to systematically address the problem. Start with the easiest and least disruptive changes first.

Coelution_Troubleshooting Workflow for Resolving Co-elution of Isomers Start Co-elution or Peak Shoulder Observed Confirm Confirm with MS/DAD Peak Purity Analysis Start->Confirm Step 1: Diagnose Optimize_k Optimize Retention (k') Confirm->Optimize_k Step 2: Easiest Fix Sub_k1 Lower Initial Oven Temp Optimize_k->Sub_k1 Sub_k2 Decrease Carrier Gas Flow Rate Optimize_k->Sub_k2 End Resolution Achieved Optimize_k->End Optimize_N Improve Efficiency (N) Sub_N1 Use Longer Column (e.g., 60m instead of 30m) Optimize_N->Sub_N1 Sub_N2 Use Narrower ID Column (e.g., 0.18mm instead of 0.25mm) Optimize_N->Sub_N2 Sub_N3 Switch to Hydrogen Carrier Gas (if compatible) Optimize_N->Sub_N3 Optimize_N->End Optimize_alpha Adjust Selectivity (α) Sub_alpha1 Change Temperature Ramp Rate (Slower ramp) Optimize_alpha->Sub_alpha1 Sub_alpha2 Change Stationary Phase (e.g., mid-polarity) Optimize_alpha->Sub_alpha2 Optimize_alpha->End Sub_k1->Optimize_N If insufficient Sub_k2->Optimize_N If insufficient Sub_N1->Optimize_alpha If insufficient Sub_N2->Optimize_alpha If insufficient Sub_N3->Optimize_alpha If insufficient

Caption: Troubleshooting workflow for co-eluting peaks.

Protocol: Systematic Optimization for Resolution
  • Optimize Retention (k'): Ensure your analytes are retained long enough on the column to separate. If they elute too early, there is not enough time for interaction.

    • Action: Lower the initial oven temperature by 10-20 °C.[15] This provides better "analyte focusing" at the head of the column.

    • Action: Reduce the carrier gas flow rate to be at or slightly below the optimal linear velocity for your carrier gas (typically ~30-35 cm/s for Helium).[16]

  • Improve Efficiency (N): Efficiency refers to the narrowness of the peaks. Narrower peaks are easier to resolve.

    • Action: If available, switch to a longer column (e.g., 60 m instead of 30 m). This doubles the theoretical plates, though it also doubles analysis time.

    • Action: Switch to a column with a smaller internal diameter (ID), such as 0.18 mm. Smaller ID columns provide higher efficiency.[17]

  • Adjust Selectivity (α): This is the most powerful factor for separating difficult isomers. Selectivity is the ability of the system to differentiate between the analytes.

    • Action: Fine-tune the temperature ramp rate. A very slow ramp (1-2 °C/min) can sometimes pull apart closely eluting peaks.[6]

    • Action: If the above steps fail, you have a selectivity problem that requires changing the column's stationary phase.[1] This is the most definitive way to resolve co-elution. Choose a phase with a different chemistry (e.g., switch from a non-polar 5% phenyl phase to a more polar trifluoropropyl phase) to introduce new interaction mechanisms.[9]

Problem 2: Poor Peak Shape for Early-Eluting Isomers
Q: My early-eluting chlorinated propane peaks are showing significant tailing or are split. What is causing this and how can I achieve sharp, symmetrical peaks?

Poor peak shape for early eluters is often caused by issues during the injection and sample transfer process onto the column.[15] The primary causes are solvent mismatch and inefficient analyte focusing.

Causality: When a relatively large volume of solvent is injected, it can form a "pool" at the head of the column. If the initial oven temperature is too high, or if the solvent is not compatible with the stationary phase, the analytes may not condense into a tight, focused band before chromatography begins. Instead, they travel with the solvent pool, leading to broad or distorted peaks.[15][18]

Data-Driven Solutions for Peak Shape Enhancement
Parameter Problem Cause Recommended Solution & Explanation Potential Trade-off
Initial Oven Temperature Too high, preventing analyte condensation.Lower the initial temperature to at least 20 °C below the solvent's boiling point. This promotes "analyte focusing" into a tight band.[15]Longer analysis time due to the need for the oven to cool down.
Injection Mode Splitless injection introduces a large solvent volume.Switch to a Split Injection (e.g., 20:1 split ratio). This drastically reduces the amount of solvent entering the column, minimizing solvent pooling effects.[15]Reduced sensitivity, as most of the sample is vented.
Injection Volume Too large, exacerbating solvent effects.Decrease the injection volume from 1 µL to 0.5 µL or even 0.2 µL.Lower signal intensity; may not be feasible for trace analysis.
Column Film Thickness Thin film has low capacity for solvent.Use a column with a thicker stationary phase film (e.g., 1.0 µm instead of 0.25 µm). A thicker film can better accommodate the solvent and retain volatile analytes for longer.[15]Increased peak broadening for later-eluting compounds; lower maximum operating temperature.
Injection Technique Slow injection speed.Use a Pressure-Pulsed Injection . This temporarily increases the inlet pressure during the injection, forcing the sample onto the column more quickly and in a narrower band.[15]May cause early-eluting peaks to shift to even earlier retention times.
Problem 3: Insufficient Sensitivity and Detection
Q: I am having trouble meeting the required detection limits for chlorinated propanes in my samples. What are the most effective ways to boost signal intensity?

Low sensitivity can stem from sample preparation, injection parameters, or detector choice. A multi-faceted approach is often required.

Step 1: Optimize Sample Preparation For complex matrices like soil or water, an effective extraction and concentration step is crucial. Techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction can isolate and concentrate the analytes, removing interfering matrix components and increasing the final concentration injected into the GC.[19][20]

Step 2: Maximize Analyte Transfer to the Column The injection mode is critical for sensitivity.

  • Splitless Injection: This is the standard mode for trace analysis. Ensure your splitless hold time is optimized (typically 0.75-1.5 minutes) to allow for complete transfer of the analytes from the inlet liner to the column.

  • Solvent Focusing: Proper solvent focusing, as described in the peak shape section, not only improves peak shape but also concentrates the analyte into a narrow band, increasing peak height and thus sensitivity.[21]

Step 3: Select the Right Detector and Settings Detector choice is paramount for achieving low detection limits with halogenated compounds.

Comparative Table of Suitable GC Detectors
Detector Principle Selectivity Typical Sensitivity (for Cl-compounds) Pros Cons
ECD (Electron Capture)Measures electron capture by electronegative compounds (like halogens).Highly selective for halogenated compounds.[10]Femtogram (fg) to low picogram (pg) range.Extremely sensitive, robust, cost-effective.[10]Non-linear range, susceptible to contamination.
MS (EI) (Mass Spec - Electron Ionization)Ionizes molecules with an electron beam, separates by m/z.Universal, but can be made selective with SIM.Mid-to-high picogram (pg) range.Provides structural confirmation, good for higher concentrations.Lower sensitivity for halogens compared to ECD or NCI.
MS (NCI) (Mass Spec - Negative Chemical Ionization)Soft ionization that forms negative ions, common for electronegative compounds.Highly selective and sensitive for halogenated compounds.[11][12]Low femtogram (fg) to low picogram (pg) range.Combines the sensitivity of ECD with the confirmation of MS.[22]Requires a suitable reagent gas (e.g., methane).[22]
ELCD (Electrolytic Conductivity)Converts halogenated compounds to an acid, measures change in conductivity.Highly selective for halogens, sulfur, and nitrogen.Low picogram (pg) range.Very high selectivity against hydrocarbons.Can be complex to operate and maintain.[23]

For ultimate sensitivity and confirmation, GC-MS operating in NCI mode is the state-of-the-art solution for chlorinated propane analysis.[11][12]

Systematic Method Development Workflow

Q: How should I approach developing a new GC method for a complex mixture of chlorinated propane isomers from the ground up?

A structured approach saves time and ensures a robust, reliable method. The following workflow outlines the key stages from initial planning to final validation.

Method_Development_Workflow Workflow for GC Method Development for Chlorinated Isomers Define 1. Define Objectives (Analytes, Matrix, Required LOD) Column 2. Column Selection (Mid-polarity, 30-60m, 0.25mm ID) Define->Column Detector 3. Detector Selection (ECD for trace, MS for confirmation) Column->Detector Initial 4. Set Initial Conditions - Carrier: He @ ~1.2 mL/min - Inlet: 250°C, Splitless - Oven: 40°C start Detector->Initial Scout 5. Scouting Run (Fast ramp, e.g., 20°C/min) Initial->Scout Evaluate 6. Evaluate Chromatogram (Identify elution range) Scout->Evaluate Optimize 7. Optimize Temperature Program (Slow ramp through elution range) Evaluate->Optimize Check Resolution & Peak Shape OK? Optimize->Check Check->Column No (Selectivity Issue) Check->Optimize No (Needs Tweaking) FineTune 8. Fine-Tune Parameters (Flow rate, inlet temp, etc.) Check->FineTune Yes Validate 9. Method Validation (Linearity, Precision, Accuracy) FineTune->Validate

Caption: A systematic workflow for GC method development.

By following these structured troubleshooting and development guides, researchers can overcome the inherent challenges of separating chlorinated propane isomers, leading to more accurate, reliable, and robust analytical results.

References

Stability issues of 1,1,2,3,3-Pentachloropropane in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,2,3,3-Pentachloropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in various solvents. As a polychlorinated alkane, this compound's reactivity can be influenced by the choice of solvent and experimental conditions. This document provides troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your work with this compound, offering insights into the root causes and providing actionable solutions.

Issue 1: Unexpected Disappearance of Starting Material or Appearance of Unidentified Peaks in Chromatographic Analysis.

Question: I've observed a decrease in the concentration of this compound and the emergence of new, unidentified peaks in my GC/LC analysis. What could be the cause?

Answer: This is a classic sign of compound degradation. For chlorinated alkanes like this compound, the most probable degradation pathway is dehydrochlorination , which is the elimination of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. The presence of bases, nucleophiles, or elevated temperatures can promote this reaction.

Causality Explained: The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. Protic solvents can participate in solvolysis reactions, while basic conditions can abstract a proton, initiating an E2 elimination pathway. The rate of these reactions is highly dependent on the solvent and temperature.[1]

Troubleshooting Protocol:

  • Solvent Re-evaluation:

    • Identify your solvent type: Is it protic (e.g., methanol, ethanol) or aprotic (e.g., acetonitrile, DMSO, DMF)? Protic solvents can act as nucleophiles and may facilitate dehydrochlorination, especially at elevated temperatures.[2]

    • Consider solvent purity: Trace amounts of basic or acidic impurities in your solvent can catalyze degradation. Using high-purity, anhydrous solvents is recommended.

  • Temperature Control:

    • Many organic reactions are heated to increase the rate. However, for chlorinated alkanes, this can also accelerate degradation. If possible, run your reaction at a lower temperature or for a shorter duration.

  • pH and Additive Check:

    • If your reaction mixture contains basic reagents (e.g., amines, hydroxides), these will likely promote dehydrochlorination. Consider if a non-nucleophilic base or a different synthetic route is feasible.

  • Analytical Investigation:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products. The expected dehydrochlorination products of this compound would have a molecular weight corresponding to the loss of HCl (36.46 g/mol ).

    • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction. The disappearance of the proton signals corresponding to the starting material and the appearance of new signals in the alkene region (typically 5-7 ppm) would indicate dehydrochlorination.[3][4]

Workflow for Investigating Degradation:

Caption: Workflow for troubleshooting unexpected degradation.

Issue 2: Inconsistent Results and Poor Reproducibility.

Question: My experimental results with this compound are not reproducible. What factors could be contributing to this?

Answer: Inconsistent results often stem from subtle variations in experimental conditions that affect the stability of a sensitive compound like this compound.

Causality Explained: The stability of chlorinated hydrocarbons can be sensitive to trace contaminants, light, and atmospheric oxygen over time, especially when in solution.[5] Different batches of solvents can have varying levels of impurities, such as water or dissolved acids/bases, which can alter the degradation rate.

Troubleshooting Protocol:

  • Standardize Solvent Source and Purity:

    • Use a single, high-purity batch of solvent for a series of experiments.

    • Consider using freshly opened bottles of anhydrous solvent to minimize water content. Studies on compound stability in DMSO have shown that water can be a more significant factor in degradation than oxygen.[5][6]

  • Control the Atmosphere:

    • If your reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light:

    • Photodegradation can occur with some chlorinated compounds. Protect your reaction vessel from light by wrapping it in aluminum foil.

  • Monitor Stock Solutions:

    • If you are using a stock solution of this compound, be aware that it may degrade over time. It is best practice to prepare stock solutions fresh. If storage is necessary, store in a tightly sealed container at a low temperature and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should also be stored away from strong oxidizing agents.[7]

Q2: In which solvents is this compound expected to be most stable?

A2: Generally, non-polar, aprotic solvents are less likely to react with chlorinated alkanes. Therefore, solvents like hexane, toluene, or dichloromethane are often good choices for storage and reactions where the solvent is not intended to participate. However, be aware that even chlorinated solvents can contain trace amounts of HCl, which could potentially influence stability.

Q3: In which solvents is this compound most likely to be unstable?

A3: Protic solvents, especially alcohols in the presence of a base, are likely to cause dehydrochlorination. Polar aprotic solvents with nucleophilic character, such as DMSO and DMF, can also promote degradation, particularly at elevated temperatures. The presence of strong bases in any solvent will significantly decrease the stability of this compound.

Q4: How can I monitor the purity of my this compound sample over time?

A4: Gas Chromatography (GC) with a suitable detector (such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS)) is an excellent method for monitoring the purity of chlorinated hydrocarbons.[8] You can establish a baseline chromatogram of a fresh sample and then periodically analyze stored samples to check for the appearance of degradation products.

Summary of Expected Stability in Common Laboratory Solvents

Solvent ClassExamplesExpected Stability of this compoundKey Considerations
Non-Polar Aprotic Hexane, Toluene, CyclohexaneHigh Generally inert and good for storage and as reaction media.
Halogenated Dichloromethane (DCM), ChloroformModerate to High Generally stable, but can contain trace HCl which may affect some reactions.
Polar Aprotic Acetonitrile (ACN)Moderate Generally stable at room temperature, but can be reactive at higher temperatures.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Moderate Can act as nucleophiles and promote degradation, especially at elevated temperatures and in the presence of bases.[9]
Polar Protic Methanol, Ethanol, WaterLow Can undergo solvolysis and promote dehydrochlorination, especially with heat or base.[10]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate Generally less reactive than polar protic solvents, but can form peroxides which may initiate radical reactions.

Key Degradation Pathway: Dehydrochlorination

The primary degradation pathway for this compound is dehydrochlorination, which can proceed through different mechanisms depending on the reaction conditions.

Dehydrochlorination_Pathway cluster_Conditions Reaction Conditions A This compound B Tetrachloropropene Isomers + HCl A->B Dehydrochlorination C Base (e.g., OH-, RO-) C->B D Heat (Δ) D->B E Nucleophilic Solvent E->B

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Chlorinated Propanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the analytical methodologies for the detection and quantification of chlorinated propanes. This guide is crafted for researchers, scientists, and drug development professionals who require a nuanced understanding of the available techniques to make informed decisions in their analytical workflows. We will move beyond mere procedural lists to dissect the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

Chlorinated propanes, a class of synthetic chemical compounds, are of significant environmental and toxicological concern. Their presence in various matrices, from drinking water to biological tissues, necessitates robust and sensitive analytical methods for accurate monitoring and risk assessment. This guide will provide a comparative analysis of the most prevalent techniques, offering experimental data and expert insights to navigate the complexities of their analysis.

The Analytical Challenge: Unmasking Chlorinated Propanes

The analysis of chlorinated propanes is not without its challenges. These compounds can be volatile, semi-volatile, or non-volatile depending on their degree of chlorination and isomeric structure. This variability dictates the choice of sample preparation and analytical instrumentation. Furthermore, achieving low detection limits is often critical, especially for carcinogenic compounds like 1,2,3-trichloropropane (TCP), which has a very low maximum contaminant level (MCL) in drinking water in some regions.[1][2]

I. Sample Preparation: The Foundation of Accurate Analysis

The journey to reliable data begins with meticulous sample preparation. The primary goal is to isolate and concentrate the target chlorinated propanes from the sample matrix while minimizing interferences. The choice of technique is paramount and depends on the sample type (water, soil, biological tissue) and the volatility of the target analytes.

A. Purge and Trap (P&T) for Volatile Chlorinated Propanes in Water

Purge and Trap is a dynamic headspace technique that stands as a cornerstone for the analysis of volatile organic compounds (VOCs) in aqueous samples.[3][4][5] It is the preferred method for highly volatile chlorinated propanes like 1,2-dichloropropane and 1,2,3-trichloropropane in drinking water analysis, as outlined in US EPA Method 524.3.[1]

Principle of Operation: An inert gas is bubbled through the water sample, stripping the volatile analytes from the liquid phase. These analytes are then carried to an adsorbent trap, where they are concentrated. The trap is subsequently heated rapidly, and the desorbed analytes are swept into the gas chromatograph for analysis.

Experimental Workflow: Purge and Trap (P&T) coupled with GC-MS

P_and_T_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample (e.g., 5-25 mL) Sparging Inert Gas Purging (e.g., Helium) Sample->Sparging Stripping of Volatiles Trapping Adsorbent Trap (e.g., Vocarb 3000) Sparging->Trapping Concentration Desorption Thermal Desorption Trapping->Desorption Heating GC Gas Chromatography (Separation) Desorption->GC Injection MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis MS->Data

Caption: Workflow of Purge and Trap with GC-MS.

Advantages:

  • High Sensitivity: Achieves very low detection limits, often in the parts-per-trillion (ppt) range, crucial for regulatory compliance.[1][2]

  • Excellent for Volatiles: Highly efficient in extracting volatile compounds from water.

  • Automation: Modern systems are fully automated, allowing for high sample throughput.[1]

Limitations:

  • Matrix Effects: Can be susceptible to interference from other volatile compounds in the sample.

  • Limited to Volatiles: Not suitable for semi-volatile or non-volatile chlorinated propanes.

B. Liquid-Liquid Extraction (LLE) for a Broader Range of Analytes

Liquid-Liquid Extraction is a classic and versatile technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent.[6] It is applicable to a wider range of chlorinated propanes, including less volatile ones, and is described in methods like EPA Method 612.[7]

Principle of Operation: The sample is mixed with an immiscible organic solvent. The chlorinated propanes, being more soluble in the organic phase, partition into the solvent. The organic layer is then separated, concentrated, and analyzed.

Advantages:

  • Versatility: Applicable to a wide range of analytes with varying polarities and volatilities.[8]

  • Cost-Effective: Requires basic laboratory glassware and solvents.

Limitations:

  • Labor-Intensive: Can be a manual and time-consuming process.[6]

  • Large Solvent Consumption: Generates significant solvent waste, which has environmental and disposal cost implications.[6]

  • Emulsion Formation: Emulsions can form at the solvent-water interface, making phase separation difficult and potentially leading to analyte loss.[7]

C. Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME): Modern and Efficient Alternatives

SPE and SPME are more modern techniques that offer significant advantages over LLE in terms of solvent reduction, efficiency, and automation.[9][10][11]

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent material packed in a cartridge or disk.[12] The chlorinated propanes are retained on the sorbent, while the sample matrix passes through. The analytes are then eluted with a small volume of an appropriate solvent.

Solid-Phase Microextraction (SPME): SPME is a miniaturized version of SPE where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace).[11][13][14] The analytes partition into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Experimental Workflow: Headspace Solid-Phase Microextraction (HS-SPME)

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample in Vial Equilibration Heating & Agitation (Vapor Phase Equilibration) Sample->Equilibration Extraction SPME Fiber Exposure to Headspace Equilibration->Extraction Analyte Partitioning Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC Gas Chromatography Desorption->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow of Headspace SPME with GC-MS.

FeaturePurge and Trap (P&T)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Solid-Phase Microextraction (SPME)
Principle Dynamic headspace extractionPartitioning between immiscible liquidsAdsorption onto a solid phasePartitioning into a coated fiber
Applicability Volatile compounds in liquidsWide range of compoundsWide range of compoundsVolatile & semi-volatile compounds
Solvent Usage NoneHighLow to moderateNone (for thermal desorption)
Automation HighLowModerate to highHigh
Sensitivity Very High (ppt levels)[1]Moderate to HighHighHigh
Sample Throughput HighLowModerate to HighHigh
Key Advantage Unmatched sensitivity for volatilesVersatility and low setup costEfficiency and reduced solvent useSolvent-free and easily automated[13]
Key Disadvantage Limited to volatile compoundsLabor-intensive and high solvent wastePotential for sorbent-analyte interactionsFiber fragility and matrix effects

II. Analytical Instrumentation: The Power of Separation and Detection

Once the chlorinated propanes are extracted and concentrated, they are introduced into an analytical instrument for separation and detection. Gas chromatography (GC) is the predominant separation technique, almost always coupled with a detector for identification and quantification.

A. Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

The combination of GC-MS is the gold standard for the analysis of chlorinated propanes. GC provides excellent separation of complex mixtures, while MS offers definitive identification and sensitive quantification.

Principle of Operation: The sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. Different compounds travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

Different Mass Spectrometry Approaches:

  • Single Quadrupole MS (GC-MS): The most common and cost-effective MS detector. It can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1][2]

  • Triple Quadrupole MS (GC-MS/MS): Offers higher selectivity and sensitivity by performing tandem mass spectrometry (MS/MS). This is particularly useful for complex matrices where co-eluting interferences can be a problem.

  • High-Resolution MS (GC-HRMS), e.g., Time-of-Flight (TOF) or Orbitrap: Provides highly accurate mass measurements, which allows for the determination of the elemental composition of ions and confident identification of unknown compounds.[15][16][17][18] This is especially valuable for distinguishing between chlorinated propanes and other co-eluting chlorinated compounds.[15]

DetectorPrincipleSelectivitySensitivityCostKey Application
Single Quadrupole MS Mass-to-charge ratio separationGood (Excellent in SIM mode)HighModerateRoutine quantitative analysis
Triple Quadrupole MS Tandem mass spectrometryExcellentVery HighHighTrace analysis in complex matrices
High-Resolution MS (TOF, Orbitrap) High-accuracy mass measurementExcellentHighVery HighUnambiguous identification, analysis of complex mixtures[15][17]
B. The Role of Derivatization

For some chlorinated propanes, particularly those with polar functional groups that can lead to poor chromatographic peak shape and thermal instability, derivatization can be a valuable tool.[19][20]

Principle of Operation: A chemical reaction is performed to convert the analyte into a more volatile and thermally stable derivative. This can also enhance the response of certain detectors. For example, derivatization with a reagent containing fluorine atoms can significantly improve the sensitivity of an electron capture detector (ECD).[19] While less common for simple chlorinated propanes, it's a crucial technique for related compounds like chloropropanols.[21][22]

III. Method Validation and Performance Comparison

The choice of an analytical method should always be guided by its performance characteristics, which are determined through rigorous method validation. Key parameters include:

  • Method Detection Limit (MDL): The minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[23]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Accuracy (Recovery): The closeness of a measured value to the true value, often assessed by analyzing spiked samples.

  • Precision (Repeatability and Reproducibility): The degree of agreement among independent measurements of the same sample.

The following table summarizes typical performance data for the analysis of 1,2,3-trichloropropane in water using different methods.

Analytical MethodSample PreparationInstrumentationTypical MDL (ng/L)Typical Recovery (%)
EPA 524.3 [1]Purge and TrapGC-MS (SIM)0.543Not explicitly stated, but method requires acceptable surrogate recovery
Modified EPA 8260C [2]Purge and Trap (10 mL sample)GC-MS (SIM)< 5Not explicitly stated, but method requires acceptable surrogate recovery
SPE-P&T-GC-MS [3]Solid-Phase Extraction followed by Purge and TrapGC-MS (Isotope Dilution)0.1195-103

IV. Conclusion and Recommendations

The selection of an appropriate analytical method for chlorinated propanes is a multi-faceted decision that requires a thorough understanding of the sample matrix, the target analytes, and the desired level of sensitivity and selectivity.

  • For the ultra-trace analysis of volatile chlorinated propanes in drinking water , Purge and Trap coupled with GC-MS (in SIM mode) remains the undisputed method of choice, as exemplified by EPA Method 524.3.[1] Its high sensitivity and automation capabilities are ideal for regulatory monitoring.

  • For a broader range of chlorinated propanes or for matrices other than water , Solid-Phase Extraction (SPE) followed by GC-MS offers a robust and efficient workflow with reduced solvent consumption compared to traditional Liquid-Liquid Extraction.

  • When dealing with highly complex matrices or the need for unambiguous identification , the use of High-Resolution Mass Spectrometry (GC-HRMS) is highly recommended. The ability to obtain accurate mass data can be invaluable in avoiding false positives and identifying unknown contaminants.[15][17]

  • Solid-Phase Microextraction (SPME) presents a compelling, solvent-free alternative for rapid screening and analysis of volatile and semi-volatile chlorinated propanes, particularly in research and development settings.

Ultimately, the optimal method will be the one that is fit for purpose, providing reliable and defensible data that meets the specific requirements of the research or monitoring program. It is imperative that any chosen method is properly validated in the laboratory for the specific sample matrix of interest.

V. References

  • Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Available at: --INVALID-LINK--

  • Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method. PubMed. Available at: --INVALID-LINK--

  • Application of modern sample-preparation techniques to the determination of chloropropanols in food samples. ResearchGate. Available at: --INVALID-LINK--

  • Comparison of liquid-liquid extraction with headspace methods for the characterization of volatile fractions of commercial hydrolats from typically Mediterranean species. PubMed. Available at: --INVALID-LINK--

  • Method 612: Chlorinated Hydrocarbons. EPA. Available at: --INVALID-LINK--

  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent. Available at: --INVALID-LINK--

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Available at: --INVALID-LINK--

  • Solid-phase extraction versus solid-phase microextraction for the determination of chlorinated paraffins in water using gas chromatography-negative chemical ionisation mass spectrometry. PubMed. Available at: --INVALID-LINK--

  • Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. PMC - NIH. Available at: --INVALID-LINK--

  • Determination of Short and Medium Chained Chlorinated Paraffins in Salmon Samples Using GC Orbitrap-MS. Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • Chlorinated paraffin analysis by gas chromatography Orbitrap high-resolution mass spectrometry: Method performance, investigation of possible interferences and analysis of fish samples. ResearchGate. Available at: --INVALID-LINK--

  • Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples. PMC - NIH. Available at: --INVALID-LINK--

  • Structural identification and quantification of chlorinated paraffins in fish samples using comprehensive two-dimensional gas chromatography with negative chemical ionization quadrupole time-of-flight mass spectrometry and comparison to a direct injection-atmospheric pressure chemical ionization-orbitrap/mass spectrometry method. CABI Digital Library. Available at: --INVALID-LINK--

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. Semantic Scholar. Available at: --INVALID-LINK--

  • Purge and trap, volatile organic compounds analysis. Agilent. Available at: --INVALID-LINK--

  • Speciation of Chlorinated Hydrocarbons in Reformate Using the Agilent 7200 GC/Q-TOF. Agilent. Available at: --INVALID-LINK--

  • GC Derivatization. Available at: --INVALID-LINK--

  • Derivatization in GC. Available at: --INVALID-LINK--

  • METHOD 8120A. EPA. Available at: --INVALID-LINK--

  • Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). OI Analytical. Available at: --INVALID-LINK--

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Semantic Scholar. Available at: --INVALID-LINK--

  • A new quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionisation mass spectro. OSTI.GOV. Available at: --INVALID-LINK--

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). Available at: --INVALID-LINK--

  • 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI. Available at: --INVALID-LINK--

  • Analytical procedures for short chain chlorinated paraffins determination - How to make them greener?. MOST Wiedzy. Available at: --INVALID-LINK--

  • Solid-Phase Microextraction (SPME): A Discussion. LCGC International. Available at: --INVALID-LINK--

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: --INVALID-LINK--

  • How to decide between liquid or headspace sampling and recent improvements in headspace technology. Separation Science. Available at: --INVALID-LINK--

  • A critical review of solid phase microextraction for analysis of water samples. University of Waterloo. Available at: --INVALID-LINK--

  • VOC Analysis of Drinking Water by Purge and Trap. YouTube. Available at: --INVALID-LINK--

  • analytical methods - Agency for Toxic Substances and Disease Registry. ATSDR. Available at: --INVALID-LINK--

  • Applications of Solid-Phase Microextraction and Related Techniques. MDPI. Available at: --INVALID-LINK--

  • Comparison of Hydrodistillation and Headspace Solid-Phase Microextraction to Analyze Volatiles from Brazilian Propolis by GC-MS. MDPI. Available at: --INVALID-LINK--

  • Comparison between headspace and aqueous phase solid phase microextraction method for speciation analysis of butyltin compounds in sea water. Available at: --INVALID-LINK--

  • AN000305 – Analysis of Volatile Organic Compounds in drinking water using purge and trap coupled to single quadrupole GC-MS. Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. OAE Publishing Inc. Available at: --INVALID-LINK--

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities. Available at: --INVALID-LINK--

  • Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quanti. Available at: --INVALID-LINK--

  • New Quantification Procedure for the Analysis of Chlorinated Paraffins Using Electron Capture Negative Ionization Mass Spectrometry. ResearchGate. Available at: --INVALID-LINK--

  • ASTM D5384-14(2019) - Standard Test Methods for Chlorine in Used Petroleum Products (Field Test Kit). iTeh Standards. Available at: --INVALID-LINK--

  • A new Method for determining Compound Specific Carbon Isotope of Chlorinated Solvents in Porewater. Available at: --INVALID-LINK--

  • 508-1 method 508 determination of chlorinated pesticides in water by gas chromatography with an electron. EPA. Available at: --INVALID-LINK--

  • Evaluation of EPA (Environmental Protection Agency) Method 8120 for determination of chlorinated hydrocarbons in environmental samples. ResearchGate. Available at: --INVALID-LINK--

  • Compound-Specific Chlorine Isotope Analysis: A Comparison of Gas Chromatography/Isotope Ratio Mass Spectrometry and Gas Chromatography/Quadrupole Mass Spectrometry Methods in an Interlaboratory Study. ResearchGate. Available at: --INVALID-LINK--

References

A Comparative Guide to the Validation of a New Analytical Method for 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental analysis, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison and validation protocol for a new analytical method for the quantification of 1,1,2,3,3-Pentachloropropane. This compound, a halogenated hydrocarbon, necessitates precise and accurate measurement, whether as a potential impurity in a drug substance or as an environmental contaminant.

This document eschews a rigid template, instead adopting a structure that logically unfolds the narrative of method validation. We will delve into the rationale behind experimental choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Analytical Challenge: Quantifying this compound

This compound is a synthetic chlorinated hydrocarbon.[7][8][9] Its physicochemical properties, such as a molecular weight of 216.32 g/mol and a predicted boiling point, are crucial in selecting an appropriate analytical technique.[10][11] Given its volatility and chlorinated nature, Gas Chromatography (GC) with a sensitive detector like an Electron Capture Detector (ECD) or Mass Spectrometry (MS) is the logical choice for a new analytical method. For this guide, we will outline the validation of a new GC-MS method.

A New Frontier: A Proposed GC-MS Method for this compound

Our proposed new method utilizes Gas Chromatography with Mass Spectrometric detection (GC-MS) for the determination of this compound. The choice of GC-MS is predicated on its high selectivity and sensitivity, which are paramount for quantifying trace levels of this analyte.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-624 for Volatiles, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split/Splitless, operated in splitless mode at 250°C

  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 220°C at 15°C/min, and held for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: To be determined from the mass spectrum of a pure standard of this compound.

  • Qualifier Ions: At least two other characteristic ions.

The Cornerstone of Confidence: The Method Validation Protocol

The validation of this new analytical procedure is a systematic process to demonstrate its fitness for the intended purpose.[15] The core validation parameters, as stipulated by ICH Q2(R2) guidelines, will be rigorously assessed.[1][2][5][6][15][16][17][18]

Experimental Workflow for Method Validation

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

A Comparative Guide to the Environmental Impact of Chlorinated Solvents for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For decades, chlorinated solvents have been indispensable workhorses in the modern research and pharmaceutical development laboratory. Their unique solvency power, volatility, and relative inertness have made them staples in applications ranging from extraction and purification to chemical synthesis and analysis. However, growing environmental awareness and increasingly stringent regulations have cast a critical eye on their widespread use. This guide provides a comprehensive comparison of the environmental impacts of common chlorinated solvents, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed, responsible, and sustainable choices in their daily work.

The Environmental Footprint of Chlorinated Solvents: A Multifaceted Challenge

The environmental impact of a chlorinated solvent is not a single, easily defined metric. It is a complex interplay of its intrinsic chemical properties and its fate and transport in the environment. Key parameters to consider include its potential to deplete the stratospheric ozone layer, its contribution to global warming, its persistence in the atmosphere and aquatic environments, and its toxicity to living organisms. Understanding these factors is paramount for any laboratory striving to minimize its ecological footprint.

A Quantitative Comparison of Common Chlorinated Solvents

To facilitate a direct and objective comparison, the following table summarizes key environmental impact parameters for six commonly used chlorinated solvents. It is important to note that toxicity values can vary depending on the specific species and test conditions.

SolventChemical FormulaOzone Depletion Potential (ODP)¹Global Warming Potential (GWP)¹ (100-year)Atmospheric Lifetime¹Aquatic Toxicity (Fish - 96hr LC50)Aquatic Toxicity (Daphnia - 48hr EC50)Terrestrial Toxicity (Rat - Oral LD50)
Dichloromethane (DCM) CH₂Cl₂090.4 years97 - 196 mg/L (Fathead Minnow)[1][2]143 - 2270 mg/L (Daphnia magna)[2][3]985 - 1720 mg/kg[4][5]
Chloroform CHCl₃040.5 years18 - 75 mg/L (Various species)~47 mg/L (Daphnia magna)119 - 2000 mg/kg[6][7]
Carbon Tetrachloride CCl₄1.1140026 years13 - 43 mg/L (Various species)[4][8]35 mg/L (Daphnia magna)[4]2350 - 13000 mg/kg[9][10]
Trichloroethylene (TCE) C₂HCl₃~0.000596~7 days40.7 - 44.7 mg/L (Bluegill, Fathead Minnow)[10][11]45 - 64 mg/L (Daphnia magna, Daphnia pulex)[10]2402 - 7208 mg/kg[12]
Perchloroethylene (PCE) C₂Cl₄~0.000411~100 days3.6 - 18.4 mg/L (Rainbow Trout, Fathead Minnow)[6][13][14]2.5 - 18 mg/L (Daphnia magna)[6][14]2400 - 9600 mg/kg[1]
1,1,1-Trichloroethane C₂H₃Cl₃0.11465 years52.9 - 72 mg/L (Fathead Minnow, Bluegill)[15]57.6 mg/L (Daphnia magna)[16]5660 - 12300 mg/kg[15]

¹Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) values are relative to CFC-11 (ODP = 1) and CO₂ (GWP = 1), respectively. Atmospheric lifetimes can vary based on atmospheric conditions.

Understanding the Key Environmental Impact Parameters

Ozone Depletion Potential (ODP)

The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone. Chlorinated solvents that are more stable in the troposphere can eventually reach the stratosphere, where they are broken down by ultraviolet radiation, releasing chlorine atoms that catalytically destroy ozone molecules. As seen in the table, carbon tetrachloride and 1,1,1-trichloroethane have significant ODPs, leading to their phasing out under the Montreal Protocol.

Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide. While generally lower than that of chlorofluorocarbons (CFCs), some chlorinated solvents, such as carbon tetrachloride, have a high GWP, contributing to climate change.

Atmospheric Lifetime

The atmospheric lifetime of a solvent is the average time it remains in the atmosphere before being removed by chemical reaction or deposition. Solvents with longer atmospheric lifetimes have a greater potential to contribute to both ozone depletion and global warming.

Aquatic and Terrestrial Toxicity

The toxicity of a solvent to aquatic and terrestrial organisms is a critical measure of its direct environmental harm. This is often quantified using metrics such as the LC50 (lethal concentration for 50% of a population) for aquatic organisms and the LD50 (lethal dose for 50% of a population) for terrestrial organisms. Lower LC50 and LD50 values indicate higher toxicity. Chlorinated solvents can be toxic to a range of organisms, from algae and invertebrates to fish and mammals, and their persistence can lead to bioaccumulation in food chains.[4][6][11][13][15][16]

Experimental Protocols for Assessing Environmental Impact

The data presented in this guide are derived from standardized experimental protocols designed to ensure reproducibility and comparability. The following sections outline the methodologies for key environmental impact assessments.

Aquatic Toxicity Testing

Objective: To determine the concentration of a solvent that is toxic to aquatic organisms.

Methodology (Following OECD Guideline 203: Fish, Acute Toxicity Test):

  • Test Organism Selection: A standardized fish species, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is chosen.

  • Acclimation: The fish are acclimated to the test conditions (temperature, water quality) for a specified period.

  • Exposure: Groups of fish are exposed to a range of concentrations of the chlorinated solvent in a controlled aquatic environment for a period of 96 hours. A control group is exposed to the same water without the solvent.

  • Observation: The fish are observed at regular intervals for mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium).

  • Data Analysis: The mortality data is statistically analyzed to determine the LC50 value, the concentration at which 50% of the test organisms die within the 96-hour period.

Similar protocols are followed for other aquatic organisms, such as Daphnia magna (OECD Guideline 202) and algae (OECD Guideline 201), to determine the EC50 (effective concentration causing a non-lethal effect in 50% of the population) or IC50 (concentration causing 50% inhibition of a biological process, such as growth).

AquaticToxicityWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Select Test Organism (e.g., Fish, Daphnia, Algae) C Acclimate Organisms to Test Conditions A->C B Prepare Test Solutions (Range of Solvent Concentrations) D Expose Organisms for Specified Duration (e.g., 96h) B->D C->D E Observe and Record Mortality/Effects D->E F Statistical Analysis E->F G Determine LC50/EC50 F->G

Caption: Workflow for determining the aquatic toxicity (LC50/EC50) of a chemical.

Biodegradability Assessment

Objective: To determine the potential for a solvent to be broken down by microorganisms in the environment.

Methodology (Following OECD Guideline 301: Ready Biodegradability):

  • Inoculum Preparation: A source of microorganisms, typically activated sludge from a wastewater treatment plant, is prepared.

  • Test Setup: The chlorinated solvent is added as the sole source of organic carbon to a mineral medium containing the inoculum.

  • Incubation: The test mixture is incubated under controlled aerobic conditions for 28 days.

  • Measurement: The degradation of the solvent is monitored by measuring parameters such as oxygen consumption or the production of carbon dioxide.

  • Data Analysis: The percentage of degradation is calculated over the 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test.

Moving Towards Greener Alternatives

The data clearly indicates that many traditional chlorinated solvents pose significant environmental risks. In response, the scientific community and regulatory bodies are increasingly advocating for the adoption of greener alternatives. These alternatives can include:

  • Less hazardous solvents: This includes solvents with lower toxicity, shorter atmospheric lifetimes, and no ozone-depleting potential. Examples include some ethers, esters, and alcohols.

  • Bio-based solvents: These are derived from renewable resources such as corn, sugarcane, or biomass.

  • Supercritical fluids: Supercritical carbon dioxide, for example, can be an excellent solvent for certain applications and is environmentally benign.

  • Solvent-free processes: In some cases, it may be possible to re-engineer a process to eliminate the need for a solvent altogether.

The transition to greener alternatives is not merely an environmental imperative but also a strategic one. As regulations become more stringent, laboratories that have proactively adopted sustainable practices will be better positioned for the future.

SolventSelectionHierarchy cluster_alternatives Greener Alternatives A Solvent Selection Decision B Eliminate Solvent (Solvent-Free Process) A->B Ideal C Substitute with Greener Alternative A->C Preferred D Use Traditional Solvent with Controls A->D If Necessary E Bio-based Solvents C->E F Less Hazardous Solvents C->F G Supercritical Fluids C->G

References

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 1,1,2,3,3-Pentachloropropane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a cross-validation study for the quantification of 1,1,2,3,3-pentachloropropane across multiple laboratories. It is designed for researchers, analytical scientists, and quality assurance professionals seeking to establish robust and comparable analytical methods for this and other chlorinated hydrocarbons. The principles and protocols detailed herein are grounded in established international standards to ensure scientific integrity and generate high-quality, defensible data.

Introduction: The Imperative for Rigorous Quantification of this compound

This compound (PCP) is a halogenated hydrocarbon of potential environmental and toxicological concern.[1] Accurate and precise quantification of PCP in various matrices, including water, soil, and biological tissues, is crucial for environmental monitoring, human exposure assessment, and regulatory compliance. However, the inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to significant discrepancies in reported concentrations, undermining data comparability and reliability.

An inter-laboratory cross-validation study is the gold standard for assessing the reproducibility of an analytical method and identifying potential sources of bias.[2][3] By distributing identical, well-characterized samples to a consortium of laboratories, we can objectively evaluate the performance of the analytical method under real-world conditions. This guide will walk you through the essential steps of designing and executing such a study, from sample preparation to data analysis and interpretation.

The Foundational Pillars of Method Validation

Before embarking on a multi-laboratory study, it is paramount that each participating laboratory validates its own analytical method. This internal validation serves as the bedrock upon which the cross-validation is built. Key performance characteristics that must be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

International guidelines from organizations such as the International Council for Harmonisation (ICH), ASTM International, and the International Organization for Standardization (ISO) provide comprehensive frameworks for analytical method validation.[4][5][6][7][8][9]

Designing the Inter-Laboratory Study: A Step-by-Step Protocol

A well-designed inter-laboratory study is critical for obtaining meaningful and statistically sound results. The following protocol outlines the key stages of the study.

Preparation of Test Materials

The cornerstone of a successful cross-validation study is the quality and homogeneity of the test materials.

  • Matrix Selection: Choose matrices relevant to the intended application of the analytical method (e.g., reagent water, groundwater, sandy loam soil, porcine liver tissue).

  • Spiking Levels: Prepare samples at a minimum of three concentration levels covering the expected environmental or biological range:

    • Low Level: 3-5 times the estimated LOQ.

    • Medium Level: A concentration in the mid-range of the calibration curve.

    • High Level: A concentration in the upper 20% of the calibration curve.

  • Homogenization and Distribution: Ensure that the spiked samples are thoroughly homogenized to guarantee that each participating laboratory receives identical aliquots. Samples should be stored and shipped under conditions that maintain the stability of the analyte.

Analytical Methodology: A Harmonized Approach

While minor variations in instrumentation are expected, a harmonized analytical protocol is essential to minimize inter-laboratory variability. The recommended method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

For Water Samples:

  • Collect water samples in clean glass containers, leaving minimal headspace.[10]

  • For volatile organic analysis, ensure vials are completely filled to avoid headspace.[11]

  • Preserve samples by cooling to 4°C.

  • Perform liquid-liquid extraction (LLE) using a suitable solvent such as dichloromethane or hexane.[6] A typical solvent-to-sample ratio is 1:10 (v/v).

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

For Soil and Sediment Samples:

  • Air-dry the soil sample and sieve to remove large debris.[12]

  • Perform accelerated solvent extraction (ASE) or soxhlet extraction with a mixture of hexane and acetone (1:1, v/v).[7]

  • The extract may require cleanup to remove interfering co-extractables. This can be achieved using solid-phase extraction (SPE) with silica or florisil cartridges.[13]

  • Concentrate the cleaned extract to a final volume of 1 mL.

For Biological Tissue Samples:

  • Homogenize the tissue sample using a high-speed blender or rotor-stator homogenizer.[14]

  • Perform extraction using a suitable solvent system, such as acetonitrile or a mixture of hexane and isopropanol.

  • The extract will likely require significant cleanup to remove lipids and other matrix components. This can be accomplished using techniques like gel permeation chromatography (GPC) or SPE.

  • Concentrate the final extract to 1 mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[9]

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Quantification and Qualifier Ions: Based on the NIST mass spectrum for this compound, the following ions are recommended:[15]

      • Quantification Ion: m/z 145

      • Qualifier Ions: m/z 109, m/z 179

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis and Interpretation
  • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time. This is typically expressed as the relative standard deviation (RSD) of replicate measurements within a single laboratory.

  • Reproducibility (Inter-laboratory precision): The precision obtained between laboratories. This is expressed as the RSD of the mean results from all participating laboratories.

  • Statistical Tests: Analysis of variance (ANOVA) can be used to determine if there are statistically significant differences between the results from different laboratories. Cochran's and Grubb's tests can be used to identify outlier data.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the key stages of the inter-laboratory cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Develop Harmonized Protocol B->C D Prepare & Characterize Test Materials C->D E Distribute Samples to Labs D->E F Laboratories Perform Analysis E->F G Data Submission to Coordinating Lab F->G H Statistical Analysis (Repeatability, Reproducibility) G->H I Identify Outliers & Sources of Variability H->I J Final Report & Recommendations I->J

Caption: Workflow for the inter-laboratory cross-validation study.

Comparative Data Presentation

The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison between laboratories.

Table 1: Hypothetical Results for this compound in Spiked Water Samples (µg/L)

LaboratoryLow Level (10 µg/L)Medium Level (50 µg/L)High Level (100 µg/L)
Lab 19.8 ± 0.549.2 ± 2.198.5 ± 4.5
Lab 210.5 ± 0.751.5 ± 2.5102.1 ± 5.1
Lab 39.5 ± 0.648.8 ± 2.397.9 ± 4.8
Lab 411.2 ± 0.853.1 ± 2.8105.3 ± 5.6
Mean 10.3 50.7 101.0
RSD (%) 7.5 4.0 3.4

Addressing Potential Challenges and Interferences

Inter-laboratory studies often reveal unforeseen challenges. Common issues in the analysis of chlorinated hydrocarbons include:

  • Matrix Effects: Co-extracted substances from the sample matrix can enhance or suppress the instrument response, leading to inaccurate quantification. The use of matrix-matched calibration standards and appropriate cleanup procedures can mitigate these effects.

  • Contamination: Chlorinated compounds are ubiquitous in the laboratory environment. Meticulous cleaning of glassware and the use of high-purity solvents are essential to prevent contamination.

  • Co-eluting Interferences: Other chlorinated compounds or matrix components may have similar retention times to this compound, leading to chromatographic interference.[4] The use of high-resolution capillary columns and SIM or MS/MS detection can help to resolve these interferences.

Conclusion: Fostering Confidence in Analytical Data

A robustly designed and executed inter-laboratory cross-validation study is an indispensable tool for ensuring the comparability and reliability of analytical data for this compound. By adhering to the principles of method validation, employing harmonized protocols, and performing rigorous statistical analysis, the scientific community can build confidence in the data used for critical environmental and health assessments. This guide provides a comprehensive roadmap for achieving this goal, ultimately contributing to a more accurate understanding of the fate and effects of this and other persistent organic pollutants.

References

A Spectroscopic Deep Dive: Differentiating 1,1,2,3,3-Pentachloropropane and 1,1,1,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of halogenated hydrocarbons, precise structural elucidation is paramount for understanding reactivity, predicting toxicological profiles, and ensuring quality control in chemical synthesis. Among the vast array of chlorinated propanes, constitutional isomers such as 1,1,2,3,3-pentachloropropane and 1,1,1,3,3-pentachloropropane present a compelling analytical challenge. Though sharing the same molecular formula (C₃H₃Cl₅) and molecular weight (216.32 g/mol ), their distinct atomic arrangements give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of these two isomers using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of their spectral differences, present available experimental data, and provide robust protocols for their analysis, empowering researchers to confidently distinguish between these closely related compounds.

The Structural Distinction: A Tale of Two Isomers

At the heart of their spectroscopic differences lies the placement of the five chlorine atoms on the three-carbon propane backbone.

  • This compound: This isomer features a symmetrical distribution of chlorine atoms, with two on each terminal carbon and one on the central carbon. This arrangement results in a specific pattern of proton and carbon environments.

  • 1,1,1,3,3-Pentachloropropane: In contrast, this isomer exhibits an asymmetrical distribution, with three chlorine atoms on one terminal carbon and two on the other, leaving the central carbon unsubstituted by chlorine. This leads to a markedly different set of chemical environments for its protons and carbons.

These structural nuances are the key to unlocking their distinct spectroscopic signatures.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the types of chemical bonds present.

Theoretical Distinctions

The primary differences in the IR spectra of these two isomers will arise from the C-H and C-Cl stretching and bending vibrations.

  • C-H Stretching: this compound has two types of C-H bonds: one on the central carbon (C2) and two on the terminal carbons (C1 and C3). 1,1,1,3,3-pentachloropropane has a CH₂ group at the C2 position and a CH group at the C3 position. The electronic environment of these protons differs significantly due to the proximity of electronegative chlorine atoms, which will influence the C-H bond strength and, consequently, their stretching frequencies.

  • C-Cl Stretching: The C-Cl stretching region (typically 600-800 cm⁻¹) will be complex for both molecules. However, the patterns of absorption will differ due to the different substitution patterns. For instance, the CCl₃ group in 1,1,1,3,3-pentachloropropane will have characteristic symmetric and asymmetric stretching modes that are absent in the 1,1,2,3,3-isomer.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrational modes, including C-C stretching and various bending vibrations. This region will be unique for each isomer and serves as a reliable method for differentiation when compared against reference spectra.

Experimental Data Comparison
Spectroscopic FeatureThis compound1,1,1,3,3-Pentachloropropane (Vapor Phase)
C-H Stretching (cm⁻¹) ~2900-3100Not explicitly defined, but expected in a similar region
C-Cl Stretching (cm⁻¹) Complex pattern in the 600-800 regionComplex pattern in the 600-800 region
Key Distinguishing Peaks Unique fingerprint region pattern[1][2]Unique fingerprint region pattern[3]

Note: Detailed peak assignments for these complex molecules are often challenging without computational modeling. The primary utility of IR is in matching the overall spectral pattern to a known reference.

Experimental Protocol: Acquiring an FTIR Spectrum of a Liquid Sample

This protocol outlines the standard procedure for obtaining an FTIR spectrum of a liquid halogenated hydrocarbon using a salt plate method.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean KBr plates with a dry solvent (e.g., anhydrous acetone). prep2 Place a single drop of the pentachloropropane sample onto one plate. prep1->prep2 prep3 Carefully place the second plate on top, spreading the liquid into a thin film. prep2->prep3 acq1 Place the salt plate assembly into the spectrometer's sample holder. prep3->acq1 acq2 Collect a background spectrum (if not already done). acq1->acq2 acq3 Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). acq2->acq3 proc1 Perform background correction. acq3->proc1 proc2 Analyze the resulting absorbance or transmittance spectrum. proc1->proc2

Caption: Workflow for FTIR analysis of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of atomic nuclei, primarily ¹H (proton) and ¹³C.

Theoretical Distinctions

The stark structural differences between the two isomers lead to predictably distinct NMR spectra.

  • ¹H NMR:

    • This compound: Due to symmetry, there are only two distinct proton environments: the single proton on the central carbon (C2) and the two equivalent protons on the terminal carbons (C1 and C3). This will result in two signals in the ¹H NMR spectrum. The C2 proton will be a triplet, split by the two C1/C3 protons. The C1/C3 protons will appear as a doublet, split by the single C2 proton.

    • 1,1,1,3,3-Pentachloropropane: This isomer has two non-equivalent proton environments: the two protons of the central methylene (CH₂) group at C2 and the single proton at C3. This will also result in two signals. The C2 protons will appear as a doublet, split by the C3 proton. The C3 proton will be a triplet, split by the two C2 protons. The chemical shifts of these signals will be significantly different from those of the other isomer due to the varying degrees of chlorination on adjacent carbons.

  • ¹³C NMR:

    • This compound: This isomer has two distinct carbon environments: the central carbon (C2) and the two equivalent terminal carbons (C1 and C3). This will lead to two signals in the ¹³C NMR spectrum.

    • 1,1,1,3,3-Pentachloropropane: All three carbon atoms in this isomer are in unique chemical environments. Therefore, three distinct signals are expected in its ¹³C NMR spectrum.

Experimental Data Comparison

¹H NMR Data

IsomerPredicted Chemical EnvironmentsPredicted Splitting PatternExperimental Data (CDCl₃)
This compound 2Doublet and TripletAvailable[4]
1,1,1,3,3-Pentachloropropane 2Doublet and TripletNot readily available in public databases, but its synthesis and NMR characterization have been reported.

¹³C NMR Data

IsomerPredicted Number of SignalsExperimental Data
This compound 2Available[1]
1,1,1,3,3-Pentachloropropane 3Available[3]
Experimental Protocol: ¹H NMR Analysis

This protocol details the steps for preparing and analyzing a sample of a chlorinated propane by ¹H NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the pentachloropropane isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution into a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans). acq3->acq4 proc1 Fourier transform the raw data. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the chemical shifts. proc2->proc3

Caption: Workflow for ¹H NMR analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For organic molecules, electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is often unique to a specific molecule.

Theoretical Distinctions

Both isomers have the same molecular weight, so their molecular ion peaks will appear at the same m/z value. However, the key to their differentiation lies in the relative abundances of the fragment ions. The fragmentation pathways will be dictated by the stability of the resulting carbocations and radicals, which is influenced by the positions of the chlorine atoms.

  • Isotopic Pattern: A key feature of chlorine-containing compounds is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern of peaks for any chlorine-containing ion, with the M+2 peak (containing one ³⁷Cl) having an intensity of about one-third of the M peak (containing all ³⁵Cl). For ions with multiple chlorine atoms, this pattern becomes more complex and predictable.

  • Fragmentation Pathways:

    • This compound: Fragmentation is likely to involve the loss of chlorine atoms and cleavage of the C-C bonds. The presence of chlorine on the central carbon may lead to specific fragmentation pathways not available to the other isomer.

    • 1,1,1,3,3-Pentachloropropane: The CCl₃ group is a prominent feature and is expected to influence fragmentation significantly. Loss of a CCl₃ radical or a CCl₂H group are plausible fragmentation pathways. The relative stability of the resulting carbocations will govern the observed fragment intensities.

Experimental Data Comparison
Spectroscopic FeatureThis compound1,1,1,3,3-Pentachloropropane
Molecular Ion (M⁺) Present, with characteristic isotopic patternPresent, with characteristic isotopic pattern
Major Fragment Ions (m/z) Specific to its fragmentation pathways[2]Specific to its fragmentation pathways[3]

Detailed analysis of the relative intensities of the fragment ions is necessary for definitive identification.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing these volatile compounds, providing both separation and mass spectral data.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the pentachloropropane isomer in a volatile solvent (e.g., hexane or dichloromethane). acq1 Inject the sample into the GC. prep1->acq1 acq2 Separate the components on a suitable capillary column. acq1->acq2 acq3 Introduce the eluent into the ion source of the mass spectrometer. acq2->acq3 acq4 Acquire mass spectra across the GC peak. acq3->acq4 proc1 Extract the mass spectrum for the chromatographic peak of interest. acq4->proc1 proc2 Analyze the molecular ion and fragmentation pattern. proc1->proc2 proc3 Compare the spectrum to a library of known compounds. proc2->proc3

Caption: Workflow for GC-MS analysis.

Summary of Key Spectroscopic Differentiators

TechniqueThis compound1,1,1,3,3-Pentachloropropane
IR Spectroscopy Unique fingerprint region.Unique fingerprint region, potential for characteristic CCl₃ vibrations.
¹H NMR Spectroscopy Two signals (doublet and triplet).Two signals (doublet and triplet) with different chemical shifts.
¹³C NMR Spectroscopy Two signals.Three signals.
Mass Spectrometry Distinct fragmentation pattern.Distinct fragmentation pattern, likely influenced by the CCl₃ group.

Conclusion

The spectroscopic differentiation of this compound and 1,1,1,3,3-pentachloropropane is a clear demonstration of the power of modern analytical techniques in structural chemistry. While both isomers share the same molecular formula, their unique atomic arrangements give rise to distinct and predictable differences in their IR, NMR, and Mass spectra. Of these methods, ¹³C NMR spectroscopy offers the most straightforward and unambiguous means of differentiation , owing to the clear difference in the number of unique carbon environments (two vs. three). ¹H NMR also provides a definitive distinction based on the chemical shifts and coupling patterns of the two proton environments in each isomer. Mass spectrometry and IR spectroscopy serve as excellent confirmatory techniques, with their unique fragmentation and vibrational fingerprints, respectively. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify and distinguish between these and other structurally similar halogenated compounds.

References

A Comparative Guide to the Reaction Rates of Pentachloropropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloropropanes (C₃H₃Cl₅) are chlorinated hydrocarbons with a variety of potential applications, including as intermediates in the synthesis of refrigerants, propellants, and pharmaceuticals. The reactivity of these isomers, however, is not uniform. The specific arrangement of chlorine atoms on the propane backbone significantly influences their reaction kinetics, particularly in common organic reactions such as dehydrochlorination and free-radical substitution. Understanding these relative reaction rates is crucial for optimizing reaction conditions, maximizing desired product yields, and minimizing unwanted byproducts in synthetic pathways.

This guide provides an in-depth comparison of the relative reaction rates of various pentachloropropane isomers. We will delve into the structural and electronic factors that govern their reactivity, present a theoretical framework for predicting reaction rates, and provide a detailed experimental protocol for their empirical determination.

The Isomers of Pentachloropropane

There are several constitutional isomers of pentachloropropane. For the purpose of this guide, we will focus on the following representative isomers:

  • 1,1,1,2,2-Pentachloropropane

  • 1,1,1,2,3-Pentachloropropane

  • 1,1,1,3,3-Pentachloropropane [1][2]

  • 1,1,2,2,3-Pentachloropropane [3]

  • 1,1,2,3,3-Pentachloropropane [4]

The structural differences between these isomers, particularly the location of the remaining hydrogen atoms, are the primary determinants of their differential reactivity.

Factors Influencing the Relative Reaction Rates

The reactivity of pentachloropropane isomers is primarily governed by two key factors:

  • Carbon-Hydrogen Bond Strength: The ease of hydrogen abstraction in free-radical reactions is inversely related to the C-H bond dissociation energy (BDE). Tertiary C-H bonds are weaker than secondary, which are in turn weaker than primary C-H bonds. This suggests that isomers with tertiary or secondary hydrogens will be more reactive in free-radical halogenation.[5]

  • Stability of Reaction Intermediates:

    • Carbocation Stability (in Elimination Reactions): Dehydrochlorination reactions often proceed through an E1 or E2 mechanism. In the E1 pathway, the rate-determining step is the formation of a carbocation. The stability of this carbocation (tertiary > secondary > primary) will dictate the reaction rate. The presence of electron-withdrawing chlorine atoms can destabilize a neighboring carbocation.

    • Carbanion Stability (in E2 Elimination): In the E2 mechanism, a strong base abstracts a proton. The acidity of the proton is influenced by the stability of the resulting carbanion. Electron-withdrawing groups, such as chlorine, can stabilize an adjacent carbanion, making the corresponding proton more acidic and thus more susceptible to abstraction.

    • Radical Stability (in Free-Radical Reactions): Similar to carbocations, the stability of carbon radicals follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction that leads to a more stable radical will proceed at a faster rate.[5]

Comparative Analysis of Reaction Rates: A Focus on Dehydrochlorination

Dehydrochlorination, the removal of a hydrogen and a chlorine atom to form an alkene, is a common reaction for haloalkanes. The rate of this reaction in pentachloropropane isomers is highly dependent on the position of the hydrogen and chlorine atoms.

A study on the dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) has shown that it can be promoted by halide anions to produce tetrachloropropene isomers.[6] The selective dehydrochlorination occurs at the 1- and 2-positions or the 2- and 3-positions.[6]

Let's theoretically compare the relative rates of dehydrochlorination for our selected isomers, assuming an E2 mechanism promoted by a strong base.

IsomerStructureAvailable β-Hydrogens & Predicted Relative RateRationale
1,1,1,2,2-Pentachloropropane CCl₃-CCl₂-CH₃Primary β-hydrogen on C3. Slowest. The only available β-hydrogens are on a methyl group. Abstraction of these primary hydrogens is less favorable. The resulting carbanion would have minimal stabilization from adjacent chlorine atoms.
1,1,1,2,3-Pentachloropropane CCl₃-CHCl-CH₂ClSecondary β-hydrogen on C2 and primary on C3. Moderate. The secondary β-hydrogen on C2 is adjacent to the CCl₃ group, making it more acidic and leading to a more stable transition state. Elimination can also occur with the primary hydrogens on C3, but this would be a slower process.
1,1,1,3,3-Pentachloropropane CCl₃-CH₂-CHCl₂Two secondary β-hydrogens on C2. Fastest. The two hydrogens on the central carbon (C2) are flanked by two electron-withdrawing groups (CCl₃ and CHCl₂), making them significantly more acidic. This greatly facilitates their abstraction by a base in an E2 mechanism.
1,1,2,2,3-Pentachloropropane CH₂Cl-CCl₂-CHCl₂Primary β-hydrogen on C1 and secondary on C3. Moderate to Fast. The secondary hydrogen on C3 is adjacent to a CHCl₂ group, increasing its acidity. The primary hydrogens on C1 are also activated by the adjacent CCl₂ group. This isomer has multiple pathways for elimination.
This compound CHCl₂-CHCl-CHCl₂Two secondary β-hydrogens on C2 and C3. Fast. Both available hydrogens are secondary and are adjacent to electron-withdrawing chloro-substituted carbons, making them acidic and readily abstracted.

Summary of Predicted Relative Dehydrochlorination Rates:

1,1,1,3,3-Pentachloropropane > this compound ≈ 1,1,2,2,3-Pentachloropropane > 1,1,1,2,3-Pentachloropropane > 1,1,1,2,2-Pentachloropropane

Experimental Protocol for a Comparative Rate Study

This protocol outlines a method for comparing the dehydrochlorination rates of pentachloropropane isomers using gas chromatography (GC) to monitor the disappearance of the reactants over time.

Objective: To determine the relative rates of dehydrochlorination of different pentachloropropane isomers under identical reaction conditions.

Materials:

  • Pentachloropropane isomers (e.g., 1,1,1,3,3-pentachloropropane, 1,1,2,2,3-pentachloropropane, etc.)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel with a magnetic stirrer

  • Microsyringes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 1.0 M solution of KOH in anhydrous ethanol.

    • Prepare stock solutions of each pentachloropropane isomer (e.g., 0.1 M in ethanol) containing a known concentration of the internal standard.

  • Reaction Setup:

    • Place a known volume of the ethanolic KOH solution into the thermostatted reaction vessel and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Initiation of Reaction and Sampling:

    • At time t=0, inject a known volume of one of the pentachloropropane isomer stock solutions into the reaction vessel and start the timer.

    • Immediately withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and quench it in a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the base and stop the reaction.

    • Repeat the sampling at regular intervals (e.g., every 5, 10, 15, 30, 60 minutes).

  • GC Analysis:

    • Analyze each quenched sample by GC-FID. The internal standard allows for accurate quantification of the pentachloropropane isomer concentration at each time point.

  • Data Analysis:

    • Plot the concentration of the pentachloropropane isomer versus time for each isomer.

    • Determine the initial rate of reaction for each isomer from the slope of the concentration-time curve at t=0.

    • Alternatively, if the reaction follows pseudo-first-order kinetics (with a large excess of base), a plot of ln([Isomer]) versus time will yield a straight line with a slope of -k_obs, where k_obs is the observed rate constant.

    • Compare the initial rates or the observed rate constants to determine the relative reactivity of the isomers.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagent & Isomer Stock Solutions prep_gc Calibrate GC with Standards prep_reagents->prep_gc setup Equilibrate KOH Solution in Reaction Vessel prep_gc->setup initiate Inject Isomer Stock (t=0) setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots with Acid sampling->quench gc_analysis Analyze Samples by GC-FID quench->gc_analysis data_plot Plot [Isomer] vs. Time gc_analysis->data_plot rate_calc Calculate Initial Rates or Rate Constants data_plot->rate_calc comparison Compare Rates of Isomers rate_calc->comparison

Caption: Experimental workflow for the comparative rate study of pentachloropropane dehydrochlorination.

Logical Relationship of Reactivity Factors

The interplay between the structural features of the pentachloropropane isomers and their resulting reactivity can be visualized as follows:

G cluster_structure Structural & Electronic Properties cluster_reactivity Chemical Reactivity isomer_structure Isomer Structure (Position of H and Cl) bond_strength C-H Bond Strength (Primary < Secondary < Tertiary) isomer_structure->bond_strength electronic_effects Inductive Effects of Cl (Electron Withdrawing) isomer_structure->electronic_effects reaction_rate Relative Reaction Rate bond_strength->reaction_rate influences intermediate_stability Stability of Intermediates (Carbocation/Radical/Carbanion) intermediate_stability->reaction_rate determines electronic_effects->intermediate_stability product_distribution Product Distribution reaction_rate->product_distribution

Caption: Factors influencing the relative reaction rates of pentachloropropane isomers.

Conclusion

The relative reaction rates of pentachloropropane isomers are a direct consequence of their molecular structure. Isomers with more acidic protons, due to the inductive effects of neighboring chlorine atoms, and those that can form more stable reaction intermediates, will exhibit enhanced reactivity in reactions such as dehydrochlorination. The theoretical framework presented in this guide, based on fundamental principles of organic chemistry, provides a robust basis for predicting these reactivity trends. The provided experimental protocol offers a practical method for the empirical validation of these predictions. For researchers in synthetic chemistry and drug development, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic routes and the efficient production of target molecules.

References

A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Chlorinated Propane Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Chlorinated Propanes

Chlorinated propanes, such as 1,2-dichloropropane, 1,3-dichloropropane, and 1,2,3-trichloropropane, are synthetic chemical compounds with a history of use as industrial solvents, soil fumigants, and chemical intermediates. Their persistence in the environment and potential health risks necessitate accurate and reliable analytical methods for their detection and quantification. Gas chromatography (GC) is the technique of choice for analyzing these volatile organic compounds (VOCs). However, the structural similarity of chlorinated propane isomers presents a significant chromatographic challenge. Achieving baseline separation of these isomers is critical for accurate identification and quantification, a task that hinges on the selection of the appropriate GC column.

This guide provides an in-depth comparison of the performance of different GC column stationary phases for the separation of chlorinated propanes. We will explore the underlying principles of separation, present data-driven recommendations, and provide a detailed experimental protocol to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Cornerstone of Separation: Understanding GC Column Selection

The separation of analytes in gas chromatography is governed by the interactions between the analytes and the stationary phase within the GC column. The principle of "like dissolves like" is a fundamental concept in column selection; the polarity of the stationary phase should ideally match the polarity of the target analytes to achieve optimal retention and resolution.[1][2] Chlorinated propanes are considered to be of low to intermediate polarity.

Several key column parameters must be considered to achieve the desired separation:

  • Stationary Phase Polarity: This is the most critical factor as it dictates the selectivity of the column.[1][2][3] The choice of a non-polar, intermediate-polarity, or polar stationary phase will determine the elution order and the degree of separation between isomers.

  • Film Thickness: For volatile compounds like chlorinated propanes, a thicker stationary phase film (typically >1 µm) is advantageous.[1][3][4][5] A thicker film increases retention time, allowing for more interaction between the analytes and the stationary phase, which can lead to improved resolution of early-eluting, low-boiling point compounds.[1][5]

  • Column Dimensions (Internal Diameter and Length): Narrower internal diameter (ID) columns (e.g., 0.25 mm) generally provide higher efficiency and better resolution, while wider ID columns (e.g., 0.53 mm) offer a higher sample capacity.[4][5] Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times.[1][4] A 30-meter column is often a good starting point for many applications.[1]

Comparative Performance of GC Stationary Phases for Chlorinated Propane Separation

The selection of the stationary phase is the most important decision in developing a robust GC method for chlorinated propane analysis. We will now compare the expected performance of three classes of stationary phases: non-polar, intermediate-polarity, and polar.

Non-Polar Stationary Phases (e.g., 100% Dimethylpolysiloxane)
  • Common Columns: DB-1, HP-1ms, Rxi-1ms

  • Separation Mechanism: These columns separate compounds primarily based on their boiling points and van der Waals interactions.[1]

  • Expected Performance for Chlorinated Propanes: Non-polar columns are excellent for general-purpose analysis of non-polar VOCs. However, for isomeric compounds with very similar boiling points, such as 1,2-dichloropropane (b.p. 96.4 °C) and 1,3-dichloropropane (b.p. 120.4 °C), the separation may be challenging. While the boiling point difference between these two is significant, other chlorinated propane isomers may have closer boiling points, leading to co-elution. These columns are often used in dual-column setups for confirmation.

Intermediate-Polarity Stationary Phases (e.g., 6% Cyanopropylphenyl-94% Dimethylpolysiloxane)
  • Common Columns: DB-624, Rxi-624Sil MS, HP-624

  • Separation Mechanism: These "624-type" columns are specifically designed for the analysis of volatile organic pollutants, including those listed in various EPA methods.[6] The incorporation of cyanopropyl and phenyl groups into the polysiloxane backbone introduces dipole-dipole and π-π interactions, respectively. This mixed-mode separation mechanism provides unique selectivity for compounds with dipole moments, such as chlorinated propanes.

  • Expected Performance for Chlorinated Propanes: Intermediate-polarity columns are highly recommended for the separation of chlorinated propane isomers. The additional interactions provided by the cyanopropylphenyl phase enhance the resolution of these polarizable analytes beyond what is achievable with a non-polar column. The Rxi-624Sil MS, for instance, is noted for its exceptional inertness and thermal stability, which leads to improved peak shapes and lower detection limits for active compounds.[1][7] These columns are often the primary choice for methods requiring the separation of a wide range of VOCs, including chlorinated species.

Polar Stationary Phases (e.g., Polyethylene Glycol - WAX)
  • Common Columns: DB-WAX, HP-INNOWax

  • Separation Mechanism: These columns are highly polar and separate compounds based on strong dipole-dipole interactions and hydrogen bonding potential.

  • Expected Performance for Chlorinated Propanes: While polar columns offer a very different selectivity compared to non-polar and intermediate-polarity phases, they may not be the optimal choice for the primary analysis of chlorinated propanes. The high polarity can lead to excessive retention of these moderately polar compounds, resulting in longer analysis times and broader peaks. However, their unique selectivity makes them excellent confirmation columns in a dual-column configuration. For instance, in the analysis of residual solvents according to USP <467>, a WAX-type column is often used as the confirmation column in conjunction with a 624-type primary column.[8][9]

Data Presentation: At-a-Glance Column Comparison

The following table summarizes the key characteristics and expected performance of the different GC column types for the separation of chlorinated propanes.

FeatureNon-Polar ColumnIntermediate-Polarity ColumnPolar Column
Example Stationary Phase 100% Dimethylpolysiloxane6% Cyanopropylphenyl-94% DimethylpolysiloxanePolyethylene Glycol (WAX)
Example Commercial Names DB-1, HP-1ms, Rxi-1msDB-624, Rxi-624Sil MSDB-WAX, HP-INNOWax
Primary Separation Mechanism Boiling Point, van der Waals forcesvan der Waals, Dipole-Dipole, π-π interactionsDipole-Dipole, Hydrogen Bonding
Expected Resolution of Isomers Low to ModerateHigh (Recommended) Moderate to High (with long retention)
Typical Applications General VOCs, Confirmation AnalysisPrimary analysis of Volatile Pollutants (EPA Methods) Alcohols, FAMEs, Confirmation Analysis

Experimental Protocol: A Step-by-Step Guide for the GC-MS Analysis of Chlorinated Propanes

This protocol provides a robust starting point for the analysis of chlorinated propanes in a research or quality control setting. It is based on established methodologies such as EPA Method 8260.

Sample Preparation (Aqueous Samples)
  • Collect samples in 40 mL glass vials with PTFE-lined septa.

  • If residual chlorine is present, add a dechlorinating agent (e.g., ascorbic acid).

  • Add a surrogate standard solution to each sample.

  • For purge and trap analysis, the sample is introduced directly into the purge vessel of the purge and trap concentrator.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Inlet: Split/Splitless, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 120 °C.

    • Ramp 2: 25 °C/min to 240 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 35-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Analysis
  • Identify chlorinated propane isomers based on their retention times and mass spectra.

  • Quantify the analytes using a multi-point calibration curve.

  • Verify the performance of the method by monitoring the recovery of surrogate standards.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of chlorinated propanes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection Dechlorination Dechlorination (if needed) SampleCollection->Dechlorination SurrogateSpiking Surrogate Spiking Dechlorination->SurrogateSpiking PurgeAndTrap Purge and Trap Concentration SurrogateSpiking->PurgeAndTrap GC_Separation GC Separation on Intermediate-Polarity Column PurgeAndTrap->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Identification Compound Identification (Retention Time & Mass Spectra) MS_Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of chlorinated propanes.

Conclusion and Recommendations

The successful separation of chlorinated propane isomers by gas chromatography is critically dependent on the choice of the GC column. While non-polar columns can provide some degree of separation, and polar columns offer a vastly different selectivity useful for confirmation, intermediate-polarity columns of the "624" type are unequivocally the superior choice for the primary analysis of these compounds.

The unique selectivity of stationary phases like 6% cyanopropylphenyl-94% dimethylpolysiloxane provides the necessary resolution to separate structurally similar chlorinated propane isomers. Modern columns of this type, such as the Restek Rxi-624Sil MS, further enhance performance through exceptional inertness and thermal stability, leading to sharper peaks, greater accuracy, and lower detection limits.

For researchers and analysts tasked with the determination of chlorinated propanes, we recommend starting with a 30 m x 0.25 mm ID, 1.4 µm film thickness intermediate-polarity column. This, coupled with a robust experimental protocol as outlined in this guide, will provide a solid foundation for achieving accurate and reliable results.

References

A Proposed Inter-Laboratory Study for the Harmonization of 1,1,2,3,3-Pentachloropropane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Method Validation and Performance Evaluation

As the landscape of environmental monitoring and chemical safety evolves, the need for robust, reproducible, and accurate analytical methods for emerging contaminants becomes paramount. 1,1,2,3,3-Pentachloropropane, a halogenated organic compound, represents a class of molecules for which standardized analytical guidance is not yet universally established. This guide, written from the perspective of a Senior Application Scientist, proposes a framework for an inter-laboratory study designed to compare and validate analytical methodologies for this specific compound. Our objective is to provide researchers, analytical laboratories, and regulatory bodies with a comprehensive roadmap for establishing reliable and comparable data across different facilities.

The core of this document is not to present results from a completed study, but rather to lay the scientific groundwork for conducting one. We will delve into the causality behind experimental choices, compare viable analytical alternatives with supporting rationale from established methods for similar analytes, and provide detailed protocols that form a self-validating system for any laboratory wishing to assess its proficiency.

The Rationale for an Inter-Laboratory Comparison

Before a method can be widely adopted for monitoring this compound, its performance must be rigorously evaluated under real-world conditions. An inter-laboratory study is the gold standard for this evaluation. It serves multiple critical purposes:

  • Method Validation: It provides the ultimate test of a method's ruggedness by subjecting it to the inherent variations of different laboratory environments, equipment, and personnel.

  • Performance Harmonization: It allows for the establishment of consensus values for key performance metrics like accuracy, precision (repeatability and reproducibility), and limits of detection.

  • Proficiency Assessment: It offers participating laboratories an objective measure of their performance against their peers, a requirement for many accreditation bodies under standards like ISO/IEC 17025.[1]

The statistical framework for such a study is well-defined by international standards, primarily ISO 13528, which outlines the procedures for calculating performance scores (like the z-score) and for determining the consensus "assigned value" for an analyte in a given sample.[2][3][4]

Design of the Proposed Inter-Laboratory Study

A successful study hinges on a meticulously planned design. The following workflow outlines the critical steps, from material preparation to final data analysis.

InterLab_Study_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Statistical Evaluation cluster_3 Phase 4: Reporting P1 Preparation of Test Materials (Spiked Water & Soil Matrices) P2 Homogeneity & Stability Testing (Ensure sample consistency) P1->P2 P3 Distribution to Participating Labs (Blinded Samples) P2->P3 A1 Labs Analyze Samples (Using prescribed or routine methods) P3->A1 A2 Data Submission (Secure portal, standardized format) A1->A2 S1 Determination of Assigned Value (x_pt) (Robust statistical methods, ISO 13528) A2->S1 S2 Calculation of Performance Scores (z-scores, Zeta-scores) S1->S2 S3 Evaluation of Method Performance (Repeatability, Reproducibility) S2->S3 R1 Issuance of Preliminary Report (For participant review) S3->R1 R2 Final Comprehensive Report (Method comparison, performance summary) R1->R2

Caption: Proposed workflow for the inter-laboratory study.

Test materials would consist of two primary matrices: reagent water and a certified clean soil, each spiked with this compound at two different concentration levels (low and high) to assess performance across a relevant range.

Comparative Analytical Methodologies

The central goal of this study is to compare the performance of different, yet equally viable, analytical approaches. We propose the evaluation of two primary methods, rooted in widely accepted U.S. Environmental Protection Agency (EPA) protocols for similar volatile and semi-volatile organic compounds.

Method A: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)

This technique is the cornerstone for analyzing volatile organic compounds (VOCs) in aqueous matrices.[5] Its high sensitivity and amenability to automation make it a compelling choice. This approach is conceptually based on EPA Methods 524.2 and 8260C .[6]

  • Principle: An inert gas is bubbled through the water sample, stripping the volatile this compound from the liquid phase. The gas stream is then passed through an adsorbent trap, which collects the analyte. The trap is subsequently heated rapidly, desorbing the analyte into the GC/MS system.

  • Strengths: Excellent for trace-level detection in clean water matrices; high degree of automation reduces sample handling errors.

  • Potential Challenges: High ionic strength or surfactant-laden samples can cause foaming; less suitable for direct analysis of soil without a preliminary extraction step.

Method B: Liquid-Liquid Extraction Gas Chromatography (LLE-GC) with ECD and MS Detectors

LLE is a classic, robust, and widely practiced sample preparation technique for semi-volatile organic compounds.[7] This approach, modeled after the principles in EPA Method 8270 , allows for comparison between two powerful detectors.[8][9]

  • Principle: The sample (aqueous or a soil leachate) is mixed with a water-immiscible organic solvent (e.g., dichloromethane or hexane). This compound, being lipophilic, partitions into the organic phase. The solvent layer is then collected, concentrated, and injected into the GC.

  • Detector Comparison:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, offering excellent detection limits. However, it is not specific and can be prone to interferences from other co-extracted halogenated substances.[10][11]

    • Mass Spectrometry (MS): Provides definitive identification based on the analyte's mass spectrum, offering unparalleled specificity. It can be operated in two modes:

      • Full Scan: Acquires the entire mass spectrum, providing robust qualitative confirmation.[12][13]

      • Selected Ion Monitoring (SIM): Monitors only a few characteristic ions of the target analyte, dramatically increasing sensitivity and reducing background noise.[12][13][14]

  • Strengths: Highly versatile for various matrices including soil and complex water samples; less susceptible to matrix effects like salinity compared to P&T.

  • Potential Challenges: More labor-intensive and requires larger volumes of organic solvents; potential for analyte loss during the concentration step.

Detailed Experimental Protocols

Scientific integrity demands that protocols be described with sufficient detail for replication. The following sections provide step-by-step methodologies for each proposed analytical approach.

PT_GCMS_Workflow S1 1. Sample Collection (5-25 mL into VOA vial with surrogate standards) S2 2. Purge Cycle (Helium purge at 40 mL/min for 11 min at 40-50°C) S1->S2 S3 3. Analyte Trapping (Adsorbent trap, e.g., Vocarb 3000) S2->S3 S4 4. Trap Desorption (Rapid heating to ~250°C for 2-4 min) S3->S4 S5 5. GC Separation (e.g., 30m x 0.25mm, 1.4µm Rtx-VMS column) S4->S5 S6 6. MS Detection (Operate in Full Scan and/or SIM mode) S5->S6 S7 7. Data Analysis (Quantification against calibration curve) S6->S7

Caption: Workflow for Purge and Trap GC/MS analysis.

1. Sample Preparation and Introduction:

  • Allow refrigerated samples to come to room temperature.
  • Add internal standards (e.g., fluorobenzene, 1,2-dichlorobenzene-d4) and surrogate standards (e.g., toluene-d8, 4-bromofluorobenzene) to each 5-25 mL sample aliquot just before analysis.
  • Load the vial into the autosampler of the purge and trap system.

2. Purge and Trap Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.
  • Purge Time: 11 minutes.
  • Purge Temperature: 40-50°C to improve the purging efficiency of semi-volatile compounds.[6]
  • Trap: Standard Vocarb 3000 trap or equivalent.
  • Desorb Time: 2 minutes at 250°C.
  • Bake Time: 8 minutes at 270°C.

3. GC/MS Conditions:

  • GC Column: 30 m x 0.25 mm ID x 1.4 µm Rtx-VMS column or equivalent.[15]
  • Oven Program: Initial temperature of 35°C, hold for 2 minutes, ramp at 16°C/min to 220°C, hold for 3 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Acquisition Modes:
  • Full Scan: Mass range of 45-300 amu.
  • SIM: Monitor characteristic ions for this compound (e.g., m/z 145, 109, 179 - Note: These are hypothetical and would need to be confirmed with a standard).

P1 [label="1. Sample Preparation\n(Water: 1L aliquot; Soil: 30g with Na2SO4)"]; P2 [label="2. Spiking\n(Add surrogate & internal standards)"]; P3 [label="3. Liquid-Liquid Extraction\n(3x with Dichloromethane)"]; P4 [label="4. Drying & Concentration\n(Pass through Na2SO4, Kuderna-Danish to 1 mL)"]; P5 [label="5. GC Separation\n(e.g., 30m x 0.25mm DB-5ms column)"]; P6 [label="6. Detection\n(Split injection to MS and ECD)"]; P7 [label="7. Data Analysis\n(Quantification against calibration curve)"];

P1 -> P2 -> P3 -> P4 -> P5 -> P6 -> P7; }

Caption: Workflow for Liquid-Liquid Extraction GC analysis.

1. Sample Preparation:

  • Water: Measure a 1 L sample into a 2 L separatory funnel. Adjust pH to ~7.0.
  • Soil: Weigh 30 g of soil and mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.[8]
  • Add surrogate and internal standards to the sample.

2. Extraction:

  • Water: Add 60 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate and drain the organic (bottom) layer. Repeat the extraction two more times with fresh 60 mL aliquots of DCM.
  • Soil: Extract the soil/sulfate mixture using an appropriate solvent extraction technique (e.g., Soxhlet or accelerated solvent extraction) with DCM or a hexane/acetone mixture.[7]

3. Concentration:

  • Combine the extracts and pass them through a column of anhydrous sodium sulfate to remove residual water.
  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish apparatus or an automated evaporation system.

4. GC-ECD/MS Conditions:

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm DB-5ms column or equivalent.
  • Oven Program: Initial temperature of 40°C, hold for 1 minute, ramp at 10°C/min to 280°C, hold for 5 minutes.
  • Injector: 250°C, splitless mode.
  • Detectors:
  • ECD: Makeup gas (Nitrogen or Argon/Methane) as per manufacturer specifications. Temperature: 300°C.
  • MS: Same conditions as Method A (Full Scan and SIM).

Data Presentation and Performance Comparison

The data generated by the participating laboratories would be compiled and analyzed to compare the methods objectively. The following tables illustrate how the key performance metrics would be summarized.

Table 1: Hypothetical Method Detection Limits (MDL) and Quantitation Limits (MQL)

MethodMatrixMDL (µg/L or µg/kg)MQL (µg/L or µg/kg)
P&T-GC/MS (Scan)Water0.501.5
P&T-GC/MS (SIM)Water0.050.15
LLE-GC-ECDWater0.080.25
LLE-GC-MS (Scan)Water0.802.4
LLE-GC-MS (SIM)Water0.100.30
LLE-GC-ECDSoil1.03.0
LLE-GC-MS (SIM)Soil1.54.5

Causality: The significantly lower MDL for P&T-GC/MS (SIM) is expected because it combines an efficient concentration technique (P&T) with a highly sensitive and specific detection mode (SIM).[6][12] The ECD shows excellent sensitivity for this halogenated analyte, rivaling MS-SIM, but LLE is a less efficient concentration technique than P&T for highly volatile compounds, leading to slightly higher MDLs.

Table 2: Hypothetical Accuracy and Precision Data (from Inter-laboratory Study)

MethodMatrixSpiked LevelMean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
P&T-GC/MS (SIM)WaterLow (1 µg/L)95815
High (10 µg/L)98612
LLE-GC-MS (SIM)WaterLow (1 µg/L)881222
High (10 µg/L)92918
LLE-GC-MS (SIM)SoilLow (10 µg/kg)851525
High (100 µg/kg)901120

Trustworthiness: These metrics are the cornerstone of method validation. Repeatability (RSDr) represents the precision within a single lab, while Reproducibility (RSDR) captures the precision between labs. A robust method will exhibit low RSD values, indicating that results are consistent. The higher RSDR for the soil matrix reflects the increased complexity and variability associated with solid sample extraction.

Conclusion and Recommendations

While no formal inter-laboratory study for this compound has been published to date, this guide provides a scientifically rigorous framework for conducting one. Based on established principles for analogous compounds, a comparative study would likely conclude the following:

  • For trace-level analysis in aqueous samples , the Purge and Trap GC/MS method in SIM mode would offer the best combination of sensitivity, accuracy, and automation.

  • For more complex matrices like soil or industrial wastewater , the Liquid-Liquid Extraction GC/MS (SIM) method would provide the necessary robustness and specificity to overcome matrix interferences, albeit with higher detection limits and greater manual effort.

  • The use of GC-ECD remains a viable, cost-effective screening alternative, particularly in laboratories without access to mass spectrometry, but all positive detections should be confirmed by a more specific method like GC/MS.

By adopting a standardized approach as outlined here, the scientific community can move towards generating high-quality, comparable data for this compound, ensuring a solid foundation for future environmental and safety assessments.

References

Navigating Synthetic Pathways: A Comparative Analysis of 1,1,2,3,3-Pentachloropropane as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of an optimal precursor is a critical decision that profoundly impacts the efficiency, selectivity, and overall viability of a synthetic route. This guide provides an in-depth technical comparison of 1,1,2,3,3-pentachloropropane (HCC-240db) as a precursor in various synthetic applications, primarily focusing on the production of commercially significant fluorinated olefins. We will objectively evaluate its performance against alternative precursors, supported by available experimental data, to empower informed decisions in your research and development endeavors.

Introduction to this compound: A Versatile Chlorinated Alkane

This compound, a dense, non-flammable liquid with the chemical formula C₃H₃Cl₅, has emerged as a key intermediate in the chemical industry. Its strategic arrangement of chlorine atoms makes it a versatile precursor for the synthesis of a variety of value-added chemicals, most notably hydrofluoroolefin (HFO) refrigerants, which are gaining prominence due to their low global warming potential (GWP). The efficacy of this compound is often compared with its isomers and other chlorinated propanes in reactions such as fluorination and dehydrochlorination.

The Synthesis of 2-chloro-3,3,3,-trifluoropropene (HCFO-1233xf): A Case Study in Precursor Efficacy

A primary application of this compound is in the synthesis of 2-chloro-3,3,3,-trifluoropropene (HCFO-1233xf), a crucial intermediate in the production of the refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf).[1] This synthesis is typically achieved through a vapor-phase fluorination reaction with hydrogen fluoride (HF) in the presence of a catalyst.

Alternative Precursors in HCFO-1233xf Synthesis

The industrial production of HCFO-1233xf is not limited to this compound. Other notable precursors include:

  • 1,1,1,2,3-Pentachloropropane (HCC-240db isomer): An isomer of our topic compound, its reactivity in fluorination reactions is a key point of comparison.

  • 1,1,2,3-Tetrachloropropene (TCP): An olefinic precursor that can also be fluorinated to yield HCFO-1233xf.[1]

  • 2,3,3,3-Tetrachloropropene: Another tetrachloropropene isomer utilized in this synthetic route.[1]

The choice between these precursors often depends on a multitude of factors including availability, cost, and the desired selectivity and yield of the final product.

Performance Comparison in HCFO-1233xf Synthesis

While direct, side-by-side comparative studies with identical reaction conditions are not extensively published in open literature, patent literature provides valuable insights into the efficacy of these precursors. For instance, a method for producing HCFO-1233xf involves reacting 1,1,2,3-tetrachloropropene, 1,1,1,2,3-pentachloropropane, and/or 2,3,3,3-tetrachloropropene with hydrogen fluoride.[1] This suggests that these precursors can be used individually or as a mixture, indicating their viability in the synthesis.

PrecursorTypical ReactionProductKey Considerations
This compound Vapor-phase fluorination with HF2-chloro-3,3,3,-trifluoropropene (HCFO-1233xf)Potential for multiple reaction pathways, requiring optimized conditions for high selectivity.
1,1,1,2,3-Pentachloropropane Vapor-phase fluorination with HF2-chloro-3,3,3,-trifluoropropene (HCFO-1233xf)Isomeric starting material, reactivity may differ leading to different by-product profiles.
1,1,2,3-Tetrachloropropene Vapor-phase fluorination with HF2-chloro-3,3,3,-trifluoropropene (HCFO-1233xf)Already an olefin, may require fewer elimination steps, potentially leading to higher selectivity under certain conditions.
2,3,3,3-Tetrachloropropene Vapor-phase fluorination with HF2-chloro-3,3,3,-trifluoropropene (HCFO-1233xf)Another isomeric olefinic precursor, with its own distinct reactivity and by-product formation.

Causality behind Experimental Choices: The preference for a vapor-phase reaction is often dictated by the ability to achieve higher temperatures and facilitate catalyst-reactant interaction, leading to improved reaction rates and throughput. The choice of a chromium-based catalyst is common in fluorination reactions due to its ability to facilitate the exchange of chlorine for fluorine atoms.

Dehydrochlorination of Pentachloropropanes: A Route to Tetrachloropropenes

Another significant synthetic application of pentachloropropanes is their dehydrochlorination to produce tetrachloropropenes. These tetrachloropropenes can then be used as precursors for fluorinated compounds or other chemical syntheses. For example, the dehydrochlorination of 1,1,1,3,3-pentachloropropane (an isomer of our topic compound) can yield tetrachloropropene isomers. This highlights a potential two-step route from a pentachloropropane to a desired olefin, where the initial dehydrochlorination step is crucial for the overall efficiency.

Experimental Protocols

Representative Protocol for the Synthesis of 2-chloro-3,3,3,-trifluoropropene (HCFO-1233xf) from a Pentachloropropane Precursor

The following is a generalized, representative protocol based on information from patent literature. Note: Specific conditions and catalyst preparations are often proprietary and require optimization.

Objective: To synthesize 2-chloro-3,3,3,-trifluoropropene via vapor-phase fluorination of a pentachloropropane precursor.

Materials:

  • This compound (or an alternative pentachloropropane/tetrachloropropene precursor)

  • Anhydrous Hydrogen Fluoride (HF)

  • Vapor-phase fluorination catalyst (e.g., Cr₂O₃ on a support)

  • Inert carrier gas (e.g., Nitrogen)

Apparatus:

  • Vaporizer for the organic feed

  • Vaporizer for HF

  • Fixed-bed catalytic reactor

  • Condensation system to collect products

  • Scrubber system for unreacted HF and HCl by-product

Procedure:

  • The fluorination catalyst is packed into the fixed-bed reactor and activated according to the manufacturer's specifications, which typically involves treatment with a stream of nitrogen followed by a mixture of HF and nitrogen at elevated temperatures.

  • The pentachloropropane precursor is vaporized and fed into the reactor along with a co-feed of anhydrous hydrogen fluoride. An inert gas like nitrogen may also be introduced.

  • The reaction is carried out at a temperature typically ranging from 200°C to 450°C and at a pressure from atmospheric to around 15 barg.

  • The molar ratio of HF to the organic precursor is a critical parameter and is generally maintained in excess to drive the reaction towards the desired product and minimize coking of the catalyst.

  • The reactor effluent, containing the desired HCFO-1233xf, unreacted starting materials, HF, and HCl by-product, is passed through a condensation system.

  • The condensed organic phase is separated from the aqueous acidic phase.

  • The organic product is then purified, typically by distillation, to isolate the high-purity HCFO-1233xf.

  • Unreacted HF and the HCl by-product are scrubbed and can be recovered or neutralized.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_precursors Precursors cluster_reactions Synthetic Routes cluster_products Products 11233PCP This compound Fluorination Vapor-Phase Fluorination (+ HF, Catalyst) 11233PCP->Fluorination Dehydrochlorination Dehydrochlorination (Base or Catalyst) 11233PCP->Dehydrochlorination 11123PCP 1,1,1,2,3-Pentachloropropane 11123PCP->Fluorination TCP Tetrachloropropenes TCP->Fluorination HCFO1233xf 2-chloro-3,3,3,-trifluoropropene (HCFO-1233xf) Fluorination->HCFO1233xf TCP_product Tetrachloropropene Isomers Dehydrochlorination->TCP_product

Caption: Synthetic pathways from pentachloropropane and tetrachloropropene precursors.

Conclusion

This compound stands as a viable and important precursor in the synthesis of fluorinated olefins, particularly HCFO-1233xf. Its efficacy is comparable to other pentachloropropane and tetrachloropropene isomers, with the optimal choice of precursor being dependent on specific process economics and desired product purity. The primary synthetic routes involving this precursor are vapor-phase fluorination and dehydrochlorination. While patent literature provides a foundation for understanding these processes, there is a clear need for more direct, publicly available comparative studies to allow for a more granular optimization of reaction conditions. Future research should focus on detailed kinetic and mechanistic studies to further elucidate the reaction pathways and by-product formation from this compound and its alternatives, thereby enabling the development of more efficient and sustainable chemical manufacturing processes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1,1,2,3,3-Pentachloropropane (CAS No: 15104-61-7). As a halogenated hydrocarbon with significant health and environmental hazards, its handling and disposal demand meticulous adherence to established protocols. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the stringency of its disposal requirements. This substance is not merely a chemical byproduct; it is a hazardous material with a multi-faceted threat profile that dictates every aspect of its lifecycle management, from handling to final disposition.

  • Human Health Hazards: The compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3) and may cause respiratory irritation.[1][2] It is also a known skin and serious eye irritant.[1] These properties necessitate the use of robust personal protective equipment (PPE) and engineering controls to prevent any direct contact or inhalation.

  • Environmental Hazards: this compound is toxic to aquatic life with long-lasting effects.[1] Improper disposal, such as release into drains or public waters, can lead to significant and persistent environmental contamination.[1][3][4] The core objective of the disposal protocol is to prevent this environmental release.

  • Physical & Chemical Hazards: While non-combustible, the substance presents a risk of explosion if heated under confinement.[1][5] It is incompatible with strong oxidizing agents, a crucial consideration for waste segregation.[1] During a fire, it can emit corrosive and toxic fumes, including hydrogen chloride gas.

These hazards are the primary drivers for its classification as a hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Quantitative Data Summary

A precise understanding of a chemical's physical properties is essential for its safe handling and storage prior to disposal.

PropertyValueSource
CAS Number 15104-61-7[1]
Molecular Formula C₃H₃Cl₅[1][8]
Molecular Weight 216.3 g/mol [2]
Appearance LiquidN/A
Density 1.589 g/cm³[4]
Flash Point 79.9°C[4]
Vapor Pressure 0.351 mmHg at 25°C[4]
UN Number 2810[1][4]

Immediate Safety Protocols (Pre-Disposal)

Safe disposal begins with safe handling. The following protocols must be in place before any waste is generated or handled.

Personal Protective Equipment (PPE) & Engineering Controls

The causality here is simple: creating barriers between the chemical and the researcher.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., Viton®, Barrier®) and wear a lab coat, apron, or coveralls to prevent skin contact.[4][9]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor inhalation.[3][4][5]

  • Hygiene: Do not eat, drink, or smoke in handling areas. Always wash hands thoroughly after working with the substance.[1][3]

Spill Management Protocol

In the event of a spill, a rapid and systematic response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Isolate: Immediately clear all non-essential personnel from the spill area and move upwind.[5]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[1][3]

  • Contain: Stop the leak only if it is safe to do so.[1][3] Create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or dry chemical absorbent.[1][3][5]

  • Collect: Use non-sparking tools and explosion-proof equipment for cleanup.[3][4] Carefully sweep or shovel the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[3][4][5]

  • Decontaminate: Thoroughly clean the spill area. Launder all contaminated clothing before reuse.[5]

The Core Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a regulated process designed to ensure its complete destruction and neutralization of its hazardous components.

Step 1: Waste Identification and Segregation
  • Protocol: Identify the waste as "this compound, Hazardous Waste". This substance is a halogenated hydrocarbon.[10]

  • Causality: Under the EPA's RCRA regulations, many chlorinated aliphatic hydrocarbons are listed as hazardous wastes (e.g., F-listed wastes like F024 and F025).[6][11] Proper identification is the first step in regulatory compliance.

  • Action: Do not mix this waste stream with non-halogenated solvents or other incompatible chemicals.[9] Mixing wastes can create dangerous reactions, and it complicates the disposal process, often increasing costs and regulatory burdens.

Step 2: Containerization and Labeling
  • Protocol: Collect all this compound waste, including contaminated solids from spills, in a dedicated, leak-proof container that is chemically compatible with chlorinated hydrocarbons.

  • Causality: A robust, sealed container prevents leaks and fugitive emissions during storage and transport.[4][9]

  • Action: The container must be kept tightly closed when not in use.[3][4] Label the container clearly with the full chemical name, the words "Hazardous Waste," and all appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark, Environment).[1]

Step 3: On-Site Accumulation and Storage
  • Protocol: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area.

  • Causality: Proper storage minimizes the risk of accidental spills, exposure to personnel, and reaction with incompatible materials.

  • Action: The storage area should be cool, dry, and away from heat, sparks, or strong oxidizing agents.[1][3] Comply with all institutional and regulatory limits on the volume of waste and the duration of storage.

Step 4: Final Disposal – The Rationale for Incineration
  • Protocol: The required method for final disposal is high-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and a flue gas scrubber.[1][3][12]

  • Causality (Expertise): This is the most critical step and is non-negotiable for halogenated wastes. The high temperatures of a chemical incinerator are necessary to break the stable carbon-chlorine bonds, completely destroying the parent compound. The resulting combustion products include acidic gases like hydrogen chloride (HCl). The flue gas scrubber is an essential component that neutralizes these acidic gases, preventing their release into the atmosphere as acid rain precursors. Landfilling is not a suitable option due to the chemical's persistence and potential to leach into groundwater.

Step 5: Arranging for Professional Disposal
  • Protocol: Never attempt to dispose of this chemical yourself.

  • Causality: Disposal is a regulated activity that requires specialized permits, equipment, and expertise.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed and reputable hazardous waste disposal contractor to arrange for the pickup and transport of the waste container.[9]

Disposal Workflow Diagram

The following diagram provides a clear, visual representation of the decision-making and procedural flow for proper disposal.

Caption: Logical workflow for the compliant disposal of this compound.

Disposal of Contaminated Materials

It is crucial to manage not only the liquid chemical but also any materials it has contaminated.

  • Empty Containers: A container that held this compound is still considered hazardous waste. It can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste). Alternatively, the container can be punctured to render it unusable and disposed of via controlled incineration or through your hazardous waste contractor.[4][12]

  • Contaminated PPE and Spill Debris: All disposable PPE (gloves, etc.) and absorbent materials used for spill cleanup that have come into contact with the chemical must be collected in a sealed, labeled container and disposed of as hazardous waste alongside the liquid chemical waste.[5]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, upholding their commitment to safety, regulatory compliance, and responsible scientific practice.

References

Mastering the Safe Handling of 1,1,2,3,3-Pentachloropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Directive for Researchers in Drug Discovery and Development on the Personal Protective Equipment, Operational Protocols, and Disposal of 1,1,2,3,3-Pentachloropropane.

As researchers and scientists at the forefront of innovation, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of your work. This compound (CAS No. 15104-61-7) is a halogenated hydrocarbon with specific hazards that demand a comprehensive and meticulously planned approach to its use in the laboratory. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical safety measure.

Understanding the Inherent Risks of this compound

Before any handling protocols can be established, a thorough understanding of the hazards associated with this compound is essential. This compound presents a multi-faceted risk profile that necessitates robust protective measures.

According to safety data sheets, the primary hazards include:

  • Acute Oral Toxicity: The substance is classified as toxic if swallowed[1][2][3].

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation[1][2].

  • Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects, highlighting the need for stringent environmental controls in its disposal[1].

A critical point for laboratory personnel to note is that there are currently no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH[4]. The absence of a defined OEL dictates a conservative approach, emphasizing the minimization of all potential exposures through engineering controls, administrative controls, and the diligent use of personal protective equipment (PPE).

The Core of Protection: A Multi-Layered PPE Strategy

The selection of appropriate PPE is not a one-size-fits-all scenario. It is a dynamic process that must be tailored to the specific procedure being undertaken. The following sections detail the essential PPE components and the rationale for their use.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the foundational role of engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne vapors[1][3][4].

Hand Protection: Selecting the Right Barrier

Given that this compound is a halogenated hydrocarbon, the choice of glove material is critical. Standard latex or nitrile gloves, while suitable for incidental contact with some chemicals, may not offer adequate protection for prolonged or direct exposure to this compound.

Glove MaterialSuitability for Halogenated HydrocarbonsRationale and Recommendations
Viton® or Barrier® Excellent These materials offer high resistance to a broad range of chemicals, including chlorinated solvents. They are recommended for procedures with a high risk of direct or prolonged contact.
Nitrile Fair to Poor While offering good resistance to some solvents, nitrile's performance against halogenated hydrocarbons can be limited. It may be suitable for incidental or splash contact only, and gloves should be changed immediately upon contamination.
Neoprene & Butyl Rubber Poor (Not Recommended) These materials generally do not perform well with halogenated and aromatic hydrocarbons and should be avoided when handling this compound.
Natural Rubber (Latex) Poor (Not Recommended) Offers little chemical protection against organic solvents and is not a suitable choice.

Operational Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before commencing work.

  • Double Gloving: For high-risk procedures, consider wearing two pairs of gloves. This can provide an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Immediate Replacement: If a glove is splashed or comes into direct contact with this compound, it must be removed and replaced immediately. Do not attempt to wash or reuse disposable gloves.

  • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.

Eye and Face Protection: Shielding from Splashes and Vapors

The potential for serious eye irritation necessitates robust eye and face protection.

  • Chemical Safety Goggles: Tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory for all procedures.

  • Face Shield: In situations where there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical safety goggles to protect the entire face.

Respiratory Protection: A Risk-Based Approach

Given the potential for respiratory irritation and the lack of an established OEL, a systematic approach to respiratory protection is required.

Decision-Making for Respirator Selection:

Caption: PPE Selection Workflow for Respiratory Protection.

Respirator Cartridge Selection: For an Air-Purifying Respirator (APR), an organic vapor (OV) cartridge is required. NIOSH-approved cartridges for organic vapors are color-coded black . It is essential to have a cartridge change-out schedule in place to ensure the continued effectiveness of the respirator.

Protective Clothing: Minimizing Skin Contact

To prevent skin contact, the following should be worn:

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron or Coveralls: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Closed-Toed Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting.

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is maintained through strict adherence to established protocols for both the handling and disposal of hazardous chemicals.

Spill Management

In the event of a spill, immediate and decisive action is required:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection (APR or SCBA, depending on the spill size).

  • Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly.

Decontamination of PPE

Proper decontamination of reusable PPE is critical to prevent cross-contamination and delayed exposure.

Step-by-Step Decontamination Protocol:

  • Gross Decontamination: Before removing any PPE, rinse off any visible contamination with water, if appropriate for the chemical.

  • Outer Glove Removal: Remove the outer pair of gloves (if double-gloved).

  • Suit/Apron Removal: Remove the chemical-resistant apron or coveralls, turning them inside out to contain any residual contamination.

  • Inner Glove Removal: Remove the inner pair of gloves using the proper technique to avoid skin contact.

  • Face Shield/Goggles Removal: Remove the face shield and/or goggles.

  • Respirator Removal: The respirator should be the last piece of PPE to be removed.

  • Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.

Waste Disposal: Environmental Responsibility

Due to its toxicity to aquatic life, this compound waste must be managed as regulated hazardous waste.

Disposal Workflow:

Caption: Waste Disposal Workflow for this compound.

Key Disposal Principles:

  • Do Not Drain Dispose: Under no circumstances should this chemical be disposed of down the drain.

  • Segregation is Key: Collect waste in a container specifically designated for halogenated organic waste. Do not mix with non-halogenated solvents, as this can complicate and increase the cost of disposal.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Professional Disposal: Disposal must be carried out by a licensed hazardous waste management company, typically through high-temperature incineration[1].

By integrating these detailed protocols into your laboratory's standard operating procedures, you can ensure a safe working environment and maintain the highest standards of scientific integrity and environmental responsibility when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3-Pentachloropropane
Reactant of Route 2
Reactant of Route 2
1,1,2,3,3-Pentachloropropane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。